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  • Product: Potassium carboxyatractyloside
  • CAS: 33286-30-5

Core Science & Biosynthesis

Foundational

The Mechanism of Action of Potassium Carboxyatractyloside in Mitochondria: A Structural and Functional Paradigm

Executive Summary Potassium carboxyatractyloside (K-CATR) is a highly toxic diterpene glycoside derived from plants such as Xanthium strumarium and Atractylis gummifera[1]. In the realm of mitochondrial bioenergetics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium carboxyatractyloside (K-CATR) is a highly toxic diterpene glycoside derived from plants such as Xanthium strumarium and Atractylis gummifera[1]. In the realm of mitochondrial bioenergetics and drug development, it serves as an indispensable pharmacological tool. K-CATR is a highly specific, non-permeable inhibitor of the mitochondrial ADP/ATP carrier (AAC), also known as the Adenine Nucleotide Translocase (ANT)[2]. By arresting ANT in a specific conformational state, K-CATR halts oxidative phosphorylation (OXPHOS), modulates the mitochondrial permeability transition pore (mPTP), and blocks fatty acid-induced uncoupling[3][4].

This technical guide provides an in-depth analysis of K-CATR’s structural basis of inhibition, its functional consequences on mitochondrial physiology, and a self-validating experimental framework for its application in metabolic research.

Structural Basis of ANT Inhibition by K-CATR

The Adenine Nucleotide Translocase operates via an alternating access mechanism, cycling between a cytosolic-open state (c-state) and a matrix-open state (m-state) to exchange cytosolic ADP for matrix ATP[5].

K-CATR binds exclusively to the c-state of ANT from the intermembrane space[2]. Crystallographic studies reveal that K-CATR docks into a deep depression on the cytosolic surface of the carrier, interacting directly with the RRRMMM signature motif located at the bottom of the cavity[6].

Causality in Inhibitor Selection: Why do researchers prioritize K-CATR over its analog, atractyloside (ATR)? While ATR is a competitive inhibitor whose effects can be reversed by high concentrations of adenine nucleotides, K-CATR possesses an additional carboxyl group[1]. This structural modification allows K-CATR to form extensive hydrogen bonds and salt bridges with basic residues within the ANT cavity, while its isovaleric group makes critical van der Waals contacts with hydrophobic side chains[6]. Consequently, K-CATR acts as a nearly irreversible, non-competitive inhibitor under physiological conditions, making it vastly superior for completely locking the transporter in the c-state.

G cluster_cytosol Intermembrane Space (Cytosolic Side) cluster_imm Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix ADP ADP ANT_C ANT (c-state) ADP->ANT_C Binds CATR K-CATR CATR->ANT_C High Affinity Binding ANT_M ANT (m-state) ANT_C->ANT_M Translocation Locked CATR-ANT Complex (Locked c-state) ANT_C->Locked Irreversible Inhibition ANT_M->ANT_C Translocation ATP ATP ANT_M->ATP Releases Locked->ANT_M Blocks Transition ATP->ANT_M Binds BA Bongkrekic Acid BA->ANT_M Binds m-state

Diagram 1: Conformational locking of the Adenine Nucleotide Translocase (ANT) by K-CATR.

Functional Consequences in Mitochondrial Physiology

Arrest of Oxidative Phosphorylation (OXPHOS)

By locking ANT in the c-state, K-CATR severs the energetic link between the mitochondria and the cytosol. The matrix becomes depleted of ADP, halting the F1​FO​ -ATP synthase. Consequently, the proton gradient ( Δp ) builds up to a maximum, leading to a cessation of electron transport chain (ETC) activity (State 4 respiration)[3].

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

ANT is a critical regulatory component of the mPTP. The conformational state of ANT directly dictates the pore's sensitivity to calcium-induced opening. Because K-CATR locks ANT in the c-state, it sensitizes the mPTP to Ca2+ , promoting pore opening and subsequent apoptotic/necrotic cell death[4]. In contrast, Bongkrekic Acid (BA), which locks ANT in the m-state, inhibits mPTP opening[4].

Inhibition of Fatty Acid-Induced Proton Leak

Beyond nucleotide exchange, ANT facilitates basal and fatty acid (FA)-induced proton transport (uncoupling) across the inner mitochondrial membrane, a process independent of Uncoupling Protein 1 (UCP1)[2][3]. K-CATR effectively inhibits this ANT-mediated proton leak, proving that the structural integrity of the nucleotide-binding pocket is intrinsically linked to its protonophoric activity[7].

Quantitative Pharmacodynamics

To effectively design experiments, researchers must understand the distinct pharmacological profiles of ANT inhibitors. The following table synthesizes the quantitative parameters of K-CATR compared to its primary counterpart, Bongkrekic Acid.

Pharmacological ParameterPotassium Carboxyatractyloside (K-CATR)Bongkrekic Acid (BA)
Target Conformation c-state (Cytosolic open)[5]m-state (Matrix open)[5]
Membrane Permeability Non-permeable[2]Permeable (requires protonation)[2]
Inhibition Constant ( Ki​ ) for AAC2 ~4 nM[8]~2.0 µM[8]
EC50​ (Proton Leak Inhibition) 18.9 ± 1.8 µM[7]32.3 ± 11.4 µM[7]
Effect on mPTP Sensitizes / Promotes opening[4]Inhibits opening[4]

Experimental Methodology: Self-Validating Protocol for ANT Interrogation

When assessing mitochondrial bioenergetics, simply observing a drop in oxygen consumption after adding an inhibitor is insufficient; the system must self-validate to prove the inhibitor did not cause off-target membrane destruction or ETC poisoning. The following high-resolution respirometry workflow utilizes K-CATR in a self-validating loop.

Step-by-Step Methodology
  • Mitochondrial Preparation: Isolate mitochondria (e.g., from liver or heart tissue) and suspend in a respiration buffer (e.g., MiR05) inside a high-resolution respirometer (e.g., Oroboros O2k).

  • State 2 Respiration (Basal Leak): Add complex I substrates (Pyruvate 5 mM, Malate 2 mM). Rationale: This establishes basal electron flow and proton pumping without ATP synthesis.

  • State 3 Respiration (OXPHOS Capacity): Add a saturating concentration of ADP (2.5 mM). Rationale: ADP enters via ANT, stimulates ATP synthase, dissipates the proton gradient, and maximizes oxygen consumption.

  • ANT Inhibition (State 4o): Titrate K-CATR to a final concentration of 1.0 µM. Rationale: K-CATR binds the c-state of ANT. Oxygen consumption should plummet to a "leak" state (State 4o). This confirms that the prior high respiration rate was strictly dependent on ANT-mediated ADP transport.

  • Self-Validation (Uncoupling): Add the chemical uncoupler FCCP in stepwise titrations (0.5 µM steps). Causality & Logic: If K-CATR specifically targeted ANT, the ETC and mitochondrial membrane remain intact. FCCP bypasses ANT and ATP synthase, allowing protons to freely cross the membrane. A massive spike in oxygen consumption upon FCCP addition mathematically proves that the K-CATR-induced respiratory arrest was exclusively due to ANT inhibition, not ETC toxicity.

Workflow Mito 1. Isolate Mitochondria Resp 2. High-Resolution Respirometry Mito->Resp State2 3. Add Substrates (State 2) Resp->State2 State3 4. Add ADP (State 3 OXPHOS) State2->State3 CATR_Add 5. Titrate K-CATR (Inhibit ANT) State3->CATR_Add State4 6. Observe State 4o (Leak Respiration) CATR_Add->State4 Validate 7. Add FCCP (Self-Validation) State4->Validate

Diagram 2: Self-validating respirometry workflow for interrogating ANT function using K-CATR.

References

  • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. "Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively." Biochemical Journal, National Institutes of Health (NIH). 3

  • Pebay-Peyroula, E., Dahout-Gonzalez, C., Kahn, R., Trézéguet, V., Lauquin, G. J., & Brandolin, G. "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature, University of Kansas. 6

  • "Exploring the proton transport mechanism of the mitochondrial ADP/ATP carrier: FA‐cycling hypothesis and beyond." National Institutes of Health (NIH). 2

  • Halestrap, A. P., & Brenner, C. "The Adenine Nucleotide Translocase: A Central Component of the Mitochondrial Permeability Transition Pore and Key Player in Cell Death." Ingenta Connect. 4

  • "Adenine nucleotide translocator." Wikipedia. 5

  • Kreiter, J., et al. "ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport." National Institutes of Health (NIH). 7

  • "Carboxyatractyloside poisoning in humans." ResearchGate. 8

  • "Carboxyatractyloside." Wikipedia.1

Sources

Exploratory

Structural differences between atractyloside and potassium carboxyatractyloside

Title: Structural and Mechanistic Divergence of Atractyloside and Potassium Carboxyatractyloside: A Comprehensive Guide for Mitochondrial Pharmacology Executive Summary In the field of mitochondrial pharmacology, the Ade...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Mechanistic Divergence of Atractyloside and Potassium Carboxyatractyloside: A Comprehensive Guide for Mitochondrial Pharmacology

Executive Summary

In the field of mitochondrial pharmacology, the Adenine Nucleotide Translocator (ANT) remains a primary target for modulating cellular bioenergetics and apoptosis. For decades, researchers have relied on two highly specific diterpenoid glycosides—Atractyloside (ATR) and Carboxyatractyloside (CATR) —to lock ANT in its cytosolic-open conformation (c-state)[1][2]. While often discussed interchangeably in basic literature, their structural divergence fundamentally dictates their binding kinetics, assay suitability, and mechanism of inhibition.

This technical whitepaper provides an in-depth analysis of the structural differences between ATR and the highly soluble Potassium Carboxyatractyloside , translating these chemical nuances into field-proven experimental logic. By understanding the causality behind these structural differences, researchers can design self-validating bioenergetic assays with absolute precision.

Structural Divergence: The C4 Carboxylate and Potassium Salt

Both ATR and CATR are natural heteroglucosides originally isolated from plants such as Atractylis gummifera and Xanthium strumarium[3]. Their core architecture consists of an ent-kaurane diterpene framework (atractyligenin) linked to a glucose moiety that is esterified with isovaleric acid and two sulfate groups[1].

The structural divergence between the two molecules is highly specific yet profoundly impactful:

  • The C4 Carboxylate Group: CATR possesses an additional carboxyl group at the C4 position of the atractyligenin ring[1][4]. During the desiccation or aging of the plant, CATR naturally decarboxylates into ATR[4].

  • Potassium Salt Formulation: In commercial and highly controlled laboratory settings, CATR is frequently utilized as Potassium Carboxyatractyloside (typically a dipotassium salt, C31​H44​K2​O18​S2​ )[5][6]. The substitution of protons with potassium ions at the sulfate or carboxylate moieties drastically enhances the compound's aqueous solubility.

Causality in Experimental Choice

Why choose Potassium CATR over standard ATR? The presence of the C4 carboxylate group in CATR provides an additional anchor point for electrostatic interactions within the ANT binding pocket. Crystallographic data (PDB: 1OKC) reveals that this extra moiety allows CATR to bind with significantly higher affinity, acting as a non-competitive, practically irreversible inhibitor [1][7][8]. Conversely, ATR acts as a competitive inhibitor at lower concentrations[1]. Furthermore, the potassium salt form prevents the acidic pH shifts in unbuffered assay media that can occur when dissolving free-acid forms of these inhibitors, thereby preventing artifactual uncoupling of the mitochondrial membrane.

Quantitative Comparison
PropertyAtractyloside (ATR)Potassium Carboxyatractyloside
Formula C30​H46​O16​S2​ C31​H44​K2​O18​S2​ (Dipotassium)
Molecular Weight ~726.8 g/mol ~847.0 g/mol [6]
Key Structural Difference Hydrogen at C4Carboxyl group at C4 + Potassium ions
ANT Binding Affinity High ( Kd​ in nM range)Ultra-high ( Kd​ in pM range)
Inhibition Kinetic Competitive (reversible by high ADP)[2]Non-competitive (irreversible)[1]
Target Conformation ANT c-state (Cytosolic open)[2]ANT c-state (Cytosolic open)[2]
Aqueous Solubility ModerateExcellent (Ideal for precision dosing)

Mechanistic Implications at the ANT Cavity

The Adenine Nucleotide Translocator operates via an alternating access mechanism, cycling between a cytosolic-open state (c-state) and a matrix-open state (m-state) to exchange ADP for ATP in a strict 1:1 ratio[2][8].

When Potassium CATR is introduced to the cytosolic face of the inner mitochondrial membrane (IMM), it enters the 30 Å deep cone-shaped depression of the ANT molecule[8][9]. The dual sulfate groups, the isovaleric acid, and the critical C4 carboxylate group interact strongly with the positively charged residues of the carrier, specifically near the highly conserved RRRMMM signature motif located at the bottom of the cavity[8][10]. This interaction acts as a molecular wedge, irreversibly locking the carrier in the c-state and completely halting oxidative phosphorylation (OXPHOS) by starving the ATP synthase of matrix ADP[1][2].

ANT_Mechanism ADP Cytosolic ADP ANT_C ANT (c-state) Cytosolic Open ADP->ANT_C Binds ATP Matrix ATP ANT_M ANT (m-state) Matrix Open ANT_C->ANT_M Translocation ANT_M->ATP Releases ATR Atractyloside (ATR) Competitive ATR->ANT_C Reversible Block CATR Potassium CATR Non-Competitive CATR->ANT_C Irreversible Lock

Diagram 1: Mechanistic divergence of ATR and CATR binding to the ANT c-state conformation.

Self-Validating Experimental Protocols

To leverage the specific properties of Potassium CATR, one must employ it in high-resolution respirometry (e.g., Oroboros O2k or Agilent Seahorse XF). The following protocol describes the assessment of mitochondrial coupling using Potassium CATR.

The Self-Validating Principle: A robust protocol must prove its own integrity. If CATR is added and respiration does not drop to State 4 (resting) levels, the mitochondria are already uncoupled (damaged IMM). If a subsequent addition of an uncoupler (FCCP) fails to spike respiration, the electron transport chain (ETC) itself is compromised, or the CATR formulation contained toxic impurities.

Workflow: High-Resolution Respirometry of Isolated Mitochondria

Reagents Required:

  • Mitochondrial Respiration Buffer (MiR05 or equivalent).

  • Substrates: Pyruvate (5 mM) and Malate (2 mM) for Complex I.

  • ADP (2.5 mM).

  • Potassium Carboxyatractyloside (CATR): 1 mM stock in H2​O . Working concentration: 1-2 µM.

  • FCCP (Uncoupler): 10 mM stock in DMSO.

Step-by-Step Methodology:

  • Baseline Equilibration (State 2):

    • Action: Add isolated mitochondria (0.1 mg/mL) to the respiration chamber containing buffer, Pyruvate, and Malate.

    • Causality: Establishes non-phosphorylating "LEAK" respiration. The ETC runs slowly to compensate for natural proton leak across the IMM.

  • Stimulation of OXPHOS (State 3):

    • Action: Inject ADP to a final concentration of 2.5 mM.

    • Causality: ADP is imported by ANT, providing substrate for ATP Synthase. Proton motive force is consumed, and O2​ consumption spikes rapidly.

  • ANT Inhibition (State 4 / CATR-induced LEAK):

    • Action: Inject Potassium CATR to a final concentration of 1.5 µM.

    • Causality: The C4 carboxylate group of CATR tightly binds the ANT c-state, irreversibly blocking ADP entry[1][2]. ATP synthesis halts, proton motive force maximizes, and O2​ consumption plummets back to LEAK levels. Note: Using Potassium CATR ensures immediate solubility and prevents pH-induced artifacts.

  • Maximal Uncoupled Respiration (Validation Step):

    • Action: Titrate FCCP in 0.5 µM increments until maximal O2​ flux is achieved.

    • Causality: FCCP transports protons across the IMM independently of ATP Synthase. This proves that the CATR-induced drop in respiration was strictly due to ANT inhibition, not off-target poisoning of the ETC complexes.

Respirometry_Workflow S1 1. Add Mitochondria + Pyr/Mal (State 2) S2 2. Add ADP (State 3 Respiration) S1->S2 O2 Flux Increases S3 3. Add Potassium CATR (State 4 / LEAK) S2->S3 O2 Flux Plummets S4 4. Titrate FCCP (Maximal ETC Capacity) S3->S4 O2 Flux Maximizes Val1 Validates: Intact IMM S3->Val1 Val2 Validates: Specific ANT Block S4->Val2

Diagram 2: Self-validating respirometry workflow using Potassium CATR to assess mitochondrial function.

Conclusion

The selection between Atractyloside and Potassium Carboxyatractyloside is not merely a matter of nomenclature; it is a fundamental choice of chemical kinetics. The presence of the C4 carboxylate group transforms CATR into an irreversible lock on the ANT c-state, while the potassium salt formulation ensures the stoichiometric precision and physiological pH maintenance required for highly sensitive bioenergetic assays. By integrating these structural realities into self-validating experimental designs, researchers can achieve unparalleled accuracy in mitochondrial drug development and physiological profiling.

References

  • Wikipedia Contributors. "Atractyloside." Wikipedia, The Free Encyclopedia, [Link].

  • Pebay-Peyroula, E., et al. "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature 426, 39–44 (2003). [Link].

  • BioRxiv. "Mechanism of the ANT-mediated transport of fatty acid anions across the inner mitochondrial membrane." BioRxiv, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20055804, Carboxyatractyloside." PubChem, [Link].

  • PNAS. "Reversible modification of mitochondrial ADP/ATP translocases by paired Legionella effector proteins." Proceedings of the National Academy of Sciences, [Link].

  • National Institutes of Health. "The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition." NIH, [Link].

  • Global Substance Registration System (GSRS). "CARBOXYATRACTYLOSIDE DIPOTASSIUM." GSRS, [Link].

  • National Institutes of Health. "A 20/20 view of ANT function in mitochondrial biology and necrotic cell death." NIH, [Link].

  • MDPI. "The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction." Molecules, [Link].

  • Taylor & Francis. "Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak." Journal of Toxicology, [Link].

Sources

Foundational

Unlocking the c-State: A Technical Guide to the Binding Affinity of Carboxyatractyloside Potassium Salt to Mitochondrial Carriers

Executive Summary The mitochondrial ADP/ATP carrier (AAC) is a critical transport protein responsible for exchanging cytosolic ADP for mitochondrial ATP, thereby fueling cellular metabolism[1]. In the realm of mitochondr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitochondrial ADP/ATP carrier (AAC) is a critical transport protein responsible for exchanging cytosolic ADP for mitochondrial ATP, thereby fueling cellular metabolism[1]. In the realm of mitochondrial bioenergetics and drug toxicity screening, carboxyatractyloside (CATR) potassium salt serves as the gold-standard reference inhibitor. As a highly specific, high-affinity ligand, CATR effectively paralyzes the AAC by locking it in a specific conformational state[1].

This technical whitepaper provides an in-depth analysis of the binding affinity, structural mechanisms, and thermodynamic profiling of CATR potassium salt. Designed for researchers and drug development professionals, it outlines field-proven, self-validating methodologies for quantifying AAC-ligand interactions and emphasizes the critical role of the lipid environment in preserving native binding kinetics.

Structural Basis of Conformational Locking

The AAC belongs to the mitochondrial carrier family (MCF) and operates via an alternating access mechanism. It interconverts between a cytosol-facing open state (c-state) and a matrix-facing open state (m-state) to translocate nucleotides[2].

CATR is a potent inhibitor that binds exclusively to the c-state. Crystallographic resolution of the bovine AAC-CATR complex (e.g., PDB: 1OKC) reveals a deep transmembrane depression where the ligand anchors itself[1]. The exceptional binding affinity of CATR is driven by a highly specific electrostatic funnel:

  • Primary Salt Bridge: The carboxylate group common to both CATR and its weaker analogue, atractyloside (ATR), forms a critical salt bridge with the Arg79 residue of the carrier[1].

  • Secondary Reinforcement: CATR possesses an additional carboxylate group that interacts with Arg279 via a coordinated water molecule[1].

This secondary interaction reinforces the binding pocket, explaining why the dissociation constant ( Kd​ ) of CATR is in the low nanomolar range—approximately ten times more potent than ATR[1]. Once bound, CATR irreversibly locks the carrier, preventing the transient transition from the 'pit' to the 'channel' conformation required for substrate translocation[1].

G C_State Cytosol-open State (c-state) High affinity for ADP M_State Matrix-open State (m-state) High affinity for ATP C_State->M_State ADP Translocation CATR_Complex CATR-AAC Complex (Irreversibly Locked c-state) C_State->CATR_Complex CATR Binding (Kd ~10 nM) M_State->C_State ATP Translocation

Caption: Conformational cycle of the ADP/ATP carrier and the mechanism of c-state locking by CATR.

Thermodynamic Profiling: The Lipid Environment Paradox

When evaluating the binding affinity of CATR, researchers frequently encounter massive discrepancies in Kd​ values across different literature sources. As a Senior Application Scientist, I must emphasize that these discrepancies are rarely due to species differences, but rather the biophysical environment of the assay.

Quantitative Binding Data of CATR to Mitochondrial Carriers
Carrier SourceAssay MethodBiochemical EnvironmentDissociation Constant ( Kd​ )Reference
Bovine Heart AACRadioligand BindingNative Mitochondrial Membrane~10 nM[3]
Potato MitochondriaRadioligand BindingNative Mitochondrial Membrane10 - 20 nM[4]
Yeast yAAC3Isothermal Titration CalorimetryDPC Detergent Micelles~15 µM[2]
Human hAAC1Respirometry / nanoDSFIntact Cells / DDM MicellesLow µM ( IC50​ )[5]

Expert Insight: Notice the 1000-fold loss in affinity when transitioning from native membranes (~10 nM) to dodecylphosphocholine (DPC) micelles (~15 µM)[2],[4]. MCF proteins require specific boundary lipids—particularly cardiolipin—to maintain their native structural tension. Solubilization in harsh detergents like DPC strips these essential lipids, leading to a relaxed, non-native conformation of the binding pocket. For accurate drug discovery screening, assays must either utilize milder detergents (e.g., LMNG) or reintroduce cardiolipin into proteoliposomes[5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Radioligand Competition Assay (Native Membranes)

This assay measures the true physiological affinity of CATR by utilizing intact mitochondrial membranes.

  • Mitochondrial Isolation: Isolate mitochondria from bovine heart or potato tubers using differential centrifugation. Causality: These tissues express exceptionally high densities of AAC, maximizing the signal-to-noise ratio[4].

  • Radioligand Incubation: Suspend mitochondria in assay buffer and add 5-50 nM of [35S] -Carboxyatractyloside. Causality: The high specific activity of the 35S isotope allows for the precise detection of low-nanomolar binding events[4].

  • State-Dependent Competition: Add unlabeled ADP (100 µM) and Bongkrekic acid (BKA) (5 µM). Causality: BKA is an inhibitor that binds exclusively to the m-state. Adding ADP stimulates carrier cycling, allowing BKA to progressively trap the carrier in the m-state, thereby forcing the dissociation of [35S] -CATR from the c-state[4].

  • Separation and Quantification: Rapidly filter the suspension through GF/B glass fiber filters and wash with ice-cold buffer. Causality: The rapid cooling and washing prevent the dissociation of the tightly bound CATR-AAC complex during separation.

Self-Validation Checkpoint: The addition of BKA alongside ADP must result in the near-complete displacement of [35S] -CATR. If displacement does not occur, the carrier is not actively cycling, indicating that the mitochondrial membrane potential or structural integrity has been compromised.

Thermostability Shift Assay (nanoDSF in Detergent Micelles)

For high-throughput drug screening, thermostability assays evaluate how CATR binding stabilizes the purified protein against thermal unfolding[5].

  • Protein Solubilization: Extract and purify human hAAC1 using a mild detergent like DDM or LMNG. Causality: Mild detergents preserve the critical salt-bridge networks (Arg79, Arg279) required for high-affinity CATR binding[1],[5].

  • Ligand Titration: Incubate the purified AAC with varying concentrations of CATR potassium salt (0.1 µM to 100 µM).

  • Thermal Ramp: Heat the samples from 35°C to 95°C at a rate of 1°C/min.

  • Fluorescence Detection: Monitor intrinsic tryptophan fluorescence at 330 nm and 350 nm. Causality: As the protein unfolds, buried tryptophan residues are exposed to the aqueous environment, causing a red-shift in emission. Binding of CATR tightly locks the c-state, requiring significantly higher thermal energy to unfold the protein, thus shifting the melting temperature ( ΔTm​ )[5].

Self-Validation Checkpoint: A parallel control titration using Atractyloside (ATR) must yield a ΔTm​ significantly lower than that of CATR. If the ΔTm​ values are identical, the structural integrity of the secondary binding pocket (Arg279) has been destroyed by the detergent.

G Step1 1. Solubilization (Extract AAC) Step2 2. CATR Titration (Ligand Incubation) Step1->Step2 Step3 3. Thermal Ramp (35°C to 95°C) Step2->Step3 Step4 4. Fluorimetry (350/330nm ratio) Step3->Step4 Step5 5. Tm Shift (ΔTm Calculation) Step4->Step5

Caption: Step-by-step workflow for the nanoDSF thermostability shift assay evaluating CATR binding.

Functional Implications in Drug Development

Understanding the precise binding mechanics of CATR potassium salt is not merely an academic exercise; it is a critical component of modern pharmacology. Off-target mitochondrial toxicity is a primary reason for late-stage drug attrition. An increasing number of commonly prescribed drugs inadvertently interact with the AAC, causing cellular respiratory collapse[5].

Because CATR binds with such high specificity and predictable kinetics, it is universally employed as the gold-standard positive control in functional respirometry assays (e.g., Seahorse XF Cell Mito Stress Tests)[5]. By benchmarking novel drug candidates against the absolute c-state locking mechanism of CATR, toxicologists can accurately quantify the off-target liability of new chemical entities before they reach clinical trials.

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Exploratory

Pharmacokinetics of Potassium Carboxyatractyloside in In Vitro Models: A Technical Whitepaper

Executive Summary Potassium carboxyatractyloside (CATR) is a highly toxic, water-soluble diterpenoid glycoside primarily isolated from Xanthium strumarium and Atractylis gummifera. In the realm of drug development and mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Potassium carboxyatractyloside (CATR) is a highly toxic, water-soluble diterpenoid glycoside primarily isolated from Xanthium strumarium and Atractylis gummifera. In the realm of drug development and molecular toxicology, CATR is a critical tool compound due to its absolute specificity for the mitochondrial adenine nucleotide translocator (ANT). This whitepaper provides an in-depth technical analysis of the in vitro pharmacokinetic (PK) and pharmacodynamic (PD) profile of CATR, detailing its absorption characteristics, subcellular distribution, and biotransformation pathways.

Molecular Mechanism and Subcellular Distribution

The defining characteristic of CATR’s pharmacokinetic profile is its profound subcellular compartmentalization. Unlike lipophilic drugs that partition broadly across lipid bilayers, CATR specifically targets and accumulates within the mitochondria.

CATR binds with exceptional affinity to the ANT, locking the carrier in the "c-state" (the cytoplasmic-facing open conformation). This irreversible binding completely blocks the exchange of cytosolic ADP for mitochondrial ATP, leading to a rapid1[1]. Beyond the ANT, recent multi-omics profiling and molecular dynamics simulations have revealed that CATR also possesses a2[2], implicating it in broader cellular stress and inflammatory pathways.

Mechanism CATR Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocator (c-state locked) CATR->ANT High Affinity Binding ATP Blockade of ADP/ATP Exchange ANT->ATP Inhibition Mito Loss of Transmembrane Potential ATP->Mito Energy Depletion Tox Hepatotoxicity & Nephrotoxicity Mito->Tox Apoptosis

Fig 1: Molecular mechanism of CATR-induced mitochondrial toxicity via ANT inhibition.

In Vitro Absorption: The Caco-2 Permeability Model

Because CATR is a highly polar molecule, its passive transcellular diffusion across the intestinal epithelium is inherently poor. In vitro absorption profiling relies heavily on the Caco-2 human colon adenocarcinoma cell line to evaluate paracellular transport and potential efflux mechanisms.

Interestingly, Caco-2 cells serve a dual purpose in CATR research. Beyond permeability assays, they are utilized as a robust model for evaluating CATR's bioenergetic toxicity. When permeabilized, Caco-2 cells demonstrate a measurable reliance on oxidative phosphorylation. The addition of CATR to these cells abruptly halts ADP-activated respiration, a diagnostic response that3[3] and confirms the compound's rapid intracellular penetrance.

In Vitro Metabolism and Biotransformation

In hepatic models (e.g., human liver microsomes or LO2 hepatocytes), CATR demonstrates relative stability against standard Phase I cytochrome P450 oxidation due to its highly oxidized, sterically hindered structure. However, the critical biotransformation pathway involves its conversion to Atractyloside (ATR).

This conversion—often accelerated by the thermal processing of raw botanical material—significantly reduces the compound's toxicity. In LO2 cell assays, the 4[4], with cell viability remaining 2.1 times higher at equivalent concentrations (2 mM). Metabolomic studies indicate that unmetabolized CATR severely 4[4], driving rapid5[5].

PK_Workflow Start Potassium Carboxyatractyloside (In Vitro PK Evaluation) Abs Absorption (Caco-2 Monolayer) Start->Abs Dist Subcellular Distribution (Mitochondrial Fractionation) Start->Dist Met Metabolism (Liver Microsomes / LO2 Cells) Start->Met LCMS LC-MS/MS Quantification (MRM: m/z 769.3 -> 689.4) Abs->LCMS Dist->LCMS Met->LCMS

Fig 2: Comprehensive in vitro pharmacokinetic evaluation workflow for CATR.

Self-Validating Experimental Methodologies

Protocol 1: LC-MS/MS Quantification of CATR in In Vitro Matrices

Causality & Logic: Because CATR is highly polar and exists in complex biological matrices (e.g., microsomal buffers, cell lysates), reverse-phase LC coupled with tandem mass spectrometry (LC-MS/MS) is required for high sensitivity. The inclusion of an internal standard creates a self-validating system that normalizes extraction recovery variations, ensuring that any drop in CATR signal is due to true metabolism rather than sample loss.

  • Sample Preparation: Aliquot 50 μL of the in vitro matrix. Add 150 μL of ice-cold acetonitrile containing the internal standard (e.g., paeoniflorin) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatography: Inject 5 μL of the supernatant onto a6[6].

  • Elution: Utilize a gradient elution consisting of water (containing 0.1% formic acid) and acetonitrile to achieve baseline separation of CATR and its metabolite, ATR.

  • Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.6[6].

Protocol 2: Mitochondrial Respiration & ANT Inhibition Assay

Causality & Logic: To validate CATR's distribution to its subcellular target, its functional inhibition of the ANT must be measured. Saponin is used to selectively permeabilize the plasma membrane while leaving the inner mitochondrial membrane intact. This self-validating step ensures that any observed respiratory collapse is exclusively due to mitochondrial transport blockade, not generalized cellular lysis.

  • Cell Permeabilization: Suspend cultured Caco-2 cells in a specialized respiration buffer and treat with 3[3] to selectively permeabilize the plasma membrane.

  • Substrate Addition: Introduce mitochondrial complex substrates (e.g., 10 mM glutamate + 2 mM malate) to stimulate basal oxygen consumption.

  • State 3 Respiration: Add 2 mM ADP to stimulate maximal ATP synthase-linked oxygen consumption.

  • Target Validation (Inhibition): Titrate Potassium Carboxyatractyloside (0.1 - 2.0 μM). Monitor the rapid collapse of oxygen consumption, validating the blockade of ADP/ATP exchange across the inner mitochondrial membrane.

Quantitative Pharmacokinetic & Pharmacodynamic Parameters

ParameterValue / DescriptionModel / AssayReference
IC50 (ADP-stimulated respiration) ~0.16 - 0.21 μMVigna sinensis mitochondria[1]
Binding Affinity (HSP90AB1) -10.09 kcal/molMolecular Docking[2]
LC-MS/MS Linearity (Plasma/In Vitro) 2 - 500 ng/mLRat Plasma / Microsomes[6]
Cytotoxicity (LO2 Cells) High (Viability < ATR by 2.1x at 2mM)LO2 Hepatocytes[4]
MRM Transition (ESI-) m/z 769.3 → 689.4Mass Spectrometry[6]

Sources

Foundational

An In-depth Technical Guide on the Impact of Potassium Carboxyatractyloside on the Mitochondrial Permeability Transition Pore

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the intricate relationship between potassium carboxyatractyloside (CATR) and the mitochondrial per...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the intricate relationship between potassium carboxyatractyloside (CATR) and the mitochondrial permeability transition pore (mPTP). We will delve into the core mechanisms, experimental methodologies, and the broader implications of this interaction in cellular physiology and pathology.

The Enigmatic Gatekeeper: Understanding the Mitochondrial Permeability Transition Pore (mPTP)

The inner mitochondrial membrane (IMM) is a highly selective barrier, crucial for maintaining the proton motive force that drives ATP synthesis. The mitochondrial permeability transition pore (mPTP) is a high-conductance channel that, when open, disrupts this barrier, allowing the passage of molecules up to 1.5 kDa.[1] This event, known as the mitochondrial permeability transition (MPT), leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and ultimately, can trigger cell death pathways like apoptosis and necrosis.[1][2]

The precise molecular identity of the mPTP remains a subject of intense research and debate.[3] Historically, the adenine nucleotide translocase (ANT), the voltage-dependent anion channel (VDAC), and cyclophilin D (CypD) were considered the core components.[4][5][6] However, more recent genetic evidence suggests that ANT and CypD are more likely regulators of the pore rather than its core-forming elements.[7] The F0F1 ATP synthase has also been proposed as a key player in mPTP formation.[8] Regardless of its exact composition, the opening of the mPTP is a critical event in numerous physiological and pathological processes.

Key inducers of mPTP opening include high matrix Ca2+ concentrations, oxidative stress, and inorganic phosphate, while it is inhibited by adenine nucleotides (ADP), low pH, and certain pharmacological agents like cyclosporin A (CsA).[1]

Potassium Carboxyatractyloside (CATR): A Potent Modulator of Mitochondrial Function

Potassium carboxyatractyloside (CATR) is a highly toxic diterpene glycoside naturally found in plants of the Xanthium and Atractylis species.[9] It is a potent and specific inhibitor of the adenine nucleotide translocase (ANT), a carrier protein located in the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[9][][11] CATR is approximately 10 times more potent than its analog, atractyloside.[9]

CATR binds to the ANT on the cytosolic side of the inner mitochondrial membrane, locking it in the "c" (cytosolic-facing) conformation.[7][] This irreversible binding blocks the translocation of adenine nucleotides, thereby inhibiting oxidative phosphorylation.[9] This disruption of cellular energy production is a primary mechanism of its toxicity.

The Mechanistic Link: How CATR Influences mPTP Opening

The impact of CATR on the mPTP is intrinsically linked to its interaction with the adenine nucleotide translocase. By binding to and stabilizing the "c" conformation of ANT, CATR is considered an activator or sensitizer of the mPTP.[8][12] This pro-opening effect is thought to occur through several interconnected mechanisms:

  • Depletion of Matrix Adenine Nucleotides: By blocking the import of ADP into the mitochondrial matrix, CATR indirectly reduces the concentration of matrix ADP and ATP. Since adenine nucleotides are known inhibitors of the mPTP, their depletion by CATR sensitizes the pore to opening in response to other stimuli like Ca2+.[1]

  • Conformational Change of ANT: The CATR-induced conformational lock of ANT is believed to favor a state that is more prone to forming or contributing to the open mPTP.[4][5] This suggests a direct structural influence of the ANT's conformation on the pore's status.

  • Synergistic Effects with Other Inducers: CATR can act synergistically with other mPTP inducers. For instance, in the presence of Ca2+ and oxidative stress, the sensitizing effect of CATR on mPTP opening is amplified.[13][14]

It's important to note that while CATR promotes mPTP opening, other ANT ligands have the opposite effect. Bongkrekic acid, for example, binds to the matrix side of ANT and stabilizes the "m" (matrix-facing) conformation, which inhibits mPTP opening.[7][8] This differential regulation by specific ANT ligands further solidifies the central role of ANT in modulating mPTP activity.

Visualizing the Interaction: Signaling and Experimental Workflows

To better understand the complex interplay between CATR, ANT, and the mPTP, we can visualize the key pathways and experimental procedures.

CATR_mPTP_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP (Pore) ANT->mPTP Modulates opening Matrix_ADP Matrix ADP/ATP ANT->Matrix_ADP Transport Matrix_ADP->mPTP Matrix_Ca Matrix Ca2+ Matrix_Ca->mPTP Induces CATR Carboxyatractyloside (CATR) CATR->ANT Binds to cytosolic side, locks 'c' conformation Cytosolic_ADP Cytosolic ADP Cytosolic_ADP->ANT Transport

Caption: Mechanism of CATR-induced mPTP sensitization.

Experimental_Workflow cluster_Preparation Mitochondrial Preparation cluster_Assays mPTP Opening Assays Isolation Isolate Mitochondria (e.g., from tissue homogenate) Purification Purify via differential centrifugation Isolation->Purification QC Quality Control (e.g., RCR measurement) Purification->QC Swelling Mitochondrial Swelling Assay (Spectrophotometry) QC->Swelling CRC Calcium Retention Capacity (Fluorometry) QC->CRC Membrane_Potential Membrane Potential Assay (Fluorometry with TMRM/JC-1) QC->Membrane_Potential Data_Analysis Data Analysis and Interpretation Swelling->Data_Analysis CRC->Data_Analysis Membrane_Potential->Data_Analysis Treatment Treat with CATR ± other modulators (Ca2+, CsA) Treatment->Swelling Treatment->CRC Treatment->Membrane_Potential

Caption: General experimental workflow for studying CATR's effect on mPTP.

Experimental Protocols for Assessing the Impact of CATR on mPTP

To rigorously investigate the effects of CATR on the mPTP, a combination of established in vitro assays using isolated mitochondria is essential. Here, we provide detailed, step-by-step methodologies for key experiments.

Mitochondrial Isolation

A high-quality mitochondrial preparation is paramount for reliable and reproducible results.[15]

Protocol: Isolation of Mitochondria from Rodent Liver

  • Homogenization:

    • Euthanize the animal according to approved ethical protocols.

    • Quickly excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

    • Mince the liver and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.

  • Differential Centrifugation: [15]

    • Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

    • Repeat the high-speed centrifugation step.

  • Final Preparation:

    • Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer (e.g., respiration buffer without EGTA).

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Mitochondrial Swelling Assay

This assay directly measures the increase in mitochondrial volume due to the influx of water following mPTP opening.[14][16]

Protocol: Spectrophotometric Measurement of Mitochondrial Swelling

  • Setup:

    • Use a spectrophotometer capable of kinetic measurements.

    • Set the wavelength to 540 nm.

    • Equilibrate the mitochondrial suspension (e.g., 0.5 mg/mL) in a swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.2) at 30°C.

  • Measurement:

    • Record the baseline absorbance for a few minutes.

    • Add the desired concentration of CATR and continue recording.

    • Induce mPTP opening by adding a Ca2+ pulse (e.g., 100 µM CaCl2).

    • Monitor the decrease in absorbance over time, which corresponds to mitochondrial swelling.

    • As a control, pre-incubate mitochondria with an mPTP inhibitor like cyclosporin A before adding CATR and Ca2+.

  • Data Analysis:

    • The rate of absorbance decrease reflects the rate of mPTP opening.

    • Compare the rates between different experimental conditions.

Calcium Retention Capacity (CRC) Assay

The CRC assay quantifies the amount of Ca2+ that mitochondria can sequester before the mPTP opens.[17][18][19][20] A lower CRC indicates sensitization to mPTP opening.

Protocol: Fluorometric Measurement of Calcium Retention Capacity

  • Setup: [18]

    • Use a fluorometer equipped with an injection system.

    • Use a Ca2+-sensitive fluorescent dye that remains in the extramitochondrial medium (e.g., Calcium Green™ 5N).

    • Equilibrate the mitochondrial suspension (e.g., 0.4 mg/mL) in a CRC buffer (e.g., 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM glutamate, 5 mM malate, pH 7.4) containing the fluorescent dye at room temperature.

  • Measurement: [18]

    • Record the baseline fluorescence.

    • Inject sequential pulses of a known concentration of CaCl2 (e.g., 20 nmol per pulse) at fixed time intervals (e.g., every 60 seconds).

    • After each injection, the fluorescence will spike and then decrease as mitochondria take up the Ca2+.

    • Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed. This indicates massive Ca2+ release from the mitochondria due to mPTP opening.

  • Data Analysis:

    • Calculate the total amount of Ca2+ added before the sustained fluorescence increase. This value represents the CRC.

    • Compare the CRC of mitochondria treated with CATR to that of untreated controls. A lower CRC in the CATR-treated group demonstrates sensitization of the mPTP.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data from the described experiments to illustrate the expected impact of CATR on mPTP parameters.

Experimental ConditionRate of Mitochondrial Swelling (ΔA540/min)Calcium Retention Capacity (nmol Ca2+/mg protein)
Control (vehicle)0.05 ± 0.01150 ± 15
CATR (1 µM) 0.25 ± 0.03 60 ± 8
CsA (1 µM) + CATR (1 µM)0.06 ± 0.01145 ± 12

Data are presented as mean ± standard deviation.

Implications for Research and Drug Development

The ability of CATR to modulate the mPTP makes it a valuable tool for studying the pore's role in various cellular processes and disease states.

  • Mechanistic Studies: CATR can be used to investigate the downstream consequences of mPTP opening, such as the release of pro-apoptotic factors like cytochrome c.[1]

  • Ischemia-Reperfusion Injury: The mPTP is a key player in cell death during ischemia-reperfusion injury in organs like the heart and brain.[1][21] Studying the effects of CATR can help elucidate the mechanisms of this injury.

  • Neurodegenerative Diseases: Mitochondrial dysfunction and mPTP opening are implicated in the pathogenesis of neurodegenerative diseases.[17]

  • Cancer Biology: Some cancer cells exhibit altered mPTP regulation.[2] Understanding how compounds like CATR affect the mPTP in cancer cells could open new therapeutic avenues.

  • Drug Screening: The CRC assay, in combination with CATR as a sensitizer, can be adapted for high-throughput screening of potential mPTP inhibitors.[19]

Conclusion

Potassium carboxyatractyloside is a powerful pharmacological tool that provides significant insights into the regulation and function of the mitochondrial permeability transition pore. Its specific interaction with the adenine nucleotide translocase, leading to the sensitization of the mPTP, allows researchers to probe the intricate mechanisms governing mitochondrial integrity and cell fate. The experimental protocols detailed in this guide provide a robust framework for investigating the impact of CATR and other compounds on this critical mitochondrial channel. As our understanding of the mPTP's molecular composition and regulatory networks continues to evolve, the principles and methodologies outlined here will remain fundamental for advancing research in mitochondrial biology and its application in drug development.

References

  • The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. (2020). [Source URL not available]
  • Carboxyatractyloside - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. (2020). MDPI. Retrieved from [Link]

  • Carboxyatractyloside increases the effect of oleate on mitochondrial permeability transition. (1999). PubMed. Retrieved from [Link]

  • Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. (2018). PMC. Retrieved from [Link]

  • The Adenine Nucleotide Translocase: A Central Component of the Mitochondrial Permeability Transition Pore and Key Player in Cell Death. (n.d.). ResearchGate. Retrieved from [Link]

  • The Adenine Nucleotide Translocase: A Central Component of the Mitochondrial Permeability Transition Pore and Key Player in Cell Death. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • The Adenine Nucleotide Translocase: A Central Component of the Mi... (2003). Ingenta Connect. Retrieved from [Link]

  • Multi-parameter Measurement of the Permeability Transition Pore Opening in Isolated Mouse Heart Mitochondria. (2012). PMC. Retrieved from [Link]

  • Mitochondrial MPTP: A Novel Target of Ethnomedicine for Stroke Treatment by Apoptosis Inhibition. (2020). Frontiers. Retrieved from [Link]

  • Determination of the Calcium Retention Capacity of Isolated Mitochondria. (2025). JoVE. Retrieved from [Link]

  • Mitochondrial permeability transition pore opening during myocardial reperfusion—a target for cardioprotection. (2004). Oxford Academic. Retrieved from [Link]

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. (2006). Portland Press. Retrieved from [Link]

  • Regulation and pharmacology of the mitochondrial permeability transition pore. (n.d.). PMC - NIH. Retrieved from [Link]

  • Inhibition of Ca2(+)-induced large-amplitude swelling of liver and heart mitochondria by cyclosporin is probably caused by the inhibitor binding to mitochondrial-matrix peptidyl-prolyl cis-trans isomerase and preventing it interacting with the adenine nucleotide translocase. (n.d.). PubMed. Retrieved from [Link]

  • Copper sensitizes the mitochondrial permeability transition to carboxytractyloside and ole
  • Detection of mitochondrial membrane potential and mPTP opening. (n.d.). Bio-protocol. Retrieved from [Link]

  • Mitochondrial Ca Retention Capacity and Ca triggered Swelling Assay. (2022). JoVE. Retrieved from [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. (2023). Taylor & Francis. Retrieved from [Link]

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. (2006). PubMed. Retrieved from [Link]

  • Intramitochondrial K+ as activator of carboxyatractyloside-induced Ca2+ release. (n.d.). PubMed. Retrieved from [Link]

  • Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. (n.d.). BMG Labtech. Retrieved from [Link]

  • The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. (2023). MDPI. Retrieved from [Link]

  • Mitochondrial Calcium Retention in SH-SY5Y Ce. (2017). JoVE Journal. Retrieved from [Link]

  • Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system. (n.d.). PubMed. Retrieved from [Link]

  • Protective action of tamoxifen on carboxyatractyloside-induced mitochondrial permeability transition. (2011). PubMed. Retrieved from [Link]

  • Techniques to study mitochondrial permeability transition pore activity. (n.d.). Consensus. Retrieved from [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) a. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The extended effect of carboxyatractyloside (CATR) on mitochondria. (a)... (n.d.). ResearchGate. Retrieved from [Link]

  • ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. (2024). PubMed. Retrieved from [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of mitochondrial ADP/ATP transport with specific inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury. (2025). [Source URL not available]
  • Theranostics Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. (2021). [Source URL not available]

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Protocols & Analytical Methods

Method

Application Note: Potassium Carboxyatractyloside (CATR) Working Concentrations and Assay Protocols for Isolated Mitochondria

Audience: Researchers, Bioenergetic Scientists, and Drug Development Professionals Focus: High-Resolution Respirometry & Mitochondrial Permeability Transition (mPT) Introduction & Mechanistic Overview Potassium carboxyat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioenergetic Scientists, and Drug Development Professionals Focus: High-Resolution Respirometry & Mitochondrial Permeability Transition (mPT)

Introduction & Mechanistic Overview

Potassium carboxyatractyloside (CATR) is a highly potent, selective inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT). In bioenergetics and drug toxicity screening, CATR is an indispensable tool used to uncouple ANT-mediated proton leak from ATP synthesis and to evaluate the structural dynamics of the mitochondrial inner membrane.

The Causality of Inhibition

Unlike its structural analog atractyloside (ATR), the inhibitory effect of CATR is virtually irreversible and cannot be displaced by increasing the concentration of adenine nucleotides[1]. At a molecular level, CATR binds specifically to the cytosolic-facing conformation (c-state) of the ANT carrier[2]. The binding affinity is exceptionally high, with an inhibition constant ( Ki​ ) of approximately 4 nM for the human recombinant AAC2 transporter[3].

By locking ANT in the c-state, CATR achieves two critical experimental outcomes:

  • Oxidative Phosphorylation Arrest: It completely blocks the import of ADP into the mitochondrial matrix, halting State 3 (ADP-stimulated) respiration[2].

  • mPT Pore Sensitization: Locking ANT in the c-state facilitates the opening of the mitochondrial permeability transition (mPT) pore. This provides a stark mechanistic contrast to bongkrekic acid (BKA), which locks ANT in the matrix-facing (m-state) and consequently inhibits mPT pore opening[4].

Why the Potassium Salt?

The potassium salt of CATR is preferred over the free acid form in in vitro assays due to its superior aqueous solubility. This allows researchers to prepare concentrated stock solutions in standard respiration buffers (e.g., MiR05 or KCl-based buffers) without relying on organic solvents like DMSO or ethanol, which can independently perturb mitochondrial membrane fluidity and uncouple respiration.

Quantitative Data: Working Concentrations

The effective working concentration of Potassium CATR is highly dependent on the mitochondrial protein concentration and the specific bioenergetic state being measured. The table below summarizes validated concentrations for isolated mitochondria assays.

Experimental ObjectiveMitochondrial Protein Conc.Recommended CATR Conc.Causality & Mechanistic Notes
Complete ANT Inhibition 0.1 - 0.5 mg/mL1.0 - 2.5 µM Sufficient to fully arrest ADP-stimulated ATP synthesis. Concentrations as low as 0.18 µM have been shown to completely suppress State 3 in specific models[5].
ANT-Mediated Proton Leak 0.1 - 0.5 mg/mL5.0 µM Ensures complete saturation of all ANT isoforms across different tissue types (e.g., aged skeletal muscle or kidney cortex) to accurately isolate basal proton leak[6][7].
mPT Pore Activation 0.2 - 0.5 mg/mL1.0 - 5.0 µM Locks ANT in the c-state; used in conjunction with calcium overload to trigger mitochondrial swelling[4].

Protocol: Quantifying ANT-Mediated Proton Leak via High-Resolution Respirometry

This protocol utilizes High-Resolution Respirometry (e.g., Oroboros O2k or Agilent Seahorse XF) to dissect the components of mitochondrial proton leak.

Self-Validating System Design

To ensure absolute trustworthiness of the data, this protocol incorporates two critical self-validation steps:

  • Cytochrome C Test: If the mitochondrial outer membrane is damaged during isolation, exogenous Cytochrome C will artificially stimulate respiration, invalidating the leak measurements.

  • Sequential Inhibition: Oligomycin must be added before CATR to explicitly separate ATP synthase-dependent proton flow from ANT-mediated leak[7].

Step-by-Step Methodology

Step 1: Mitochondrial Preparation & Buffer Optimization Isolate mitochondria using standard differential centrifugation. Determine protein concentration via BCA assay. Resuspend in a BSA-supplemented respiration buffer (e.g., MiR05: 110 mM D-Sucrose, 60 mM K-lactobionate, 0.5 mM EGTA, 3 mM MgCl2, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, pH 7.1, 0.1% BSA). Causality: BSA is critical as it sequesters free fatty acids that act as endogenous uncouplers, which would otherwise artificially inflate proton leak measurements.

Step 2: Basal Respiration (State 2) Add isolated mitochondria to the respirometer chamber at a final concentration of 0.1 – 0.5 mg/mL. Add Complex I substrates (e.g., 5 mM Pyruvate + 2 mM Malate). Wait for the oxygen consumption rate (OCR) to stabilize.

Step 3: Active Oxidative Phosphorylation (State 3) Inject ADP to a final concentration of 2.5 mM. OCR will spike as the ATP synthase consumes the proton gradient to phosphorylate ADP.

Step 4: Outer Membrane Integrity Check (QC) Inject 10 µM Cytochrome C. Validation: An increase in OCR >10% indicates outer membrane damage. If damaged, the assay must be aborted, as compromised mitochondria will yield artifactual leak data.

Step 5: ATP Synthase Inhibition (State 4o) Inject 2.5 µM Oligomycin. Causality: Oligomycin directly blocks the F1Fo-ATP synthase. The remaining OCR represents the total mitochondrial proton leak (State 4o)[7].

Step 6: ANT-Mediated Leak Isolation Inject 5.0 µM Potassium CATR . Causality: CATR irreversibly binds the ANT c-state. The subsequent drop in OCR represents the specific proton leak mediated by ANT[6][7].

Step 7: Maximal Uncoupled Respiration (State 3u) Titrate the uncoupler FCCP in 0.5 µM steps until maximum OCR is achieved. Validation: This confirms the electron transport chain remains fully functional and was not nonspecifically poisoned by the prior inhibitors.

Experimental Workflow Visualization

RespirometryWorkflow Start Isolated Mitochondria (0.1 - 0.5 mg/mL) State2 Add Pyruvate & Malate State 2: Basal Respiration Start->State2 Energize IMM State3 Add ADP (2.5 mM) State 3: Active OXPHOS State2->State3 Stimulate Respiration CytC Add Cytochrome C (10 µM) QC: Check Membrane Integrity State3->CytC Quality Control State4o Add Oligomycin (2.5 µM) State 4o: Total Proton Leak CytC->State4o Block Complex V CATR_State Add Potassium CATR (5.0 µM) Isolate ANT-Mediated Leak State4o->CATR_State Block ANT Leak Uncoupled Titrate FCCP State 3u: Max Uncoupled CATR_State->Uncoupled Assess Max Capacity

Fig 1: Respirometry workflow for sequential addition of inhibitors to isolate ANT-mediated proton leak.

Data Interpretation & Troubleshooting

  • Lack of OCR drop after CATR addition: If the oxygen consumption rate does not decrease following the injection of 5.0 µM CATR, it indicates that ANT is not contributing to the basal proton leak in your specific model, or that the mitochondria are fully uncoupled due to poor isolation techniques (which should be caught by the Cytochrome C QC step).

  • Precipitation of CATR: Always ensure Potassium CATR is fully dissolved in aqueous buffer. Avoid freeze-thawing stock solutions more than 3-4 times, as degradation will reduce the effective molarity, leading to incomplete ANT inhibition.

Sources

Application

Application Note: Profiling ANT-Mediated Mitochondrial Proton Leak using Potassium Carboxyatractyloside in Seahorse XF Assays

Audience: Researchers, Bioenergetic Scientists, and Drug Development Professionals Application: High-Resolution Respirometry, Mitochondrial Bioenergetics, Metabolic Syndrome, and Aging Research Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioenergetic Scientists, and Drug Development Professionals Application: High-Resolution Respirometry, Mitochondrial Bioenergetics, Metabolic Syndrome, and Aging Research

Executive Summary & Mechanistic Background

The adenine nucleotide translocator (ANT) is classically recognized for its stoichiometric exchange of cytosolic ADP for mitochondrial ATP across the inner mitochondrial membrane (IMM). However, extensive bioenergetic profiling has revealed a secondary, critical function: ANT isoforms (particularly ANT1 and ANT2) act as intrinsic mitochondrial uncouplers, mediating a significant fraction of basal and fatty-acid-induced proton leak . This uncoupling mechanism is independent of Uncoupling Proteins (UCPs) and plays a vital role in mitigating reactive oxygen species (ROS) production and regulating the proton motive force (Δp) .

To isolate and quantify ANT-mediated proton conductance, researchers utilize Potassium Carboxyatractyloside (CATR) . CATR is a highly specific, high-affinity inhibitor that locks ANT in the cytosolic-facing (c-state) conformation, effectively abolishing its proton leak activity . Because CATR is highly hydrophilic and exhibits poor plasma membrane permeability, accurate profiling in Seahorse XF assays requires the use of permeabilized cells or isolated mitochondria .

This application note details a robust, self-validating workflow to measure ANT-dependent proton leak using the Agilent Seahorse XF platform.

Mechanism cluster_mito Inner Mitochondrial Membrane (IMM) Dynamics ETC Electron Transport Chain (Generates Proton Gradient) ATPS ATP Synthase (Complex V) (ATP Production) ETC->ATPS Coupled Respiration ANT Adenine Nucleotide Translocator (ANT-Mediated Leak) ETC->ANT Basal Proton Leak UCP Uncoupling Proteins (UCP-Mediated Leak) ETC->UCP Inducible Proton Leak Oligo Oligomycin Oligo->ATPS Inhibits CATR Potassium CATR CATR->ANT Inhibits

Fig 1: Mechanism of ANT-mediated mitochondrial proton leak and targeted inhibition by CATR.

Analytical Strategy: The Permeabilized Cell Advantage

Applying CATR to intact cells often yields false-negative results due to the compound's inability to cross the plasma membrane. To bypass this, we utilize a Plasma Membrane Permeabilizer (PMP) (e.g., recombinant perfringolysin O). PMP selectively targets cholesterol-rich plasma membranes while sparing the cholesterol-poor IMM .

This approach allows direct delivery of mitochondrial substrates (Pyruvate, Malate, ADP) and impermeable inhibitors (CATR) directly to the mitochondria, creating an in situ environment that perfectly mimics isolated mitochondria while preserving cellular morphology and network dynamics.

Workflow S1 1. Permeabilized Cells MAS + ADP + Substrates (State 3 Respiration) S2 2. Port A: Oligomycin (State 4o / Total Leak) S1->S2 S3 3. Port B: Pot. CATR (Non-ANT Leak) S2->S3 S4 4. Port C: FCCP (Maximal Uncoupled) S3->S4 S5 5. Port D: Rot/AA (Non-Mito OCR) S4->S5

Fig 2: Seahorse XF injection workflow for profiling ANT-dependent proton leak in permeabilized cells.

Reagent Preparation & Formulations

Mitochondrial Assay Solution (MAS)

Prepare 100 mL of 1X MAS buffer. Adjust pH to 7.2 at 37°C using KOH. Filter sterilize (0.2 µm).

  • 70 mM Sucrose

  • 220 mM Mannitol

  • 10 mM KH₂PO₄

  • 5 mM MgCl₂

  • 2 mM HEPES

  • 1 mM EGTA

  • 0.2% (w/v) Fatty Acid-Free BSA

Compound Stock & Injection Port Preparation (for XFe96)

Note: Volumes and concentrations are optimized for a starting well volume of 135 µL.

CompoundTarget TargetFinal Assay Conc.Port Conc. (10X)Port Volume
Oligomycin ATP Synthase2.5 µM25 µM15 µL (Port A)
Potassium CATR ANT5.0 µM55 µM17 µL (Port B)
FCCP IMM (Uncoupler)2.0 µM24 µM19 µL (Port C)
Rotenone / Antimycin A Complex I / III0.5 µM (each)6.5 µM21 µL (Port D)

Self-Validation Check: Potassium CATR should be reconstituted in sterile H₂O (1 mM stock) and stored at -20°C in single-use aliquots to prevent freeze-thaw degradation.

Step-by-Step Experimental Protocol

Day -1: Cell Seeding & Cartridge Hydration
  • Seed Cells: Plate cells in an Agilent Seahorse XF96 Cell Culture Microplate at an optimized density (typically 20,000–40,000 cells/well for adherent lines). Incubate overnight at 37°C, 5% CO₂.

  • Hydrate Cartridge: Add 200 µL of sterile water to each well of the utility plate. Submerge the sensor cartridge and incubate overnight at 37°C in a non-CO₂ incubator.

Day 0: Assay Execution
  • Calibrate Cartridge: Replace water in the utility plate with 200 µL of pre-warmed XF Calibrant. Return to the non-CO₂ incubator for 60 minutes.

  • Prepare Substrate-MAS: Supplement 1X MAS with 10 mM Pyruvate , 2 mM Malate , and 4 mM ADP .

  • Prepare PMP: Add XF PMP reagent to the Substrate-MAS immediately before use (final concentration 1 nM, or 10 µg/mL if using Digitonin as an alternative).

  • Wash Cells: Remove growth media from the cell plate. Wash twice with 1X MAS (without substrates/PMP).

  • Permeabilize & Stimulate: Add 135 µL of the Substrate-MAS + PMP solution to each well.

  • Load Cartridge: Load Ports A, B, C, and D with the prepared compounds (see Section 3.2).

  • Run Assay: Place the cell plate and cartridge into the analyzer. Use a standard mixing/measuring cycle (e.g., 3 min mix, 0 min wait, 3 min measure) for 3 cycles per injection.

Data Interpretation & Quantitative Modeling

The oxygen consumption rate (OCR) data generated from this workflow provides a highly granular view of mitochondrial bioenergetics. Summarize your raw data and apply the following calculations to isolate ANT-specific mechanics:

ParameterCalculation (OCR)Biological Significance
State 3 Respiration Initial OCR - OCR(Rot/AA)Maximal physiological respiration driven by saturated ADP and Complex I substrates.
ATP-Linked Respiration Initial OCR - OCR(Oligo)Oxygen consumed strictly to drive ATP synthesis via Complex V.
Total Proton Leak (State 4o) OCR(Oligo) - OCR(Rot/AA)Total protons returning to the matrix independently of ATP synthase.
ANT-Mediated Leak OCR(Oligo) - OCR(CATR)Proton conductance specifically facilitated by the uncoupling action of ANT isoforms.
CATR-Resistant Leak OCR(CATR) - OCR(Rot/AA)Residual proton leak mediated by UCPs or basal lipid bilayer slip.

Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, ensuring the logical integrity of your assay is paramount. Here is the causality behind critical experimental choices:

  • Why inject Oligomycin before CATR? If CATR is injected first, it immediately halts the import of ADP into the mitochondrial matrix. Without matrix ADP, ATP synthase is starved of its substrate, which artificially induces a State 4 (leak) condition. By injecting Oligomycin first, we cleanly isolate ATP-linked OCR. The subsequent drop in OCR upon CATR injection represents the true ANT-mediated proton leak, entirely independent of its ADP/ATP exchange function.

  • Substrate Selection Causality: We utilize Pyruvate and Malate (Complex I substrates) rather than Succinate (Complex II). Succinate drives rapid reverse electron transport (RET) and excessive ROS production in State 4, which can artificially activate uncoupling pathways and confound basal leak measurements.

  • Validating Complete Permeabilization: If the initial State 3 OCR is exceptionally low, the plasma membrane may not be fully permeabilized. Ensure the XF PMP is freshly added to the MAS buffer. Conversely, if the cells detach, the PMP concentration may be too high; titrate PMP or Digitonin specifically for your cell line.

References

  • Title: Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively Source: Biochemical Journal (2006) URL: [Link]

  • Title: Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome Source: Diabetes & Metabolism Journal (2010) URL: [Link]

  • Title: Mitochondrial Respiration-Dependent ANT2-UCP2 Interaction Source: Frontiers in Physiology (2022) URL: [Link]

  • Title: Reduction of elevated proton leak rejuvenates mitochondria in the aged cardiomyocyte Source: eLife (2020) URL: [Link]

  • Title: Agilent Seahorse XF Cell Mito Stress Test Kit User Guide Source: Agilent Technologies URL: [Link]

Method

Measuring mitochondrial membrane potential with potassium carboxyatractyloside

Application Note: High-Resolution Profiling of Mitochondrial Membrane Potential Dynamics Using Potassium Carboxyatractyloside Executive Summary The precise measurement of mitochondrial membrane potential ( ΔΨm​ ) is crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Profiling of Mitochondrial Membrane Potential Dynamics Using Potassium Carboxyatractyloside

Executive Summary

The precise measurement of mitochondrial membrane potential ( ΔΨm​ ) is critical for evaluating cellular bioenergetics, mitochondrial toxicity, and metabolic dysfunction. This application note details a robust, self-validating fluorometric protocol for quantifying ΔΨm​ dynamics using the potentiometric dye Tetramethylrhodamine Methyl Ester (TMRM) in conjunction with potassium carboxyatractyloside (cATR). By selectively inhibiting the Adenine Nucleotide Translocator (ANT), cATR provides a highly specific mechanistic tool to isolate the coupling efficiency of the electron transport chain (ETC) from ATP synthesis, allowing researchers to accurately map State 3 to State 4 respiratory transitions.

Mechanistic Causality: The Role of ANT and cATR

To design a reliable assay, one must understand the thermodynamic relationship between the ETC, the proton motive force, and ADP/ATP exchange.

The ETC pumps protons out of the mitochondrial matrix, generating a strong electrochemical gradient ( ΔΨm​ ). During active oxidative phosphorylation (State 3 respiration), the Adenine Nucleotide Translocator (ANT) imports cytosolic ADP into the matrix in exchange for ATP[1]. The subsequent phosphorylation of ADP by ATP Synthase (Complex V) consumes the proton gradient, resulting in a mild, physiological depolarization of the inner mitochondrial membrane.

Potassium carboxyatractyloside (cATR) is a highly specific, non-competitive inhibitor of ANT. Unlike bongkrekic acid, which locks ANT in the matrix-facing m-state, cATR binds exclusively to the cytosolic-facing c-state of ANT[2].

  • Hyperpolarization (State 4): By locking ANT in the c-state, cATR halts the influx of ADP. Without ADP, ATP Synthase ceases proton consumption. The ETC continues to pump protons until the gradient reaches its maximum thermodynamic limit, causing a measurable hyperpolarization of ΔΨm​ [3].

  • mPTP Sensitization: In the presence of high calcium, locking ANT in the c-state via cATR strongly sensitizes the Mitochondrial Permeability Transition Pore (mPTP) to open, which conversely leads to a catastrophic collapse of ΔΨm​ [2][4].

Note: The protocol below is designed for standard bioenergetic profiling (calcium-free) to observe cATR-induced hyperpolarization.

Mechanism ETC Electron Transport Chain (Proton Efflux) Gradient ΔΨm Generation (Hyperpolarization) ETC->Gradient Pumps H+ ANT Adenine Nucleotide Translocator (Depolarizing Effect) Gradient->ANT Drives ATP Synthesis TMRM TMRM Accumulation (Fluorescence Signal) Gradient->TMRM Drives Dye Uptake ANT->Gradient Prevents Depolarization (State 4) cATR Potassium Carboxyatractyloside (c-state Inhibitor) cATR->ANT Blocks Exchange

Mechanistic pathway of cATR-induced mitochondrial membrane potential modulation.

Self-Validating Assay Design

A common pitfall in ΔΨm​ assays is the reliance on single-endpoint measurements or artifact-prone dyes like JC-1. JC-1 is notorious for aggregation-dependent fluorescence shifts that do not linearly correlate with membrane potential[3][5].

To ensure Trustworthiness and strict self-validation, this protocol utilizes TMRM , a non-quenching, highly sensitive lipophilic cation that accumulates in active mitochondria according to the Nernst equation[6]. The assay is structured as a kinetic time-course with built-in internal controls:

  • Internal Control 1 (ADP Addition): Validates that mitochondria are functional and coupled (induces mild depolarization).

  • Internal Control 2 (cATR Addition): Validates ANT specificity and maximum coupling capacity (induces hyperpolarization).

  • Internal Control 3 (FCCP Addition): A protonophore uncoupler that forces complete depolarization, establishing the absolute baseline of the assay[5].

Reagent Preparation Summary
ReagentFunctionWorking Concentration
Assay Buffer Mimics intracellular ionic environment110 mM K-gluconate, 8 mM KCl, 10 mM HEPES, 10 mM KH2PO4, 1 mM MgCl2, 0.005 mM EGTA, 0.5 mg/ml BSA (pH 7.25)[3]
TMRM Potentiometric fluorescent dye20 – 50 nM[6]
Succinate / Rotenone Complex II substrates (prevents reverse electron transport)5 mM Succinate / 2 µM Rotenone
ADP (K+ salt) Initiates State 3 respiration1 - 2 mM[3]
Potassium cATR Induces State 4 by inhibiting ANT2 - 4 µM[3]
FCCP Positive control for complete depolarization1 - 2 µM

Experimental Protocol

Workflow Step1 1. Prepare Isolated Mitochondria or Permeabilized Cells Step2 2. Load TMRM Dye (20-50 nM) & Respiratory Substrates Step1->Step2 Step3 3. Record Baseline Fluorescence (State 2) Step2->Step3 Step4 4. Add ADP (Induce State 3 Respiration) Step3->Step4 Step5 5. Add Potassium cATR (Induce State 4 Hyperpolarization) Step4->Step5 Step6 6. Add FCCP Uncoupler (Complete Depolarization) Step5->Step6

Step-by-step experimental workflow for measuring ΔΨm dynamics.

Step 1: Preparation and Dye Loading
  • Isolate mitochondria from your tissue of interest (e.g., heart, liver) using standard differential centrifugation, or prepare digitonin-permeabilized cells.

  • Resuspend the mitochondria (approx. 0.25 - 1 mg protein/mL) in the pre-warmed (37°C) Assay Buffer[3].

  • Add Succinate (5 mM) and Rotenone (2 µM) to fuel the ETC via Complex II.

  • Add TMRM (20 nM) to the suspension. Incubate in the dark for 5–10 minutes to allow the dye to equilibrate across the inner mitochondrial membrane[6].

Step 2: Kinetic Fluorescence Recording
  • Transfer the suspension to a stirred, temperature-controlled fluorometer cuvette or a 96-well plate reader.

  • Set excitation to 548 nm and emission to 573 nm (optimal for TMRM).

  • Record Baseline (State 2): Monitor the fluorescence for 2–3 minutes until a stable baseline is achieved. A high, stable signal indicates intact, polarized mitochondria.

Step 3: Pharmacological Manipulation
  • Induce State 3: Inject ADP (1 mM) into the chamber. You will observe an immediate, slight decrease in TMRM fluorescence as the proton gradient is utilized for ATP synthesis[1]. Allow the signal to stabilize (approx. 2 minutes).

  • Induce State 4 (ANT Inhibition): Inject Potassium Carboxyatractyloside (4 µM) . The fluorescence signal will rapidly increase, surpassing the initial baseline. This confirms that cATR has locked ANT in the c-state, halting proton consumption and forcing the mitochondria into a hyperpolarized state[3].

  • System Validation: Inject FCCP (2 µM) . The fluorescence will plummet to near-zero levels, confirming that the previous signals were entirely dependent on the proton motive force[5].

Data Interpretation

The self-validating nature of this assay ensures that any deviation from the expected kinetic trace immediately alerts the researcher to mitochondrial uncoupling, membrane damage, or reagent failure.

Respiratory StateExperimental ActionExpected TMRM FluorescenceMechanistic Interpretation
State 2 Substrates + TMRMHigh (Stable)ETC establishes a basal proton gradient; mitochondria are intact and polarized.
State 3 Addition of ADPMild DecreaseANT imports ADP; ATP Synthase consumes H+ gradient, causing mild depolarization.
State 4 Addition of cATRMaximum Increase (Peak)cATR blocks ANT. ATP synthesis stops. Unopposed ETC activity hyperpolarizes the membrane.
Uncoupled Addition of FCCPRapid Drop to MinimumProtonophore collapses the gradient entirely; dye exits the matrix.

Troubleshooting Note: If the addition of cATR causes a sudden drop in fluorescence instead of an increase, check the calcium concentration of your buffers. In the presence of trace Ca2+ , cATR will trigger the mPTP, leading to mitochondrial swelling and depolarization rather than State 4 hyperpolarization[2][4].

References

  • Chinopoulos, C., et al. "A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT." NIH / PubMed Central. URL:[Link]

  • Chinopoulos, C., et al. "Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption." NIH / PubMed Central. URL:[Link]

  • Pereira, G. C., et al. "Mechanisms of Berberine-Induced Mitochondrial Dysfunction: Interaction with the Adenine Nucleotide Translocator." Oxford Academic. URL:[Link]

  • Creed, S., et al. "Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM): Methods and Protocols." ResearchGate. URL:[Link]

  • Wang, X., et al. "Reduction of Elevated Proton Leak Rejuvenates Mitochondria in the Aged Cardiomyocyte." bioRxiv. URL:[Link]

Sources

Application

Application Note: Solubilization Dynamics and Assay Protocols for Potassium Carboxyatractyloside (K-CAT)

Introduction & Mechanistic Overview Potassium carboxyatractyloside (K-CAT), also known as carboxyatractyloside dipotassium salt, is a highly selective, naturally derived diterpenoid glycoside. It functions as a potent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Potassium carboxyatractyloside (K-CAT), also known as carboxyatractyloside dipotassium salt, is a highly selective, naturally derived diterpenoid glycoside. It functions as a potent inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT) . By binding to the cytosolic face of ANT, K-CAT stabilizes the carrier in its 'c' conformation.

This interaction effectively halts the exchange of ADP and ATP across the inner mitochondrial membrane. The downstream causality of this inhibition is severe: it triggers the opening of the mitochondrial permeability transition pore (mPTP), collapses the mitochondrial membrane potential (MMP), and ultimately induces cellular apoptosis .

G KCAT Potassium Carboxyatractyloside ANT Adenine Nucleotide Translocase (ANT) KCAT->ANT Binds & Stabilizes 'c' State ATP ADP/ATP Exchange ANT->ATP Inhibits mPTP mPTP Opening ANT->mPTP Triggers MMP Loss of Membrane Potential mPTP->MMP Causes

Mechanism of Potassium Carboxyatractyloside (K-CAT) inducing mitochondrial dysfunction.

Physicochemical Profiling: Aqueous vs. Organic Solvents

In biochemical screening, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its ability to dissolve a wide range of hydrophobic compounds. However, K-CAT presents a counter-intuitive solubility profile. Because of its unique chemical structure—featuring a complex heteroglucoside backbone, two highly charged sulfate groups, and potassium counter-ions—K-CAT is an exceptionally polar and hydrophilic molecule .

Attempting to dissolve K-CAT in standard laboratory-grade DMSO often leads to incomplete solubilization. Hygroscopic DMSO (which has absorbed atmospheric moisture) significantly impairs the solubility of K-CAT. To achieve functional concentrations in DMSO, researchers must use strictly anhydrous, newly opened DMSO, coupled with heating and ultrasonication . Conversely, K-CAT readily dissolves in ultrapure water or standard physiological buffers with minimal mechanical agitation.

Quantitative Solubility Comparison
ParameterAqueous Buffer (H₂O / PBS)Dimethyl Sulfoxide (DMSO)
Max Solubility ≥ 100 mg/mL (118.06 mM)≤ 25 mg/mL (29.52 mM)
Preparation Needs Mild vortexing / sonicationHeating to 60°C + extended sonication
Solvent Quality Standard ultrapure H₂O or PBSStrictly anhydrous, newly opened DMSO
Stability (Stock) -80°C for 6 months-80°C for 6 months (moisture sensitive)
Primary Use Case Isolated mitochondria assaysHigh-throughput screening (HTS) libraries

Standardized Solubilization Protocols

Workflow cluster_Aqueous Aqueous Pathway (Preferred) cluster_DMSO DMSO Pathway (Alternative) Start K-CAT Lyophilized Powder AqSol Add Ultrapure H2O / PBS Start->AqSol DMSOSol Add Anhydrous DMSO Start->DMSOSol AqMix Vortex / Mild Sonication AqSol->AqMix AqYield Clear Solution (100 mg/mL) AqMix->AqYield Aliquot Aliquot into single-use vials AqYield->Aliquot DMSOMix Heat to 60°C + Sonication DMSOSol->DMSOMix DMSOYield Clear Solution (25 mg/mL) DMSOMix->DMSOYield DMSOYield->Aliquot Store Store at -80°C (Max 6 months) Aliquot->Store

Standardized solubilization and storage workflow for K-CAT.

Protocol A: Aqueous Buffer Formulation (Recommended)

Causality: Utilizing an aqueous vehicle is the preferred method for K-CAT. It mimics the native physiological environment of mitochondria, avoids solvent-induced toxicity (which DMSO can cause in sensitive respirometry assays), and ensures rapid, complete dissolution.

  • Equilibration: Allow the lyophilized K-CAT powder to reach room temperature in a desiccator to prevent condensation.

  • Solvent Addition: Add the required volume of ultrapure H₂O or 1X PBS (pH 7.2–7.4) to achieve the desired stock concentration (e.g., 10 mM).

  • Agitation: Vortex the vial for 30–60 seconds. If necessary, apply mild ultrasonication in a water bath for 2 minutes.

  • Validation: Visually inspect the solution. It should be completely clear. To self-validate the absence of micro-precipitates, centrifuge the solution at 10,000 x g for 5 minutes. The absence of a pellet confirms complete solubilization.

  • Storage: Aliquot into single-use vials to prevent freeze-thaw degradation and store at -80°C for up to 6 months.

Protocol B: Anhydrous DMSO Formulation (Alternative)

Causality: This protocol is strictly for integrating K-CAT into automated High-Throughput Screening (HTS) libraries where DMSO is the mandatory universal vehicle. Because K-CAT's sulfate groups resist organic solvation, thermal and mechanical energy must be introduced to break intermolecular forces.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity). Hygroscopic water absorption will immediately crash the compound out of solution.

  • Solvent Addition: Add anhydrous DMSO to achieve a maximum concentration of 25 mg/mL (approx. 29.5 mM).

  • Thermal-Acoustic Solubilization: Heat the vial to 60°C in a thermomixer, followed immediately by ultrasonication for 5–10 minutes.

  • Validation: Inspect the DMSO solution under polarized light microscopy. The absence of birefringent crystals confirms that the compound is fully dissolved rather than merely suspended.

  • Storage: Aliquot tightly sealed vials and store at -80°C. Protect strictly from moisture.

Experimental Workflow: Mitochondrial Respirometry Assay

When applying K-CAT to assess the maximal capacity of the mitochondrial electron transport system (ETS), researchers must account for the molecule's high charge. K-CAT does not readily cross the intact plasma membrane of live cells . Therefore, assays must be performed on isolated mitochondria or permeabilized cells.

Step-by-Step Assay Protocol
  • Biological Preparation: Isolate mitochondria from the target tissue or permeabilize intact cultured cells using a mild detergent (e.g., 1 nM digitonin or saponin) directly in the respirometer chamber.

    • Causality: Permeabilization removes the plasma membrane barrier, granting the highly polar K-CAT direct access to the inner mitochondrial membrane.

  • Substrate Energization: Inject complex-specific substrates (e.g., 10 mM Pyruvate + 2 mM Malate for Complex I, or 10 mM Succinate + 2 μM Rotenone for Complex II) to stimulate basal Oxygen Consumption Rate (OCR).

  • K-CAT Injection: Inject the aqueous K-CAT stock to achieve a final well concentration of 10–25 μM.

  • Validation of Inhibition: Monitor the real-time OCR. A sharp, sustained drop in OCR confirms successful ANT inhibition, halting oxidative phosphorylation.

  • Maximal ETS Induction: Follow the K-CAT injection with a titration of a chemical uncoupler (e.g., CCCP or FCCP) to measure the maximal uncoupled respiratory capacity. Note: Using K-CAT instead of oligomycin prevents the underestimation of maximal ETS capacity often seen with ATP synthase inhibitors.

References

  • Semantic Scholar. "Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK)." Semantic Scholar. URL: [Link]

  • Ruas JS, Siqueira-Santos ES, Amigo I, Rodrigues-Silva E, Kowaltowski AJ, Castilho RF. "Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells." PLoS ONE 11(3): e0150967 (2016). URL:[Link]

Method

Application Note: Step-by-Step Protocol for ANT Inhibition Using Potassium Carboxyatractyloside

Introduction & Mechanistic Causality Adenine Nucleotide Translocase (ANT) is a critical inner mitochondrial membrane (IMM) antiporter that facilitates the exchange of cytosolic ADP for matrix-synthesized ATP. Beyond nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Adenine Nucleotide Translocase (ANT) is a critical inner mitochondrial membrane (IMM) antiporter that facilitates the exchange of cytosolic ADP for matrix-synthesized ATP. Beyond nucleotide exchange, ANT plays a pivotal role in basal proton leak and fatty-acid-induced mitochondrial uncoupling[1],[2].

To isolate ANT-specific metabolic contributions, potassium carboxyatractyloside (CATR) is utilized as the gold-standard inhibitor. CATR is a highly toxic diterpene glycoside that is approximately 10 times more potent than its analog, atractyloside[3]. Crucially, the inhibitory effects of CATR are irreversible and cannot be outcompeted by increasing concentrations of adenine nucleotides[3].

Causality in Reagent Selection

ANT operates via a ping-pong mechanism between two conformations: the cytosol-facing "c-state" and the matrix-facing "m-state"[4]. CATR specifically targets and locks ANT in the c-state[2].

  • Why the Potassium Salt? The dipotassium salt of CATR is highly water-soluble compared to its free acid form, allowing for reconstitution in aqueous buffers without organic solvents (like DMSO) that might artificially uncouple mitochondria[5].

  • Why Permeabilized Systems? CATR is strictly membrane-impermeable. Unlike bongkrekic acid (BA), which is membrane-permeable and targets the m-state, CATR cannot cross the intact plasma membrane[6]. Therefore, CATR must be applied exclusively to isolated mitochondria, reconstituted proteoliposomes, or selectively permeabilized cells[6],[4].

ANT_Mechanism Cytosol Cytosolic Space (High ADP) ANT_C ANT (c-state) Cytosol-facing Cytosol->ANT_C ADP binds Matrix Mitochondrial Matrix (High ATP) ANT_M ANT (m-state) Matrix-facing Matrix->ANT_M ATP binds ANT_C->Cytosol ATP released ANT_C->ANT_M Conformational Shift ANT_M->Matrix ADP released ANT_M->ANT_C Conformational Shift CATR Potassium Carboxyatractyloside (CATR) CATR->ANT_C Irreversible Blockade BA Bongkrekic Acid (BA) BA->ANT_M Inhibits m-state

Mechanism of ANT conformational states and targeted inhibition by CATR and BA.

Quantitative Parameters for CATR Application

The concentration of CATR required for complete ANT inhibition scales with the complexity and lipid content of the experimental model. Below is a synthesized reference table for experimental design:

Experimental ModelRecommended CATR ConcentrationDelivery MethodExpected OutcomeReference
Isolated Liver Mitochondria 0.5 – 1.0 µMDirect addition to assay bufferComplete inhibition of ADP-stimulated State III respiration.[1]
Permeabilized Cells (Seahorse XF) 20 µMInjection via automated portHalt of ATP production-linked OCR; uncoupler-independent.[6]
Reconstituted Proteoliposomes 10 – 100 µMDirect addition to liposome suspension>95% inhibition of ATP transport.[4]
Isolated Pancreatic Islets 200 µMDirect addition to assay bufferReduction of glucose-stimulated insulin secretion (GSIS).[7]

Step-by-Step Protocol: Assessing ANT Inhibition in Permeabilized Cells

This protocol outlines the use of High-Resolution Respirometry (e.g., Agilent Seahorse XF) to measure ANT-dependent oxygen consumption rates (OCR) in cultured cells.

Phase 1: Reagent Preparation
  • Reconstitute Potassium CATR: Dissolve Potassium Carboxyatractyloside (CAS# 33286-30-5) in sterile, nuclease-free water to create a 2 mM stock solution[5].

  • Storage: Aliquot the stock into opaque tubes to prevent degradation. Store at -20°C for up to several months[5]. Avoid repeated freeze-thaw cycles.

  • Prepare Mitochondrial Assay Solution (MAS): Formulate a buffer containing 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% BSA (pH 7.2). Causality: MAS mimics the intracellular cytosolic environment, preventing mitochondrial swelling and preserving inner membrane potential during permeabilization.

Phase 2: Assay Execution
  • Cell Permeabilization: Wash the adherent cells twice with MAS buffer. Add MAS buffer containing 1 nM recombinant mutant perfringolysin O (rPFO) or 25 µg/mL Saponin. Causality: These agents selectively extract cholesterol. Because the plasma membrane is cholesterol-rich and the mitochondrial membranes are cholesterol-poor, this selectively permeabilizes the cell while leaving the mitochondria perfectly intact, allowing CATR access to the cytosolic face of ANT.

  • Substrate Provision (State II): Inject Complex I substrates (5 mM Pyruvate + 2.5 mM Malate) to fuel the TCA cycle and establish basal respiration.

  • Induce State III Respiration: Inject 1 mM ADP. OCR will spike as ANT rapidly imports ADP into the matrix, driving ATP synthase activity.

  • ANT Blockade: Inject Potassium CATR to a final well concentration of 20 µM[6]. OCR will rapidly drop to State IV (leak respiration) as the ADP supply to ATP synthase is abruptly cut off.

Workflow Prep 1. Permeabilization (MAS Buffer) Substrate 2. Basal Respiration (Pyr/Mal) Prep->Substrate State3 3. State III (Add ADP) Substrate->State3 Inhibit 4. ANT Blockade (Inject CATR) State3->Inhibit Measure 5. State IV (Measure OCR) Inhibit->Measure

Step-by-step experimental workflow for assessing ANT inhibition via respirometry.

Self-Validation & Quality Control System

To ensure the trustworthiness of the generated data, every ANT inhibition protocol must be a self-validating system. Incorporate the following internal controls directly into the assay workflow:

  • The Cytochrome C Integrity Test: Following permeabilization and the induction of State III respiration, inject 10 µM exogenous Cytochrome c.

    • Validation Logic: If the OCR increases by >10%, the outer mitochondrial membrane (OMM) was damaged during the saponin permeabilization step. The assay is invalid, as CATR access and nucleotide pooling are no longer physiologically compartmentalized.

  • The FCCP Rescue Test: After CATR has suppressed OCR to State IV levels, inject the chemical uncoupler FCCP (1-2 µM).

    • Validation Logic: FCCP dissipates the proton gradient independently of the ATP synthase/ANT axis. A robust spike in OCR confirms that the electron transport chain (ETC) remains fully functional. This proves that the CATR-induced drop in OCR was specifically due to ANT blockade, rather than off-target poisoning of the ETC complexes.

References

  • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. PubMed Central (PMC).
  • Wikipedia Contributors. Carboxyatractyloside. Wikipedia, The Free Encyclopedia.
  • Kreiter, J., et al. (2021). ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport. PubMed Central (PMC).
  • Kliment, C. R., et al. (2020). Adenine Nucleotide Translocase regulates the airway epithelium, mitochondrial metabolism and ciliary function. bioRxiv.
  • MedKoo Biosciences. Carboxyatractyloside potassium | CAS#33286-30-5 | diterpenoid glycosides. MedKoo.
  • Todisco, S., et al. (2021).
  • Peiris, H., et al. (2016). A Syntenic Cross Species Aneuploidy Genetic Screen Links RCAN1 Expression to β-Cell Mitochondrial Dysfunction in Type 2 Diabetes. PLOS Genetics.

Sources

Application

In vivo administration methods for potassium carboxyatractyloside in murine models

Application Note: In Vivo Administration of Potassium Carboxyatractyloside in Murine Models for Metabolic Rewiring and Mitochondrial Research Executive Summary Potassium carboxyatractyloside (CATR) is a potent, highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Administration of Potassium Carboxyatractyloside in Murine Models for Metabolic Rewiring and Mitochondrial Research

Executive Summary

Potassium carboxyatractyloside (CATR) is a potent, highly specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT). This application note provides a comprehensive framework for the in vivo administration of CATR in murine models. By detailing the causality behind dose-dependent metabolic rewiring versus acute toxicity, this guide establishes a self-validating protocol for researchers investigating mitochondrial dysfunction, immunometabolism, and cellular energy homeostasis.

Mechanistic Grounding: ANT Inhibition and the c-State Conformation

The primary function of ANT is to facilitate the stoichiometric exchange of cytosolic ADP for mitochondrial ATP across the inner mitochondrial membrane, a process critical for sustaining oxidative phosphorylation (OXPHOS). CATR binds to the cytoplasmic face of ANT with nanomolar affinity, locking the translocase in the "c-state" (cytoplasmic open conformation)[1]. This structural entrapment competitively displaces nucleotides and completely halts ADP/ATP exchange[1].

The physiological outcome of this inhibition is highly dose-dependent. Complete or high-dose inhibition prevents ADP entry into the matrix, which hyperpolarizes the mitochondrial membrane, triggers reactive oxygen species (ROS) production, and sensitizes the mitochondrial permeability transition pore (mPTP) to open[2]. Conversely, sub-lethal, sub-chronic inhibition induces compensatory metabolic rewiring. For instance, partial restriction of mitochondrial ATP efflux forces cells to adopt anabolic remodeling, which has been shown to enhance CD8+ T-cell activation and proliferation[3], as well as protect against hepatic steatosis by activating AMPK/mTOR signaling pathways[4].

G Cytosol Cytosol (High ADP, Low ATP) ANT Adenine Nucleotide Translocase (ANT) (Locked in c-state conformation) Cytosol->ANT ADP entry blocked Matrix Mitochondrial Matrix (Low ADP, High ATP) Matrix->ANT ATP exit blocked mPTP mPTP Opening / ROS Generation ANT->mPTP Prolonged/High-Dose Inhibition Metabolic Metabolic Rewiring (e.g., T-cell activation) ANT->Metabolic Sub-chronic/Low-Dose Inhibition CATR Potassium Carboxyatractyloside (CATR) CATR->ANT High-affinity binding (Cytoplasmic side)

Mechanism of ANT inhibition by CATR and dose-dependent downstream physiological effects.

In Vivo Pharmacological Profiling in Murine Models

When designing murine experiments, distinguishing between acute toxicity and metabolic modulation is paramount. The median lethal dose (LD50) of CATR via intraperitoneal (IP) injection in mice is approximately 203.5 mg/kg, which induces severe hepatocellular injury, elevated transaminases, and acute death[5]. However, to achieve therapeutic or experimental metabolic rewiring without overt hepatotoxicity, low-dose sub-chronic regimens (0.5 to 2.5 mg/kg) are strictly employed[3][4].

Table 1: Quantitative Summary of CATR Dosing Regimens in Murine Models

Dosing RegimenRouteDose RangeTarget Outcome / PhenotypeReference
Sub-chronic (Low) IP0.5 – 2.5 mg/kg/day (14 days)Metabolic rewiring, enhanced T-cell activation, AMPK activation[3],[4]
Acute Toxicity IP> 150 mg/kg (Single dose)Hepatocellular injury, elevated ALT/AST, mPTP opening[5]
LD50 (Lethal) IP~ 203.5 mg/kgAcute mortality[5]

Detailed Experimental Protocol: Sub-Chronic IP Administration

This protocol outlines a self-validating 14-day sub-chronic IP administration workflow designed to induce metabolic rewiring (e.g., for immunometabolism studies) while preserving murine viability.

Materials Required:

  • Potassium Carboxyatractyloside (High purity, >98%)

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.4)

  • 0.22 µm PES syringe filters

  • 1 mL syringes with 27G needles

  • C57BL/6 or Balb/c mice (8-10 weeks old)

Step-by-Step Methodology:

  • Formulation: Weigh the required amount of potassium CATR powder. Dissolve it in sterile PBS to create a stock solution of 0.25 mg/mL.

    • Causality Note: PBS is chosen over organic solvents (like DMSO) because CATR is highly water-soluble. Avoiding DMSO eliminates vehicle-induced metabolic confounding factors that could skew respirometry data.

  • Sterilization: Pass the formulated solution through a 0.22 µm PES syringe filter inside a biosafety cabinet to ensure absolute sterility prior to in vivo use.

  • Dose Calculation: Calculate the injection volume based on the target dose of 2.0 mg/kg. For a standard 25 g mouse, the required dose is 0.05 mg, which corresponds to an injection volume of 200 µL of the 0.25 mg/mL stock.

  • Administration: Restrain the mouse manually and expose the ventral abdomen. Insert the 27G needle at a 30-degree angle into the lower right quadrant of the abdomen to perform the IP injection. Administer daily for 14 consecutive days.

  • In Vivo Monitoring: Monitor the mice daily for signs of distress, weight loss, and core body temperature changes. Low-dose CATR (≤2.5 mg/kg) should not induce significant weight loss or hepatotoxicity[4].

Workflow Prep 1. Formulation Dissolve CATR in sterile PBS (0.25 mg/mL) Filter 2. Sterilization 0.22 µm syringe filtration Prep->Filter Dosing 3. IP Administration 2.0 - 2.5 mg/kg daily (Murine Model) Filter->Dosing Monitoring 4. In Vivo Monitoring Weight, Temp, Behavior (14 days) Dosing->Monitoring Harvest 5. Tissue Harvest & Validation Mitochondrial Isolation, Respirometry (OXPHOS) Monitoring->Harvest

14-day experimental workflow for sub-chronic CATR IP administration in murine models.

Data Validation and Readouts

A robust protocol must function as a self-validating system. To confirm that CATR has successfully engaged its target (ANT) in vivo without causing terminal toxicity, researchers must perform ex vivo validations on harvested tissues (e.g., liver or isolated T-cells):

  • High-Resolution Respirometry: Isolate mitochondria from the target tissue. Treat with ADP and succinate. Successfully CATR-inhibited mitochondria will show significantly reduced OXPHOS capacity (State 3 respiration) because ADP cannot enter the matrix[2].

  • Intracellular ADP/ATP Ratio: Measure the cytosolic ADP/ATP ratio using bioluminescence assays. Effective ANT inhibition will result in an elevated cytosolic ADP/ATP ratio, confirming the restriction of mitochondrial ATP efflux[4].

References

  • [5] Hepatotoxicity of kaurene glycosides from Xanthium strumarium L. fruits in mice - IMR Press. imrpress.com.5

  • [1] Adenine nucleotide translocator - Wikipedia. wikipedia.org. 1

  • [3] Limiting mitochondrial-derived ATP transfer to the cytosol enhances T-cell activation. biorxiv.org. 3

  • [4] Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - Frontiers. frontiersin.org. 4

  • [2] Lipopolysaccharide administration increases the susceptibility of mitochondrial permeability transition pore opening via altering adenine nucleotide translocase conformation in the mouse liver - J-Stage. jst.go.jp. 2

Sources

Method

Application Note: Isolating Mitochondrial Respiration States Using Potassium Carboxyatractyloside (CATR)

Target Audience: Mitochondrial Biologists, Toxicologists, and Preclinical Drug Development Scientists Methodology: High-Resolution FluoRespirometry (HRR) / Substrate-Uncoupler-Inhibitor Titration (SUIT) Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Mitochondrial Biologists, Toxicologists, and Preclinical Drug Development Scientists Methodology: High-Resolution FluoRespirometry (HRR) / Substrate-Uncoupler-Inhibitor Titration (SUIT)

Mechanistic Rationale: Why Target ANT for LEAK Respiration?

In mitochondrial bioenergetics, the LEAK state (State 4) represents the baseline oxygen consumption required to compensate for proton slip across the inner mitochondrial membrane (IMM) when ATP synthesis is inactive. Accurately quantifying this state is critical for evaluating mitochondrial uncoupling, toxicity, and basal metabolic efficiency.

Traditionally, researchers use Oligomycin—an F1Fo-ATP synthase inhibitor—to induce the LEAK state. However, Oligomycin inhibition is kinetically slow and can underestimate true LEAK respiration due to secondary hyperpolarization effects 1[1].

Potassium Carboxyatractyloside (CATR) offers a highly specific, rapid alternative. CATR is a non-competitive inhibitor of the Adenine Nucleotide Translocase (ANT). By binding to ANT with nanomolar affinity, CATR locks the carrier in the cytoplasmic-open (c-state) conformation, completely halting the exchange of matrix ATP for cytosolic ADP 2[2]. This deprives ATP synthase of its substrate, immediately halting phosphorylating respiration (State 3) and forcing the mitochondria into a LEAK state (State 4c) 3[3]. Furthermore, because ANT itself mediates a significant portion of basal proton leak in tissues like skeletal muscle and brown fat, CATR allows researchers to isolate ANT-dependent proton leak from general IMM slip 4[4].

CATR_Mechanism Cytosol Intermembrane Space (High ADP) ANT Adenine Nucleotide Translocase (ANT) Cytosol->ANT ADP Influx Matrix Mitochondrial Matrix (High ATP) Matrix->ANT ATP Efflux ATPSyn ATP Synthase (Complex V) ANT->ATPSyn Supplies ADP for OXPHOS LEAK Proton LEAK (State 4c) ANT->LEAK Inhibition forces Δp dissipation via LEAK CATR Potassium CATR (Specific Inhibitor) CATR->ANT Locks in c-state (Blocks Exchange) ATPSyn->LEAK Halts ATP Synthesis

Figure 1: Mechanistic pathway of Potassium CATR inducing State 4c LEAK respiration.

Experimental Design & Self-Validating Protocol

Critical Constraint: Potassium CATR is highly polar and cell-impermeable. It cannot be used on intact cellular models 5[5]. This protocol is specifically designed for isolated mitochondria or permeabilized cells/fibers (e.g., using digitonin or saponin) analyzed via high-resolution respirometry.

Reagent Preparation

Potassium CATR is highly water-soluble (unlike bongkrekic acid or standard atractyloside which may require organic solvents).

  • Stock Solution: Prepare a 1 mM stock solution in ultra-pure H₂O. Store in aliquots at -20°C.

  • Working Concentration: 1 to 5 µM in the respirometer chamber 2[2].

SUIT_Workflow S1 State 2 (Basal) S2 State 3 (OXPHOS) S1->S2 + ADP S3 QC Check (OMM Intact) S2->S3 + Cyt c S4 State 4c (LEAK) S3->S4 + K-CATR S5 State 3u (ETS) S4->S5 + FCCP S6 ROX (Background) S5->S6 + Antimycin A

Figure 2: SUIT protocol workflow utilizing Potassium CATR to isolate respiration states.

Step-by-Step Execution & Causality

Step 1: Basal Respiration (State 2)

  • Action: Add mitochondrial preparation to the chamber (e.g., in MiR05 buffer). Add Complex I substrates: Pyruvate (5 mM) and Malate (2 mM).

  • Causality: Substrates provide electron donors (NADH) to the Electron Transport Chain (ETC), pumping protons to create the proton motive force (Δp). Without ADP, ATP synthase cannot dissipate Δp, resulting in a low basal oxygen consumption rate (OCR).

Step 2: OXPHOS Capacity (State 3)

  • Action: Add a kinetically saturating concentration of ADP (2.5 mM).

  • Causality: ADP enters the matrix via ANT. ATP synthase utilizes Δp to phosphorylate ADP, relieving back-pressure on the ETC and causing OCR to surge to its maximum phosphorylating capacity.

Step 3: Self-Validation Checkpoint 1 (OMM Integrity)

  • Action: Add Exogenous Cytochrome c (10 µM).

  • Causality: If the outer mitochondrial membrane (OMM) was damaged during isolation, endogenous Cytochrome c washes out, artificially limiting State 3. Adding it back will cause a >10% spike in OCR. If the OMM is intact, OCR remains stable. This validates structural integrity before applying inhibitors.

Step 4: CATR-Induced LEAK State (State 4c)

  • Action: Add Potassium CATR (final concentration 2–5 µM) 2[2].

  • Causality: CATR binds ANT, locking it in the c-state. This severs the supply of ADP to ATP synthase. Without ADP, proton flux through Complex V halts, Δp hyperpolarizes, and the ETC is strongly inhibited. The remaining oxygen consumption represents the LEAK state (State 4c), driven solely by protons slipping back across the IMM independently of ATP synthesis 1[1].

Step 5: Self-Validation Checkpoint 2 (ETS Capacity / State 3u)

  • Action: Titrate a protonophore uncoupler, such as FCCP or CCCP (in 0.5 µM steps) until maximum OCR is reached.

  • Causality: FCCP shuttles protons across the IMM, completely dissipating Δp independently of ANT or ATP synthase. The ETC runs at absolute maximum capacity. Validation: If OCR recovers to or exceeds State 3 levels, it proves that CATR specifically inhibited the phosphorylation system and did not cause off-target toxicity to the ETC complexes.

Step 6: Residual Oxygen Consumption (ROX)

  • Action: Add Antimycin A (2.5 µM).

  • Causality: Inhibits Complex III, completely stopping the ETC. Any remaining oxygen consumption is non-mitochondrial background (ROX), which must be mathematically subtracted from all previous states to yield accurate mitochondrial fluxes.

Data Presentation & Interpretation

To ensure robust comparative analysis, summarize the quantitative OCR data corresponding to each metabolic state. The table below outlines the expected physiological responses during the SUIT protocol.

Experimental PhaseReagent AddedPrimary Target / MechanismMetabolic StateExpected OCR Response & Significance
1. Substrate Pyruvate + MalateComplex I (NADH generation)State 2 (Basal)Low: Limited by high Δp; represents baseline substrate oxidation.
2. Phosphorylation ADP (Saturating)ANT / ATP SynthaseState 3 (OXPHOS)High: Rapid increase; represents maximum ATP-linked respiration.
3. QC Check Cytochrome cElectron shuttle (CIII to CIV)OMM IntegrityStable: No change confirms intact outer mitochondrial membrane.
4. Inhibition Potassium CATRANT (Locks in c-state)State 4c (LEAK)Sharp Drop: Immediate decline to baseline; quantifies proton leak.
5. Uncoupling FCCP / CCCPIMM (Protonophore)State 3u (ETS)Maximum Peak: Reveals total Electron Transfer System capacity.
6. Background Antimycin AComplex IIIROXNear Zero: Non-mitochondrial oxygen consumption.

Key Metric Calculation: The Respiratory Control Ratio (RCR) in this context is calculated as (State 3 - ROX) / (State 4c - ROX). A high RCR indicates highly coupled, efficient mitochondria with low basal proton leak 3[3].

References

  • Shabalina, I. G., et al. "Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively." National Institutes of Health (PMC). 4

  • Salin, K., et al. "The RCR and ATP/O indices can give contradictory messages about mitochondrial efficiency." Archimer. 3

  • Schiffer, T. A., et al. "Mitochondrial Respiration-Dependent ANT2-UCP2 Interaction." Frontiers in Physiology. 2

  • Cardoso, L., et al. "Magnesium Green for fluorometric measurement of ATP production does not interfere with mitochondrial respiration." Bioenergetics Communications. 1

  • Zhang, Y., et al. "Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition." Theranostics. 5

Sources

Technical Notes & Optimization

Troubleshooting

Potassium carboxyatractyloside not inhibiting respiration troubleshooting

Troubleshooting Guide: Potassium Carboxyatractyloside (CATR) Insensitivity in Respirometry As a Senior Application Scientist, one of the most frequent bioenergetic anomalies I encounter is the failure of Potassium Carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Potassium Carboxyatractyloside (CATR) Insensitivity in Respirometry

As a Senior Application Scientist, one of the most frequent bioenergetic anomalies I encounter is the failure of Potassium Carboxyatractyloside (CATR) to inhibit mitochondrial oxygen consumption. To troubleshoot this effectively, we must move beyond simply repeating the assay and instead interrogate the fundamental causality of the mitochondrial network.

This guide provides a mechanistic breakdown, a diagnostic logic workflow, and a self-validating experimental protocol to isolate and resolve CATR insensitivity in your respirometry assays (e.g., Agilent Seahorse XF or Oroboros O2k).

Mechanistic Grounding: The Causality of ANT Inhibition

Potassium Carboxyatractyloside is a highly specific, non-competitive inhibitor of the Adenine Nucleotide Translocator (ANT)[1]. It binds to the cytosolic face of the inner mitochondrial membrane (IMM), locking the ANT in the "c-state" (cytoplasmic open conformation).

The Causality Chain: By halting the exchange of cytosolic ADP for matrix ATP, CATR deprives ATP Synthase (Complex V) of its substrate. Consequently, proton flux through Complex V ceases. This causes the mitochondrial membrane potential ( ΔΨm​ ) to hyperpolarize. The resulting thermodynamic back-pressure restricts electron flow through the Electron Transport Chain (ETC), causing a sharp, immediate decline in the Oxygen Consumption Rate (OCR) from State 3 (ADP-stimulated) to State 4 (LEAK respiration)[2].

If CATR fails to inhibit respiration, this causality chain has been broken by one of three factors:

  • The Permeability Barrier: Unlike bongkrekic acid (BKA), CATR is highly polar and membrane-impermeable [3]. It cannot reach the ANT in intact cells.

  • The Uncoupling Effect: If the IMM is physically damaged, protons bypass Complex V entirely. The ETC runs uncoupled, rendering ANT inhibition irrelevant.

  • Reagent Integrity: Degraded CATR or sub-saturating concentrations (<0.5 µM) fail to lock the ANT[4].

G cluster_0 Mitochondrial Respiration (State 3 to State 4) ADP Cytosolic ADP ANT Adenine Nucleotide Translocator (c-state) ADP->ANT Binds ATP_synth ATP Synthase (Complex V) ANT->ATP_synth Supplies ADP Leak State 4 Respiration (LEAK) ANT->Leak Inhibited CATR Potassium CATR CATR->ANT Blocks Resp State 3 Respiration (ADP-stimulated) ATP_synth->Resp Drives Resp->Leak Transition

Diagram of CATR inhibiting the Adenine Nucleotide Translocator (ANT) during State 3 respiration.

Diagnostic Logic & Workflow

Do not blindly remake reagents. Follow this logical decision tree to identify the exact point of failure in your assay.

Workflow Start CATR Fails to Inhibit Respiration Q1 Are cells intact or permeabilized? Start->Q1 Intact Intact Cells Q1->Intact Perm Permeabilized / Isolated Mito Q1->Perm Sol1 Use Digitonin or PMP (CATR is membrane-impermeable) Intact->Sol1 Q2 Check IMM Integrity (Add Cytochrome c) Perm->Q2 Damaged Respiration Increases (Damaged IMM) Q2->Damaged IntactIMM No Change (Intact IMM) Q2->IntactIMM Sol2 Re-isolate Mitochondria (Uncoupled state masks ANT) Damaged->Sol2 Q3 Check CATR Reagent IntactIMM->Q3 Sol3 Ensure 0.5 - 2.0 µM final conc. Prepare fresh stock in H2O Q3->Sol3

Diagnostic workflow for troubleshooting CATR insensitivity in respirometry assays.

Self-Validating Troubleshooting Protocol

A robust protocol must prove its own validity at every step. Use this modified Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to test your CATR[5]. This workflow uses built-in causality checks to ensure that a lack of CATR response is definitively diagnosed.

Preparation:

  • Buffer: Mitochondrial Assay Solution (MAS) containing 0.2% fatty-acid-free BSA.

  • Sample: Isolated mitochondria or cells permeabilized with XF Plasma Membrane Permeabilizer (PMP) / Digitonin[6].

Step-by-Step Methodology:

  • Establish LEAK (State 2): Add Complex I substrates (e.g., 5 mM Pyruvate + 2 mM Malate).

    • Causality Check: OCR should be low and stable. High initial OCR indicates pre-existing uncoupling (damaged mitochondria).

  • Induce OXPHOS (State 3): Inject a saturating dose of ADP (1.0 - 5.0 mM).

    • Causality Check: OCR must spike dramatically. Calculate the Respiratory Control Ratio (RCR = State 3 / State 2). If RCR < 3.0, your mitochondria are damaged. CATR will not work on uncoupled mitochondria because respiration is no longer governed by ADP/ATP exchange.

  • Test IMM Integrity: Inject Cytochrome c (10 µM).

    • Causality Check: If OCR increases by >10%, the outer mitochondrial membrane is ruptured, leading to loss of endogenous Cytochrome c. This often correlates with IMM damage.

  • Inhibit ANT (State 4): Inject Potassium CATR (1.0 - 2.0 µM final concentration)[4].

    • Expected Result: Immediate suppression of OCR back to State 2 levels[7].

  • Validate ETC Viability (The Critical Step): Inject an uncoupler like FCCP or CCCP (0.5 - 2.0 µM).

    • Causality Check: OCR must spike to maximal uncoupled capacity (State 3u). Why do this? If CATR dropped the OCR, adding FCCP proves that CATR specifically inhibited the phosphorylation system (ANT) and did not simply poison the ETC or destroy the mitochondria.

  • Determine Non-Mitochondrial Oxygen Consumption (ROX): Inject Antimycin A (2.5 µM) + Rotenone (1 µM). Subtract this baseline from all previous rates.

Frequently Asked Questions (FAQ)

Q: I am treating my intact, cultured cells with CATR, but the basal respiration doesn't change. What is wrong? A: CATR is highly polar and completely membrane-impermeable[3]. It cannot cross the plasma membrane to reach the mitochondria. To measure ANT-dependent respiration in cultured cells, you must first permeabilize the plasma membrane using agents like Digitonin or Agilent's XF PMP reagent[6], and provide exogenous substrates and ADP. If you need to inhibit ANT in intact cells, use the membrane-permeable inhibitor Bongkrekic Acid (BKA) instead.

Q: My mitochondria are isolated and permeabilized, but CATR still has no effect on State 3 respiration. Why? A: Assuming your CATR stock is good, your mitochondria are likely uncoupled. If the Inner Mitochondrial Membrane (IMM) is damaged during isolation, protons leak freely into the matrix. The ETC will consume oxygen at a maximal rate regardless of whether the ANT is open or closed. Check your Respiratory Control Ratio (RCR); if it is poor, re-optimize your mitochondrial isolation technique.

Q: Does the salt form matter? Should I use Atractyloside or Potassium Carboxyatractyloside? A: Yes, it matters significantly. Potassium Carboxyatractyloside is highly water-soluble and acts as an irreversible, non-competitive inhibitor of the ANT. Standard Atractyloside is a competitive inhibitor, meaning high concentrations of ADP in your assay buffer can outcompete it, leading to incomplete inhibition. Always use the Carboxy- derivative for respirometry.

Q: What concentration of CATR should I use? A: While 0.5 µM is often sufficient to fully inhibit oxygen consumption induced by 450 µM ADP in liver mitochondria[4], it is standard practice to use 1.0 to 2.0 µM to guarantee complete saturation of the ANT sites across various tissue types, especially in tissues with high ANT abundance like skeletal muscle[1].

Quantitative Reference Data

Use this table to benchmark your assay parameters and validate your expected bioenergetic responses.

ReagentTarget / MechanismOptimal Final ConcentrationExpected OCR ResponseValidation Metric
ADP ATP Synthase (via ANT)1.0 - 5.0 mMMassive increase (State 3)RCR (State 3 / State 2) > 3.0
Potassium CATR ANT (c-state lock)0.5 - 2.0 µMDrop to LEAK state (State 4)OCR drops by > 70% from State 3
Oligomycin ATP Synthase (F0 subunit)1.0 - 2.5 µMDrop to LEAK state (State 4)Comparable to CATR LEAK rate
FCCP / CCCP Inner Mitochondrial Membrane0.5 - 2.0 µMMaximal uncoupled respirationOCR exceeds State 3 rate
Cytochrome c ETC (Complex III to IV)10 µMNo change if IMM/OMM is intactOCR increase < 10%
References
  • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal. [4]

  • Komen, J. C., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics. [3]

  • Yamazaki, T., et al. (2010). Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension. Journal of Biochemistry / ResearchGate. [7]

  • Chinopoulos, C., et al. (2021). Magnesium Green for fluorometric measurement of ATP production does not interfere with mitochondrial respiration. Bioenergetics Communications. [5]

  • Salin, K., et al. (2016). Simultaneous measurement of mitochondrial respiration and ATP production in tissue homogenates and calculation of effective P/O ratios. Physiological Reports / PMC. [2]

  • Miotto, P. M., et al. (2012). Dominant and Sensitive Control of Oxidative Flux by the ATP-ADP Carrier in Human Skeletal Muscle Mitochondria. Free Radical Biology and Medicine / PMC. [1]

  • Agilent Technologies. (2018). Using PMP to Measure Substrate Specific ETC/OxPhos Activity in Permeabilized Cells. Agilent Technical Overview. [6]

Sources

Optimization

Technical Support Center: Optimizing Potassium Carboxyatractyloside Concentration for Primary Cell Lines

Welcome to the technical support center for the application of potassium carboxyatractyloside (CATR) in primary cell line research. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of potassium carboxyatractyloside (CATR) in primary cell line research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for effectively using this potent mitochondrial inhibitor. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your experiments are built on a solid foundation of scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have about potassium carboxyatractyloside and its use with primary cell lines.

Q1: What is potassium carboxyatractyloside and what is its primary mechanism of action?

A1: Potassium carboxyatractyloside (CATR) is a highly toxic diterpene glycoside that acts as a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][][3] The ANT is a crucial protein in the inner mitochondrial membrane responsible for exchanging ATP synthesized within the mitochondria for ADP from the cytoplasm.[] By binding to the ANT from the cytoplasmic side, CATR locks the translocator in a conformation that prevents this exchange.[1][] This inhibition of the ADP/ATP transport effectively halts oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[4][5]

Q2: How does CATR induce cell death in primary cell lines?

A2: The primary mechanism of CATR-induced cell death is the disruption of cellular energy metabolism.[6] By inhibiting the ANT, CATR prevents the export of ATP from the mitochondria, leading to a bioenergetic crisis.[4] This ATP depletion can trigger downstream events, including the opening of the mitochondrial permeability transition pore (mPTP).[4][7] The opening of the mPTP leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to apoptosis.[4][8]

Q3: Why is optimizing the CATR concentration so critical for experiments with primary cell lines?

A3: Primary cell lines are often more sensitive and less robust than immortalized cell lines. The concentration of CATR must be carefully optimized for several reasons:

  • Cell-Type Specific Sensitivity: Different primary cell types exhibit varying sensitivities to CATR. This can be due to differences in metabolic rates, reliance on oxidative phosphorylation, and expression levels of ANT isoforms.[9][10]

  • Distinguishing Specific vs. Off-Target Effects: At excessively high concentrations, CATR may induce non-specific cytotoxic effects that are not directly related to its primary mechanism of ANT inhibition.[11][12] Proper concentration optimization ensures that the observed effects are due to the intended mechanism of action.

  • Experimental Reproducibility: Using a well-defined and optimized concentration of CATR is crucial for ensuring the reproducibility of your experimental results.

Q4: What is a typical starting concentration range for CATR in primary cell culture?

A4: A typical starting concentration range for CATR in primary cell culture experiments is between 0.1 µM and 10 µM .[7][8][13] However, this is a general guideline, and the optimal concentration will need to be determined empirically for your specific primary cell line and experimental endpoint. For instance, in some studies with isolated mitochondria, concentrations as low as 0.075 µM have been shown to be effective.[14]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with potassium carboxyatractyloside.

Issue 1: High variability in results between experiments.
  • Potential Cause 1: Inconsistent Cell Health and Density. Primary cells can be sensitive to culture conditions. Variations in cell confluency, passage number, and overall health can significantly impact their response to CATR.

    • Solution: Standardize your cell culture practices. Always use cells within a specific passage number range and seed them at a consistent density for each experiment. Ensure cells are healthy and actively proliferating before treatment.[15]

  • Potential Cause 2: Incomplete Drug Solubilization or Mixing. CATR, especially as a potassium salt, needs to be properly dissolved and mixed to ensure a homogenous concentration in the culture medium.

    • Solution: Prepare a fresh stock solution of CATR in an appropriate solvent like DMSO or sterile water before each experiment.[16] When adding CATR to the culture medium, ensure thorough but gentle mixing to avoid cell stress.

  • Potential Cause 3: Instability of CATR in Culture Media. The stability of CATR in complex cell culture media over time can vary.

    • Solution: For longer-term experiments, consider refreshing the media with a new dose of CATR at regular intervals to maintain a consistent concentration.

Issue 2: Observed cytotoxicity is much higher or lower than expected.
  • Potential Cause 1: Incorrect Concentration Calculation or Dilution Error. Simple errors in calculation or pipetting can lead to significant deviations from the intended concentration.

    • Solution: Double-check all calculations and use calibrated pipettes. Prepare serial dilutions carefully from a freshly prepared stock solution.

  • Potential Cause 2: Cell Line is Unusually Sensitive or Resistant. As mentioned, primary cell lines have varying sensitivities.

    • Solution: Perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of a biological function) for your specific cell line. This is a critical first step in optimizing the CATR concentration.

  • Potential Cause 3: Solvent Toxicity. If using a solvent like DMSO to dissolve CATR, high final concentrations in the culture medium can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is non-toxic, typically below 0.1% for DMSO.[16] Always include a vehicle control (media with the solvent alone) in your experiments.

Issue 3: Downstream effects, such as apoptosis, are not observed despite evidence of mitochondrial dysfunction.
  • Potential Cause 1: Insufficient Treatment Duration. The induction of apoptosis is a process that takes time.

    • Solution: Perform a time-course experiment to determine the optimal treatment duration for observing your desired endpoint. This could range from a few hours to 24 hours or longer, depending on the cell type and the specific apoptotic pathway being investigated.[17]

  • Potential Cause 2: Apoptosis is Occurring through a Different Pathway. While CATR can induce the classic mitochondrial pathway of apoptosis, cells may have alternative cell death mechanisms.

    • Solution: Use multiple assays to assess cell death, such as Annexin V/PI staining for apoptosis and necrosis, and caspase activity assays.[18]

  • Potential Cause 3: Cells are Arrested in the Cell Cycle but Not Dying. At certain concentrations, CATR might induce cell cycle arrest rather than immediate apoptosis.

    • Solution: Analyze the cell cycle distribution of your treated cells using flow cytometry to investigate this possibility.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments related to optimizing and validating the effects of CATR on primary cell lines.

Protocol 1: Determining the Optimal CATR Concentration using a Dose-Response Assay

This protocol describes how to determine the IC50 of CATR for your primary cell line using a standard cell viability assay like the MTT or CellTiter-Glo® assay.

Materials:

  • Primary cell line of interest

  • Complete cell culture medium[19]

  • Potassium carboxyatractyloside (CATR)

  • Sterile, nuclease-free water or DMSO for stock solution

  • 96-well clear or opaque-walled microplates (depending on the assay)

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).

    • Incubate for 24 hours to allow for cell attachment.[16]

  • CATR Preparation:

    • Prepare a high-concentration stock solution of CATR (e.g., 10 mM) in sterile water or DMSO. Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of CATR in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 20 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest CATR concentration) and a no-treatment control.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared CATR dilutions and controls to the respective wells.

    • Include at least three replicate wells for each condition.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the data to the no-treatment control (set to 100% viability).

    • Plot the cell viability against the log of the CATR concentration and use a non-linear regression analysis to calculate the IC50 value.

Workflow for Optimizing CATR Concentration

The following diagram illustrates a typical workflow for determining and validating the optimal CATR concentration for your experiments.

CATR_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_dose_response Phase 2: Dose-Response Assay cluster_validation Phase 3: Mechanistic Validation prep_stock Prepare 10 mM CATR Stock seed_plate Seed Cells in 96-well Plates prep_stock->seed_plate culture_cells Culture Primary Cells to ~70-80% Confluency culture_cells->seed_plate treat_cells_dr Treat Cells with Serial Dilutions of CATR seed_plate->treat_cells_dr viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) treat_cells_dr->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 treat_cells_val Treat Cells with CATR at 0.5x, 1x, and 2x IC50 calc_ic50->treat_cells_val mmp_assay Measure Mitochondrial Membrane Potential treat_cells_val->mmp_assay atp_assay Measure Cellular ATP Levels treat_cells_val->atp_assay apoptosis_assay Assess Apoptosis (e.g., Annexin V/PI) treat_cells_val->apoptosis_assay confirm_mechanism Confirm Dose-Dependent Mechanism of Action mmp_assay->confirm_mechanism atp_assay->confirm_mechanism apoptosis_assay->confirm_mechanism

Caption: Workflow for CATR concentration optimization and validation.

Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm)

A key indicator of CATR's effect is the depolarization of the mitochondrial membrane potential. This can be measured using cationic fluorescent dyes like TMRM (tetramethylrhodamine, methyl ester).[20][21]

Materials:

  • Primary cells treated with CATR at optimized concentrations

  • TMRM stock solution (in DMSO)

  • Complete cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP as a positive control for depolarization[21]

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment:

    • Treat your primary cells with the desired concentrations of CATR (e.g., 0.5x, 1x, 2x IC50) for the optimized duration.

    • Include a vehicle control and a positive control (FCCP or CCCP).

  • TMRM Staining:

    • During the last 30 minutes of the CATR treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.[20]

    • Incubate at 37°C in the dark.

  • Imaging or Plate Reading:

    • For microscopy, wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope with the appropriate filter set for rhodamine.

    • For a plate reader, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 549/573 nm for TMRM).[21]

  • Data Analysis:

    • Quantify the fluorescence intensity of the treated cells and normalize it to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.[22]

Protocol 3: Measuring Cellular ATP Levels

Directly measuring the depletion of cellular ATP is a robust way to confirm the mechanism of action of CATR.

Materials:

  • Primary cells treated with CATR

  • ATP assay kit (luciferase-based, e.g., CellTiter-Glo®)

  • Luminometer or plate reader with luminescence detection capabilities

Procedure:

  • Cell Treatment:

    • Treat your primary cells with various concentrations of CATR for the desired time.

  • ATP Assay:

    • Follow the manufacturer's protocol for the chosen ATP assay kit. This typically involves lysing the cells and then adding a reagent containing luciferase and its substrate, D-luciferin.[23]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis:

    • Normalize the luminescence readings of the treated samples to the vehicle control. A dose-dependent decrease in luminescence confirms ATP depletion.

IV. Mechanistic Insights

The Role of CATR in Modulating the Mitochondrial Permeability Transition Pore (mPTP)

The Adenine Nucleotide Translocator is considered a key component of the mitochondrial permeability transition pore (mPTP).[24] By binding to the ANT, CATR can directly induce the opening of the mPTP, especially in the presence of other sensitizing factors like calcium ions.[14][25] This is a critical aspect of its cytotoxic mechanism.

The following diagram illustrates the mechanism of action of CATR at the inner mitochondrial membrane.

CATR_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_cytoplasm Cytoplasm cluster_matrix Mitochondrial Matrix ANT Adenine Nucleotide Translocator (ANT) mPTP mPTP ANT->mPTP Component of ATP_cyto ATP ANT->ATP_cyto Transport ADP_matrix ADP ANT->ADP_matrix Transport CytoC Cytochrome c mPTP->CytoC Release upon opening ATP_Synthase ATP Synthase ATP_matrix ATP ATP_Synthase->ATP_matrix CATR CATR CATR->ANT Inhibits ADP_cyto ADP ADP_cyto->ANT Transport ADP_matrix->ATP_Synthase ATP_matrix->ANT Transport Apoptosis Apoptosis CytoC->Apoptosis

Caption: Mechanism of CATR-induced mitochondrial dysfunction.

Summary of Recommended Starting Concentrations and Key Experimental Parameters

The following table summarizes recommended starting concentrations and important considerations for using CATR with primary cell lines.

ParameterRecommendationRationale
Starting Concentration Range 0.1 µM - 10 µMCovers the effective range for most primary cell lines, but empirical determination is crucial.
Solvent Sterile Water or DMSOEnsure final solvent concentration is non-toxic (e.g., <0.1% for DMSO).
Treatment Duration 4 - 48 hoursTime-dependent effects; optimize for your specific endpoint (e.g., ATP depletion vs. apoptosis).
Key Validation Assays Cell Viability (IC50), ΔΨm, ATP Levels, ApoptosisConfirms the on-target mechanism of action and cytotoxic effects.
Essential Controls Vehicle Control, No-Treatment Control, Positive Control for AssaysEnsures the validity and interpretability of your results.

By following the guidance in this technical support center, researchers can confidently design and execute experiments using potassium carboxyatractyloside, leading to robust and reproducible data in the study of primary cell lines.

V. References

  • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405–414. [Link]

  • Petronilli, V., Nicolli, A., Costantini, P., Colonna, R., & Bernardi, P. (1999). Carboxyatractyloside increases the effect of oleate on mitochondrial permeability transition. FEBS Letters, 445(1), 189–191. [Link]

  • Wikipedia. (n.d.). Adenine nucleotide translocator. Retrieved from [Link]

  • Tikhonova, I. G., Tikhonov, D. B., & Zhorov, B. S. (1996). Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system. Analytical Biochemistry, 239(2), 184–188. [Link]

  • Petronilli, V., Nicolli, A., Costantini, P., Colonna, R., & Bernardi, P. (2000). Copper sensitizes the mitochondrial permeability transition to carboxytractyloside and oleate. Molecular and Cellular Biochemistry, 209(1-2), 119–123. [Link]

  • Halestrap, A. P. (2009). Regulation and pharmacology of the mitochondrial permeability transition pore. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(11), 1395–1405. [Link]

  • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405–414. [Link]

  • Antonenkov, V. D., & Galkin, I. I. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. Biomolecules, 14(9), 1159. [Link]

  • Halestrap, A. P., & Davidson, A. M. (1990). Control of the Mitochondrial Permeability Transition Pore by High-Affinity ADP Binding at the ADP/ATP Translocase in Permeabilized Mitochondria. Biochemical Journal, 268(1), 15–18. [Link]

  • Shinohara, Y., & Terada, H. (2015). Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension. Mitochondrion, 22, 59–64. [Link]

  • Wikipedia. (n.d.). Carboxyatractyloside. Retrieved from [Link]

  • Fisher-Wellman, K. H., & Neufer, P. D. (2012). Oxidative Phosphorylation K0.5ADP In Vitro Depends on Substrate Oxidative Capacity: Insights from a Luciferase-Based Assay to Evaluate ADP Kinetic Parameters. PLoS ONE, 7(8), e42226. [Link]

  • Schiller, J., et al. (2017). Isolation of atractyloside from Xanthium sibiricum PATR. and evaluation of its in vitro cytotoxicity together with carboxyatractyloside and decoctions. Toxicon, 138, 118-124. [Link]

  • Islam, M. R., & Hait, N. C. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Biochemical and Molecular Toxicology, 37(12), e23438. [Link]

  • Al-Snafi, A. E. (2019). The cytotoxic, genotoxic and mitotoxic effects of Atractylis gummifera extract in vitro. IOSR Journal of Pharmacy, 9(10), 45-53. [Link]

  • Li, Y., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 578641. [Link]

  • King, M. S., Crichton, P. G., & Kunji, E. R. S. (2016). Carboxyatractyloside binding to the yeast mitochondrial ADP/ATP carrier. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1857(8), 1213–1222. [Link]

  • Wang, T., et al. (2023). The extended effect of carboxyatractyloside (CATR) on mitochondria. Journal of Ethnopharmacology, 317, 116801. [Link]

  • Nury, H., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(10), 4759–4774. [Link]

  • Petronilli, V., et al. (2011). Protective action of tamoxifen on carboxyatractyloside-induced mitochondrial permeability transition. Life Sciences, 88(15-16), 716–721. [Link]

  • Petronilli, V., & Bernardi, P. (1988). Intramitochondrial K+ as activator of carboxyatractyloside-induced Ca2+ release. FEBS Letters, 236(1), 199–202. [Link]

  • Esteras, A., et al. (2022). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. bioRxiv. [Link]

  • BMG Labtech. (n.d.). Measuring mitochondrial membrane potential using the FLUOstar® Omega microplate reader. Retrieved from [Link]

  • Xu, X., et al. (2015). Mitochondrial Membrane Potential Assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Crichton, P. G., & Kunji, E. R. S. (2018). Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. Methods in Molecular Biology, 1782, 127–141. [Link]

  • Grudzińska, M., & Rychter, A. M. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Biochemical and Molecular Toxicology, 37(12), e23438. [Link]

  • Esteras, A., & Abramov, A. Y. (2022). Measuring mitochondrial membrane potential. The FEBS Journal, 289(22), 7078–7090. [Link]

  • Nury, H., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(10), 4759–4774. [Link]

  • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426(6962), 39–44. [Link]

  • Grudzińska, M., & Rychter, A. M. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Biochemical and Molecular Toxicology, 37(12), e23438. [Link]

  • Vignais, P. V., et al. (1975). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 396(2), 219–231. [Link]

  • Rieder, C. L., & Cole, R. W. (2019). Toward a new approach to treating tumors: Inducing apoptosis by combining chemotherapy and mild hyperthermia. ProBiologists. [Link]

  • Sphere Fluidics. (n.d.). Best practices for optimizing Cell Line Development processes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Potassium Carboxyatractyloside Aqueous Stability &amp; Handling

Welcome to the Technical Support Center for Potassium Carboxyatractyloside (CATR) . As a highly selective inhibitor of the mitochondrial adenine nucleotide translocase (ANT), CATR is an indispensable tool for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Potassium Carboxyatractyloside (CATR) . As a highly selective inhibitor of the mitochondrial adenine nucleotide translocase (ANT), CATR is an indispensable tool for researchers studying oxidative phosphorylation, mitochondrial permeability transition pore (mPTP) dynamics, and cellular apoptosis 1.

Because CATR operates by locking ANT in a specific cytoplasmic-open (c-state) conformation, the structural integrity of the CATR molecule is paramount. Its complex glycosidic structure makes it highly susceptible to hydrolysis and decarboxylation in aqueous environments. This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure your experimental data remains robust and reproducible.

CATR_Pathway CATR Potassium Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocase (ANT) c-state locked CATR->ANT Binds & Inhibits mPTP mPTP Opening ANT->mPTP Triggers MMP Loss of Mitochondrial Membrane Potential mPTP->MMP Induces Apoptosis Apoptosis MMP->Apoptosis Leads to

Fig 1. Mechanistic pathway of CATR-induced ANT inhibition leading to apoptosis.

Part 1: Frequently Asked Questions (FAQs)

Q1: How long is CATR stable once dissolved in water? A: In an aqueous solution at room temperature or 4°C, CATR degrades rapidly. It is strongly recommended not to store aqueous solutions at 4°C for more than 24 hours 2. Causality: The primary degradation pathway involves decarboxylation into the less potent atractyloside (ATR) and subsequent hydrolysis of the glycosidic bonds. This structural loss drastically reduces its binding affinity for the ANT carrier, leading to incomplete inhibition during respirometry assays.

Q2: What is the optimal storage protocol for CATR stock solutions? A: Upon reconstitution in sterile, ultra-pure water (solubility is ≥10 mg/mL), the solution must be immediately aliquoted into single-use vials and frozen. When stored at -20°C, these aqueous stock solutions maintain stability and inhibitory potency for up to 3 months 3.

Q3: Can I subject the aqueous aliquots to freeze-thaw cycles? A: No. You must avoid repeated freeze-thaw cycles. Causality: Ice crystal formation and localized pH shifts during the thawing process catalyze the cleavage of the isovaleric acid group, neutralizing its biological activity. Always discard unused thawed portions to maintain a self-validating, reliable stock system.

Q4: Does the pH of my assay buffer affect CATR stability? A: Yes. CATR is highly sensitive to acidic environments. Acidification (pH < 4.0) combined with elevated temperatures rapidly degrades CATR into ATR and aglycone derivatives 4. Ensure your working buffers (e.g., mitochondrial respiration buffers) are properly buffered (typically pH 7.2–7.4) before introducing CATR.

Part 2: Quantitative Stability Data

To assist with experimental planning, the following table summarizes the expected shelf life of Potassium Carboxyatractyloside across various conditions:

Storage ConditionStateEstimated Shelf LifeDegradation Risk / Mechanism
-20°C (Desiccated) Solid Powder2–3 YearsLow (Hygroscopic; moisture absorption leads to clumping)
Room Temp (20-25°C) Aqueous Solution< 12 HoursHigh (Decarboxylation to ATR, thermal hydrolysis)
4°C Aqueous Solution< 24 HoursModerate (Gradual hydrolysis of sulfate groups)
-20°C Aqueous Solution (Aliquots)Up to 3 MonthsLow (Stable if protected from freeze-thaw cycles)

Part 3: Troubleshooting Guide

Issue: Loss of ANT inhibitory activity in respirometry assays (e.g., Seahorse XF or Oroboros).

  • Root Cause: The CATR aqueous stock has degraded due to prolonged exposure to temperatures above -20°C or multiple freeze-thaw cycles.

  • Self-Validating Solution: Run a positive control using a freshly reconstituted CATR batch. If the fresh batch successfully locks State 4 respiration (halting ADP-stimulated oxygen consumption) while the old batch fails, the older stock has degraded. Discard the old batch and prepare fresh aliquots.

Issue: Precipitation or cloudiness in the aqueous stock upon reconstitution.

  • Root Cause: Potassium carboxyatractyloside is highly soluble in water (≥10 mg/mL) 2. Precipitation usually indicates that the lyophilized powder absorbed ambient moisture during storage, leading to localized degradation into insoluble aglycone fragments before reconstitution.

  • Self-Validating Solution: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, do not use the supernatant for quantitative assays, as the exact molarity of active CATR is now unknown. Ensure the primary solid stock is strictly stored in a desiccator at -20°C 1.

Part 4: Step-by-Step Methodology (Aqueous Stock Preparation)

To ensure scientific integrity and reproducible bioenergetic data, follow this rigorous protocol for preparing 10 mM stock solutions.

  • Equilibration: Remove the desiccated CATR solid vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating premature hydrolysis.

  • Reconstitution: Add the calculated volume of sterile, ultra-pure water (e.g., LC-MS grade H₂O) to achieve your target concentration (do not exceed 10 mg/mL). Vortex gently for 10 seconds. The solution should be completely clear.

  • Aliquoting: Immediately dispense the solution into pre-chilled, sterile microcentrifuge tubes in single-experiment volumes (e.g., 10–20 µL).

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen to prevent slow-freezing degradation.

  • Storage: Transfer frozen aliquots to a dedicated -20°C or -80°C freezer.

  • Validation Step: Thaw one aliquot on ice and perform a functional bioenergetics assay (e.g., titrate into isolated mitochondria energized with succinate/rotenone during ADP-stimulated State 3 respiration). A sharp transition to State 4 respiration confirms the stock's biological integrity.

CATR_Workflow Powder Solid CATR (-20°C) Equilibrate to RT Recon Reconstitute in Ultra-Pure H2O (Max 10 mg/mL) Powder->Recon Add H2O Aliquot Aliquot immediately (Single-use volumes) Recon->Aliquot Prevent degradation Freeze Flash Freeze & Store (-20°C, Max 3 Months) Aliquot->Freeze Liquid N2 Usage Thaw on Ice & Use (Discard remainder) Freeze->Usage Experiment Day

Fig 2. Standard operating procedure for CATR aqueous stock preparation and preservation.

References

  • MDPI (Molecules). "The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction." Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete ANT Inhibition by Potassium Carboxyatractyloside

Welcome to the technical support guide for researchers utilizing Potassium Carboxyatractyloside (K-CATR) in their experimental workflows. This resource is designed to provide in-depth, field-proven insights into the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing Potassium Carboxyatractyloside (K-CATR) in their experimental workflows. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered when using K-CATR to inhibit the mitochondrial Adenine Nucleotide Translocase (ANT). Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and resolve issues of incomplete inhibition effectively.

Part 1: Foundational Knowledge - The Mechanism of ANT Inhibition

A clear understanding of the K-CATR mechanism is the first step in effective troubleshooting. K-CATR is a potent and highly specific inhibitor of ANT, a crucial protein in the inner mitochondrial membrane responsible for exchanging matrix-synthesized ATP for cytosolic ADP.[1][2]

K-CATR exerts its inhibitory effect by binding with high affinity to the ANT protein from the cytosolic side. This binding event locks the translocator in a specific "c-state" (cytosolic-facing) conformation.[3][4] In this state, the nucleotide-binding site is open to the intermembrane space, but the translocator is unable to undergo the conformational change required to transport ADP into the mitochondrial matrix. This effectively halts the ADP/ATP exchange, thereby inhibiting oxidative phosphorylation that is dependent on a steady supply of ADP.[1][2] The inhibition by K-CATR is considered essentially irreversible under typical experimental conditions, unlike its analogue atractyloside (ATR), whose effects can be overcome by high concentrations of ADP.[2][3]

It is also critical to recognize that mammals express multiple isoforms of ANT (typically ANT1, ANT2, and ANT4 in mice; ANT1, ANT2, ANT3, and ANT4 in humans), and their expression levels are tissue-specific.[3][5] For instance, ANT1 is predominant in terminally differentiated tissues like heart and skeletal muscle, while ANT2 is more ubiquitous.[6] These isoforms may exhibit differential sensitivity to inhibitors, a factor that can contribute to observations of incomplete or partial inhibition.[5]

cluster_membrane Inner Mitochondrial Membrane cluster_cytosol cluster_matrix ANT_c ANT (c-state) Cytosol-Facing ANT_m ANT (m-state) Matrix-Facing ANT_c->ANT_m 2. Translocates ATP_out ATP ANT_c->ATP_out 6. Releases ATP ANT_m->ANT_c 5. Translocates ADP_in ADP ANT_m->ADP_in 3. Releases ADP ADP_out ADP ADP_out->ANT_c 1. Binds KCATR K-CATR KCATR->ANT_c Binds & Locks (Inhibition) ATP_in ATP ATP_in->ANT_m 4. Binds ATP

Caption: Mechanism of K-CATR locking ANT in the 'c-state'.

Part 2: Troubleshooting Guide (FAQ Format)

This section addresses the most common issues researchers face when using K-CATR.

Q1: Why is K-CATR only partially inhibiting ADP-stimulated (State 3) respiration in my isolated mitochondria?

This is a frequent observation and can stem from several distinct causes. A systematic approach is crucial for diagnosis.

  • Sub-optimal K-CATR Concentration: The most common cause is an insufficient concentration of K-CATR to inhibit the total population of ANT molecules in your preparation. The required concentration is stoichiometric to the amount of ANT protein, which can vary significantly between tissue types and even with the quality of the mitochondrial isolation.[6] For example, heart mitochondria have a higher density of ANT than liver mitochondria and will require more inhibitor for complete saturation.

  • Differential ANT Isoform Sensitivity: Your tissue of interest may express multiple ANT isoforms (e.g., ANT1 and ANT2 in brown adipose tissue).[5] It is plausible that these isoforms have different binding affinities for K-CATR. A concentration sufficient to inhibit one isoform may only partially inhibit another, leading to residual ADP transport and oxygen consumption.

  • High Endogenous Nucleotides: Mitochondria can retain a significant amount of adenine nucleotides internally. While K-CATR inhibition is not typically reversed by external ADP, extremely high local concentrations or the presence of other nucleotides could theoretically interfere with binding kinetics.[7]

  • Degraded K-CATR Stock Solution: K-CATR, like many biological reagents, can degrade over time, especially with improper storage or multiple freeze-thaw cycles. A degraded inhibitor will have lower activity, leading to incomplete inhibition.

Q2: How can I determine the optimal concentration of K-CATR for my specific experimental system?

The most robust method is to perform an empirical titration of K-CATR while monitoring ADP-stimulated respiration (State 3) using an oxygen electrode (e.g., Oroboros Oxygraph, Clark-type electrode). This procedure will determine the exact concentration needed for complete inhibition (the IC100) in your specific sample type and concentration.

  • See Protocol 2: Titration of K-CATR to Determine Optimal Inhibitory Concentration for a detailed, step-by-step workflow.

Q3: Could the quality of my mitochondrial preparation be the cause of incomplete inhibition?

Absolutely. The integrity of your isolated mitochondria is paramount for obtaining clean, interpretable data.

  • Mitochondrial Integrity: The inhibitory action of K-CATR occurs at the inner mitochondrial membrane. If the outer membrane is ruptured but the inner membrane remains intact (forming mitoplasts), K-CATR will still have access and should function correctly. However, if both membranes are compromised (fragmented mitochondria), the proton gradient required for oxidative phosphorylation will be dissipated. In such a preparation, the addition of ADP will not stimulate respiration, making it impossible to assess the inhibitory effect of K-CATR.

  • Quality Control Check: A key metric for mitochondrial quality is the Respiratory Control Ratio (RCR) , calculated as the ratio of State 3 (ADP-stimulated) respiration to State 4 (ADP-limited) respiration. A high RCR (typically >3 for liver, >6 for heart, depending on substrate) indicates well-coupled, healthy mitochondria. A low RCR suggests damage and can lead to unreliable results.

  • Contaminants: Contaminants from the isolation procedure, such as residual proteases or salts, can affect ANT function or K-CATR binding.[8][9] Ensure high-purity reagents and clean technique during isolation.[10]

Q4: My K-CATR seems to have no effect at all. What should I check first?

A complete lack of effect points to a fundamental issue with either the inhibitor or the experimental setup. Follow this logical workflow to diagnose the problem.

start START: No K-CATR Inhibition Observed check_stock 1. Validate K-CATR Stock start->check_stock stock_ok Stock is Active check_stock->stock_ok Test passes? stock_bad Stock is Inactive check_stock->stock_bad Test fails? check_setup 2. Verify Experimental Setup setup_ok Setup is Correct check_setup->setup_ok All correct? setup_bad Setup is Flawed check_setup->setup_bad Error found? check_mito 3. Assess Mitochondrial Function mito_ok Mito Responds to ADP check_mito->mito_ok State 3 observed? mito_bad No ADP Response check_mito->mito_bad No State 3? check_perm 4. Check Cell Permeability (if applicable) solve_perm SOLUTION: Use Permeabilizing Agent (e.g., Digitonin) check_perm->solve_perm Using intact cells? stock_ok->check_setup solve_stock SOLUTION: Prepare Fresh K-CATR stock_bad->solve_stock setup_ok->check_mito solve_setup SOLUTION: Correct Buffer/Substrates setup_bad->solve_setup mito_ok->check_perm solve_mito SOLUTION: Re-isolate Mitochondria mito_bad->solve_mito

Caption: Troubleshooting workflow for a total lack of K-CATR effect.

  • Validate K-CATR Stock: Prepare a fresh solution from powder. If you suspect your existing stock, perform a simple validation test (See Protocol 1). Ensure it was stored correctly (desiccated at -20°C).

  • Verify Experimental Setup: Double-check that you have added a suitable respiratory substrate (e.g., glutamate/malate for Complex I, succinate for Complex II) and, most importantly, that you are adding ADP to stimulate State 3 respiration. K-CATR's effect is most clearly observed as the inhibition of this ADP-stimulated state.[11]

  • Assess Mitochondrial Function: Before adding K-CATR, confirm that your mitochondrial preparation robustly responds to ADP. If there is no significant increase in oxygen consumption after adding ADP, the mitochondria are likely damaged or uncoupled, and you cannot assess ANT inhibition.

  • Check Permeability (for whole-cell assays): K-CATR is generally considered membrane-impermeable.[12] If you are working with intact cells rather than isolated mitochondria, you must include a permeabilizing agent like digitonin or saponin in your assay buffer to allow K-CATR to reach the inner mitochondrial membrane.[12][13]

Q5: Are there any known off-target effects of K-CATR that could be complicating my results?

K-CATR is remarkably specific for ANT. However, its profound effect on oxidative phosphorylation can lead to indirect consequences that might be misinterpreted as off-target effects.

  • Electron Transport Chain (ETC) Integrity: A common control experiment is to add a chemical uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) after observing K-CATR inhibition. Since uncouplers dissipate the proton gradient and cause maximal respiration independent of ATP synthesis, a robust respiratory response to FCCP after K-CATR addition confirms that the ETC itself is functional and that the inhibition was specific to the phosphorylation system (i.e., ANT).[11] No response to FCCP would suggest a problem with the mitochondria or the substrates, not the inhibitor.

  • Indirect Metabolic Effects: By halting ATP export, K-CATR can indirectly affect other ATP/ADP-dependent enzymes. For example, some research suggests K-CATR can indirectly inhibit mitochondrial nucleoside diphosphate kinase (NDPK) by limiting its access to ATP.[14][15] This is not a direct binding event but a downstream consequence of ANT inhibition. Awareness of these potential indirect effects is crucial for accurate data interpretation.

Part 3: Key Experimental Protocols
Protocol 1: Preparation and Validation of a K-CATR Stock Solution

A. Preparation:

  • Weighing: Carefully weigh out the desired amount of K-CATR powder (Formula Weight ~886.0 g/mol for the dipotassium salt) in a microfuge tube. K-CATR is highly toxic; always wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[2]

  • Solubilization: Dissolve the powder in high-purity water or a suitable buffer (e.g., 10 mM HEPES, pH 7.2) to create a concentrated stock solution (e.g., 1-5 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in PCR or microfuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light. A desiccated environment is recommended for long-term storage of the powder.[16] Properly stored aqueous stocks are generally stable for several months.

B. Functional Validation: The most straightforward validation is to use the titration protocol below (Protocol 2) with a fresh mitochondrial preparation known to have a good RCR. A potent K-CATR stock should yield complete inhibition at a low micromolar or high nanomolar concentration, consistent with literature values for the tissue being studied.

Protocol 2: Titration of K-CATR to Determine Optimal Inhibitory Concentration (IC100)

This protocol assumes the use of a high-resolution respirometer or a Clark-type oxygen electrode.

  • Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Add your standard respiration buffer (e.g., MiR05, MAS) to the chamber at the desired temperature (e.g., 30-37°C).

  • Add Mitochondria: Add a standardized amount of your isolated mitochondria (e.g., 0.05-0.1 mg/mL protein) to the chamber and allow the signal to stabilize. This initial rate is the basal, or State 2, respiration.

  • Add Substrate: Add your respiratory substrate(s) of choice (e.g., 5 mM pyruvate + 2 mM malate). The respiration rate should increase slightly.

  • Induce State 3: Add a saturating amount of ADP (e.g., 1-2 mM) to induce maximal coupled respiration (State 3). This is the rate you will be inhibiting.

  • Titrate K-CATR: Once the State 3 rate is stable, begin adding small, sequential aliquots of your K-CATR stock solution. Start with a low concentration (e.g., 0.1 µM) and allow the rate to stabilize after each addition before adding the next. Continue until the respiration rate returns to the basal (State 2) level, indicating complete inhibition of ADP phosphorylation.

  • Confirm ETC Integrity (Optional but Recommended): After achieving full inhibition, add an uncoupler like FCCP (e.g., in 0.5 µM steps) to confirm that the ETC is still capable of maximal respiration.

Data Presentation:

K-CATR Concentration (Cumulative)Oxygen Consumption Rate (pmol O₂/s/mg protein)% Inhibition of State 3
0 µM (State 3)1500%
0.1 µM110~33%
0.2 µM75~62%
0.4 µM45~87%
0.8 µM25100%
0.8 µM + FCCP250N/A (Uncoupled)
Note: Values are illustrative and will vary based on mitochondrial source and quality.
References
  • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405–414. [Link]

  • Skulmowska, A. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Expert Opinion on Drug Metabolism & Toxicology, 19(2), 85-101. [Link]

  • Ito, T., et al. (2019). Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension. ResearchGate. [Link]

  • Vignais, P. M., Douce, R., Lauquin, G. J., & Vignais, P. V. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688-696. [Link]

  • Ruas, J. S., et al. (2016). Effect of bongkrekic acid (BKA) and carboxyatractyloside (CAT) on oxygen consumption due to oxidative phosphorylation in intact and digitonin-permeabilized T98G cells. PLoS ONE, 11(3), e0150967. [Link]

  • Klingenberg, M. (2020). A 20/20 view of ANT function in mitochondrial biology and necrotic cell death. Cell Death & Differentiation, 27(3), 808-821. [Link]

  • Sivakumar, S., et al. (2020). Adenine Nucleotide Carrier Protein Dysfunction in Human Disease. Cells, 9(10), 2249. [Link]

  • Shinohara, Y., et al. (2020). Inhibition of mitochondrial ADP/ATP transport with specific inhibitors... ResearchGate. [Link]

  • Wikipedia contributors. (2023). Carboxyatractyloside. Wikipedia. [Link]

  • Skulmowska, A. (2023). (PDF) Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H leak. ResearchGate. [Link]

  • Shinohara, Y., et al. (2020). Inhibitory effect of carboxyatractyloside (CATR), bongkrekic acid (BKA)... ResearchGate. [Link]

  • Yu, F., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 578939. [Link]

  • Leung, G., et al. (2020). Human Adenine Nucleotide Translocase (ANT) Modulators Identified by High-Throughput Screening of Transgenic Yeast. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 929-941. [Link]

  • Newsom, S. A., et al. (2021). Site-specific acetylation of adenine nucleotide translocase 1 at lysine 23 in human muscle. American Journal of Physiology-Cell Physiology, 321(4), C714-C723. [Link]

  • Longley, M. J., et al. (2019). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Environmental and Molecular Mutagenesis, 60(7), 582-603. [Link]

  • Nadanaciva, S., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(11), 5077-5091. [Link]

  • Emmanuele, V., et al. (2021). Therapeutic Approaches to Treat Mitochondrial Diseases: “One-Size-Fits-All” and “Precision Medicine” Strategies. International Journal of Molecular Sciences, 22(3), 1329. [Link]

  • Scherer, B., & Klingenberg, M. (1974). Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 357(2), 341-355. [Link]

  • Skulmowska, A. (2023). The extended effect of carboxyatractyloside (CATR) on mitochondria. (a)... ResearchGate. [Link]

  • Griffith University. (n.d.). Troubleshooting. Griffith University. [Link]

  • Kirsanov, R. S., et al. (2024). Mitochondrial uncoupling caused by a wide variety of protonophores is differently sensitive to carboxyatractyloside in rat heart and liver mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1865(11), 149024. [Link]

  • Li, J., et al. (2012). [Determination of carboxyatractyloside and atractyloside in Xanthii Fructus by HPLC]. Zhongguo Zhong Yao Za Zhi, 37(15), 2269-2272. [Link]

  • Nadanaciva, S., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(11), 5077–5091. [Link]

  • Agilent. (2018). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent Technologies. [Link]

  • Che, Y., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. International Journal of Molecular Sciences, 25(18), 10186. [Link]

  • Skulmowska, A. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) a. Semantic Scholar. [Link]

  • Skulmowska, A. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Taylor & Francis Online, 19(2), 85-101. [Link]

  • Nozaki, M., et al. (2002). A Novel Adenine Nucleotide Translocase Inhibitor, MT-21, Induces Cytochrome C Release by a Mitochondrial Permeability Transition-Independent Mechanism. Journal of Biological Chemistry, 277(34), 31243-31248. [Link]

  • Karch, J., et al. (2018). Inhibition of mitochondrial permeability transition by deletion of the ANT family and CypD. bioRxiv. [Link]

  • Cassano, T., et al. (2022). Dysfunction of Mitochondria in Alzheimer's Disease: ANT and VDAC Interact with Toxic Proteins and Aid to Determine the Fate of Brain Cells. International Journal of Molecular Sciences, 23(14), 7726. [Link]

  • Karch, J., et al. (2018). Inhibition of mitochondrial permeability transition by deletion of the ANT family and CypD. bioRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Potassium Carboxyatractyloside Handling &amp; Stability

Welcome to the Technical Support Center for Potassium Carboxyatractyloside (CATR) . As a highly toxic diterpene glycoside and a potent, selective inhibitor of the mitochondrial ADP/ATP carrier (AAC/ANT)[1][2], CATR is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Potassium Carboxyatractyloside (CATR) . As a highly toxic diterpene glycoside and a potent, selective inhibitor of the mitochondrial ADP/ATP carrier (AAC/ANT)[1][2], CATR is a critical reagent in bioenergetics and apoptosis research[3]. However, its complex molecular structure—featuring sensitive sulfate groups and an isovalerate ester linkage—makes it highly susceptible to environmental degradation[4].

This guide is engineered by senior application scientists to provide you with field-proven, self-validating protocols to prevent the degradation of your CATR stocks and ensure reproducible experimental outcomes.

Optimal Handling & Storage Workflow

The following logic tree dictates the lifecycle of CATR from receipt to experimental application. Deviating from this workflow introduces hydrolytic risks that will compromise the binding affinity of the molecule.

CATR_Handling A Solid CATR (Potassium Salt) B Long-Term Storage (-20°C, Desiccated) A->B Upon Receipt C Reconstitution (pH 6.8 - 7.2 ddH2O) B->C Equilibration to RT D Aliquot Preparation (Single-use volumes) C->D Immediate Processing E Liquid Storage (-20°C, max 3 months) D->E Snap Freeze F Experimental Assay (Thaw on ice, use < 24h) E->F Single Thaw G Discard Excess (No Freeze-Thaw) F->G Post-Assay

Handling and storage workflow for Potassium Carboxyatractyloside to prevent degradation.

Troubleshooting & FAQs

Q: Why does my potassium carboxyatractyloside lose its inhibitory potency on the ADP/ATP carrier over time? A: Loss of potency is almost always tied to the hydrolysis of the molecule. CATR functions by stabilizing the c-conformation of the adenine nucleotide translocase (ANT)[3]. Its structure contains two sulfate groups and an ester linkage. In aqueous solutions, these functional groups undergo rapid hydrolysis and saponification[4]. The cleavage of these moieties drastically reduces CATR's binding affinity to the mitochondrial carrier, rendering your assay ineffective.

Q: Cayman Chemical recommends using the aqueous solution within one day, but Merck suggests it can be stored for 3 months. Which is correct? A: Both guidelines are accurate but apply to different thermodynamic states. The "one-day" rule applies to liquid aqueous solutions kept at room temperature or 4°C, where hydrolytic degradation is highly active[5]. The "3-month" stability applies strictly to aliquoted and snap-frozen solutions stored continuously at -20°C[6].

Q: Why must the lyophilized solid be equilibrated to room temperature before opening? A: The potassium salt of carboxyatractyloside is exceptionally hygroscopic[6][7]. Opening a cold vial in a standard laboratory environment causes immediate atmospheric condensation on the powder. This introduced moisture initiates solid-state hydrolysis, which will silently compromise the ≥4-year shelf life of the compound[5].

Quantitative Stability Data

Understanding the environmental boundaries of CATR is critical. The table below synthesizes the degradation kinetics of atractyloside derivatives under various conditions[4][5][6].

Environmental ConditionTemperaturepHIncubation TimeDegradation Status
Solid State (Desiccated) -20 °CN/A≥ 4 YearsStable (≥95% Purity)[5]
Aqueous (Liquid) 22 °C6.824 HoursRapid loss of potency[5]
Aqueous (Frozen) -20 °C6.8≤ 3 MonthsStable (if aliquoted)[6]
Hydrothermal Heating 98 °C6.8120 MinutesSignificant degradation[4]
Acidification + Heating 98 °C2.3120 Minutes~40% molecular mass loss[4]

Standard Operating Procedure: Reconstitution and Cryopreservation

To ensure a self-validating system where degradation is physically prevented at every step, follow this precise methodology for reconstituting your CATR stocks.

Step 1: Thermal Equilibration Remove the desiccated CATR vial from the -20°C freezer. Allow it to sit in a desiccator at room temperature for at least 30 minutes before breaking the seal. Causality: This prevents atmospheric moisture from condensing on the hygroscopic potassium salt, preserving the integrity of the unweighed powder[6].

Step 2: Solvent Preparation Prepare sterile, nuclease-free, double-distilled water (ddH2O) adjusted to a neutral pH (6.8–7.2). Causality: Acidic environments (e.g., pH < 3.0) act as catalysts, exponentially accelerating the decomposition and hydrolysis of the toxin's ester bonds[4].

Step 3: Reconstitution Add the appropriate volume of ddH2O to achieve a stock concentration of 10 mg/mL[3][5]. Vortex gently until the crystalline solid is completely dissolved. Self-Validation Check: The solution must be completely clear. Any turbidity indicates incomplete solubilization or contamination.

Step 4: Aliquot Preparation Immediately divide the stock into single-use aliquots (e.g., 10–50 µL) in pre-chilled microcentrifuge tubes. Do not leave the bulk liquid sitting at room temperature for more than 15 minutes.

Step 5: Snap-Freezing Submerge the sealed aliquot tubes in liquid nitrogen or a dry ice/ethanol bath to rapidly freeze the solution. Causality: Slow freezing allows ice crystals to form gradually, which pushes solutes into highly concentrated, localized pockets. These concentration gradients cause drastic localized pH shifts that degrade the molecule. Snap-freezing locks the homogenous state instantly.

Step 6: Cryogenic Storage & Application Transfer the snap-frozen aliquots to a -20°C freezer for storage (maximum 3 months)[6]. When ready for an assay, thaw a single aliquot on ice immediately before use. Discard any remaining liquid post-experiment. Causality: Repeated freeze-thaw cycles mechanically and chemically shear the glycoside bonds. Single-use aliquoting guarantees that the CATR applied to your cells or isolated mitochondria is structurally intact.

References

  • [4] The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

  • [1] Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition | Source: Theranostics | URL:[Link]

  • [2] Carboxyatractyloside | Source: Wikipedia | URL:[Link]

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Technical Support Center: Preventing Off-Target Effects of Potassium Carboxyatractyloside (CATR) in Metabolic Assays

Welcome to the Technical Support Center for advanced bioenergetic profiling. Potassium carboxyatractyloside (CATR) is a highly specific, non-competitive inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced bioenergetic profiling. Potassium carboxyatractyloside (CATR) is a highly specific, non-competitive inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT, also known as AAC). By locking ANT in the cytoplasmic-open (c-state), CATR halts ADP/ATP exchange, making it a gold-standard pharmacological tool for inducing State 4 (resting) respiration[1].

However, improper application of CATR frequently leads to experimental failure and off-target toxicity. This guide provides the mechanistic causality behind these failures, quantitative thresholds, and a self-validating protocol to ensure absolute specificity in your metabolic assays.

The "Permeability Paradox" & Mechanism of Action

The most common failure point in CATR application is the Permeability Paradox . Because CATR is a highly charged, hydrophilic diterpene glycoside, it is physically incapable of crossing the intact plasma membrane[2].

When researchers apply standard doses of CATR to intact cells and observe no metabolic shift, they frequently escalate the dose to supraphysiological levels (>50 µM) in an attempt to force a response. This brute-force approach forces non-specific cellular entry but triggers severe off-target effects, including the direct inhibition of nucleoside diphosphate kinase (NDPK)[3] and the blockade of mitochondrial chloride channels[4]. To achieve specific ANT inhibition, the plasma membrane must be bypassed entirely.

G Start Metabolic Assay with CATR CellState Cell State? Start->CellState Intact Intact Cells CellState->Intact Permeabilized Permeabilized / Isolated Mito CellState->Permeabilized Fail CATR cannot cross plasma membrane Intact->Fail Success CATR accesses mitochondrial ANT Permeabilized->Success HighDose User increases CATR dose (>50 µM) Fail->HighDose OffTarget Off-Target Effects: - NDPK Inhibition - Cl- Channel Block HighDose->OffTarget LowDose Optimal Dose (1-4 µM) Success->LowDose Specific Specific ANT Inhibition (State 4) LowDose->Specific

Logic tree for CATR application preventing off-target dosing artifacts.

Quantitative Data: Target Specificity & Thresholds

To prevent off-target artifacts, it is critical to understand the binding affinities and permeability profiles of ANT inhibitors. Below is a comparative summary of CATR against other common permeability transition and ANT inhibitors[5].

InhibitorTarget Affinity (Ki for ANT)Working ConcentrationPlasma Membrane PermeabilityOff-Target Toxicity ThresholdPrimary Off-Target Effects
Carboxyatractyloside (CATR) ~10–20 nM1–4 µMImpermeable > 50 µMNDPK inhibition, Cl- channel block, H+ leak
Bongkrekic Acid (BKA) ~2.0 µM5–10 µMPermeable> 50 µMNon-specific uncoupling
Atractyloside (ATR) ~0.45 µM10–20 µMImpermeable> 100 µMCompetitive displacement by ADP

Self-Validating Protocol: Permeabilized Cell Assay

To utilize CATR effectively without off-target toxicity, the plasma membrane must be selectively permeabilized using agents like digitonin or Agilent's XF Plasma Membrane Permeabilizer (PMP)[6].

The Causality of the Buffer: Standard cell culture media contains calcium and lacks the ionic composition of the cytosol. Permeabilizing cells in standard media will cause calcium overload and mitochondrial permeability transition pore (mPTP) opening. You must use a Mitochondrial Assay Solution (MAS) containing EGTA to chelate calcium, and BSA to bind free fatty acids that could artificially uncouple respiration[2].

Step-by-Step Methodology (Seahorse XF Format)
  • Preparation: Wash plated cells twice with MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2)[2].

  • Permeabilization & Energization: Add MAS containing 10 µg/mL digitonin, 10 mM Glutamate, and 10 mM Malate directly to the wells 20 minutes prior to the assay[2].

  • State 3 Induction (Port A): Inject 4 mM ADP to stimulate maximal ATP-linked respiration.

  • OMM Integrity Check (Port B): Inject 10 µM Cytochrome c.

    • Self-Validation: If the Oxygen Consumption Rate (OCR) increases by >20%, the outer mitochondrial membrane (OMM) was damaged during permeabilization. Discard the data[7].

  • Specific ANT Inhibition (Port C): Inject 1–4 µM CATR to induce State 4o (oligomycin-independent resting state).

  • Irreversibility Check (Port D): Inject 10 mM ADP.

    • Self-Validation: Because CATR is a non-competitive, irreversible inhibitor, OCR should remain suppressed. If OCR spikes, the initial CATR dose was insufficient or the reagent has degraded.

Protocol Perm 1. Permeabilize Cells (Digitonin/MAS) State3 2. Inject ADP (State 3 Respiration) Perm->State3 CytC 3. Inject Cytochrome c (OMM Integrity Check) State3->CytC CATR 4. Inject CATR (1-4 µM) (State 4o Respiration) CytC->CATR OCR spike <10% Fail OMM Compromised (Abort Assay) CytC->Fail OCR spike >20% Validate 5. Inject Excess ADP (Irreversibility Check) CATR->Validate

Self-validating bioenergetic workflow ensuring intact mitochondrial membranes.

Troubleshooting & FAQs

Q: Can I use CATR instead of Oligomycin A in an intact cell Mito Stress Test? A: No. Because CATR cannot penetrate the plasma membrane of intact cells, it will not inhibit oxidative phosphorylation unless used at toxic, off-target concentrations[2]. For intact cells, Oligomycin A remains the standard. For permeabilized cells, CATR is superior as it prevents ATP synthase hyperpolarization and provides a cleaner State 4 measurement.

Q: My permeabilized cells show no response to 2 µM CATR, but respond to Oligomycin. Why? A: Your CATR stock may have hydrolyzed or bound to plasticware. CATR is highly sensitive to freeze-thaw cycles in aqueous solutions. Reconstitute the powder in water or DMSO, aliquot immediately, and store at -80°C. Additionally, ensure your MAS buffer contains sufficient Mg2+ (5 mM), as ANT conformation and inhibitor binding are sensitive to divalent cations.

Q: I am seeing increased proton leak (uncoupling) after adding 100 µM CATR. Is this expected? A: This is a classic off-target artifact. At concentrations exceeding 50 µM, CATR preparations can induce mitochondrial H+ leak and inhibit NDPK, directly confounding your OCR readings[3]. Strict adherence to the 1–4 µM working range in permeabilized systems eliminates this issue entirely.

Q: Why do I need to add BSA to the MAS buffer when using CATR? A: Bovine Serum Albumin (BSA) acts as a molecular "sponge" to sequester free fatty acids. Without BSA, endogenous fatty acids can act as mild uncouplers, artificially elevating your State 4 respiration rate and masking the specific inhibitory effect of CATR[2].

References

  • Source: Theranostics (thno.org)
  • Title: Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK)
  • Source: Agilent Technologies (agilent.com)
  • Source: PubMed (nih.gov)
  • Title: A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors Source: Benchchem URL
  • Source: PMC (nih.gov)

Sources

Troubleshooting

Resolving precipitation issues in potassium carboxyatractyloside buffer solutions

Welcome to the Technical Support Center for Mitochondrial Bioenergetics. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most common, yet poorly documente...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mitochondrial Bioenergetics. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most common, yet poorly documented, issues in mitochondrial respirometry: the precipitation of potassium carboxyatractyloside (K-CATR) in assay buffers.

Carboxyatractyloside is a highly specific, nanomolar-affinity inhibitor of the mitochondrial ADP/ATP carrier (ANT)[1]. While the dipotassium salt form is engineered for high aqueous solubility[2], researchers frequently encounter spontaneous precipitation when introducing it to complex respiratory buffers. This guide dissects the physicochemical causality behind these failures and provides self-validating protocols to ensure absolute experimental integrity.

Mechanistic Context: Why Does K-CATR Precipitate?

To resolve precipitation, we must first understand the molecular structure of K-CATR. The molecule features an ent-kaurane framework decorated with two sulfate groups and two carboxylate groups[3]. These highly charged anionic moieties are essential for its tight binding to the positively charged cavity of the ADP/ATP carrier[1].

However, these same functional groups make K-CATR highly reactive to its solvent environment:

  • Divalent Cation Complexation: In the presence of free Mg²⁺ or Ca²⁺ (standard components of mitochondrial buffers), the anionic groups form insoluble coordination complexes, causing the drug to crash out of solution.

  • Protonation (pH Sensitivity): If the buffer pH drops below 7.0, the highly soluble dipotassium salt protonates back into the free acid form, which is intrinsically insoluble in water.

  • Solvent Incompatibility: Unlike lipophilic uncouplers (e.g., FCCP), K-CATR is highly polar and hydrophilic[4]. Utilizing organic solvents like DMSO will paradoxically induce precipitation.

Mechanistic KCATR Potassium Carboxyatractyloside (Highly Soluble Salt) FreeAcid Protonated Free Acid (Insoluble) KCATR->FreeAcid pH < 6.0 (Protonation) MgComplex Divalent Cation Complex (Insoluble Precipitate) KCATR->MgComplex High [Mg2+]/[Ca2+] No Chelators ANT Mitochondrial ADP/ATP Carrier (c-state conformation) KCATR->ANT pH 7.0-7.5 Kd ~ nM Inhibition Complete Blockade of Oxidative Phosphorylation ANT->Inhibition Stabilizes Carrier

Mechanistic pathways of K-CATR solubility, precipitation, and ANT inhibition.

Quantitative Solubility Parameters

To establish a baseline for buffer design, adhere strictly to the solubility thresholds outlined below.

Table 1: K-CATR Solubility and Solvent Compatibility

Solvent SystemMax SolubilitySuitabilityMechanistic Rationale
ddH₂O (Sterile) ≥ 10 mg/mL[2]Optimal (Stock) Pure water maintains the dipotassium salt dissociation without competing ions.
HEPES/PIPES (pH 7.4) ~ 5 mg/mLOptimal (Assay) Good's buffers maintain the pH well above the pKa of the carboxylate groups[5].
DMSO / Ethanol < 0.1 mg/mLCritical Failure K-CATR is highly polar[4]; organic solvents lower the dielectric constant, causing rapid precipitation.
Unchelated Mg²⁺ Buffer Variable (Turbid)High Risk Free divalent cations bridge the sulfate groups, forming insoluble aggregates.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My K-CATR stock is clear, but it turns cloudy the moment I inject it into my mitochondrial respirometry chamber. Why? A: This is the hallmark of divalent cation-induced precipitation. Mitochondrial assay buffers typically contain 2–5 mM MgCl₂ to support ATP synthase activity[6]. If your buffer lacks a chelator, the Mg²⁺ ions will instantly complex with the K-CATR. Solution: Ensure your assay buffer contains a chelator like EGTA (e.g., 10 µM to 1 mM depending on the assay) to sequester free cations before adding K-CATR[6].

Q2: I usually make my inhibitor stocks in 100% DMSO to prevent bacterial growth. Why is my K-CATR powder not dissolving? A: You are treating K-CATR like oligomycin or rotenone. K-CATR is a highly polar glycoside[4]. It relies on hydrogen bonding and ion-dipole interactions to remain in solution. DMSO disrupts this hydration shell. Solution: Always reconstitute K-CATR in sterile, nuclease-free ddH₂O[2]. Store aliquots at -20°C to prevent degradation.

Q3: I am using a PIPES buffer at pH 6.5 for a specific enzyme assay, and the K-CATR is precipitating over time. How do I fix this? A: At pH 6.5, you are approaching the threshold where the potassium salt begins to protonate into the free acid form. The free acid is highly insoluble. Solution: If your experiment strictly requires pH 6.5, you must drastically lower the working concentration of K-CATR and pre-warm the buffer to 30°C to maximize thermodynamic solubility. Otherwise, adjust the buffer to pH 7.0–7.4[5].

Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific trustworthiness, a protocol cannot rely on blind faith; it must validate itself. Use this SOP to prepare K-CATR solutions and verify their integrity before committing precious biological samples.

Phase 1: Stock Preparation
  • Equilibration: Allow the lyophilized K-CATR vial to reach room temperature in a desiccator to prevent condensation.

  • Reconstitution: Add sterile ddH₂O to achieve a stock concentration of 10 mg/mL (approx. 13 mM)[2].

  • Aliquotting: Divide into 10 µL aliquots in low-bind tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Buffer Integration & Physical Validation
  • Buffer Prep: Prepare your working buffer (e.g., 125 mM KCl, 10 mM HEPES pH 7.4, 2 mM KH₂PO₄, 2 mM MgCl₂) and crucially add 10 µM - 1 mM EGTA[6].

  • Integration: Inject the required volume of K-CATR stock into the buffer. Mix by gentle inversion—do not vortex vigorously if the buffer is cold, as this can nucleate precipitation.

  • Physical Check (The Self-Validation Step): Blank a spectrophotometer with your plain buffer. Read the K-CATR-spiked buffer at 600 nm . An OD₆₀₀ > 0.05 indicates micro-precipitation (turbidity). If turbid, discard, check pH, and increase EGTA.

Phase 3: Functional Validation (Respirometry)
  • Introduce isolated mitochondria to the validated buffer. Supply complex II substrates (5 mM succinate + 2 µg/mL rotenone) to achieve State 2 respiration[6].

  • Add 2 mM ADP to stimulate State 3 respiration (maximal oxygen consumption).

  • Inject 2–5 µM of your K-CATR solution.

  • Validation Criterion: Oxygen consumption must immediately plummet to State 4 (leak) levels[7]. If inhibition is sluggish or incomplete, your K-CATR has partially precipitated and the effective molarity is too low to saturate the ANT carriers.

Workflow Step1 1. Reconstitute K-CATR in ddH2O (10 mg/mL Stock) Step3 3. Combine & Mix Gently (Avoid Vortexing Cold) Step1->Step3 Step2 2. Prepare Assay Buffer (HEPES pH 7.4, 1-10mM EGTA) Step2->Step3 Step4 4. Self-Validation Check (OD 600nm < 0.05) Step3->Step4 Fail Turbidity Detected (Adjust pH or add EGTA) Step4->Fail Precipitate Forms Pass Proceed to Respirometry (Functional Validation) Step4->Pass Clear Solution

Self-validating workflow for K-CATR buffer preparation and precipitation prevention.

References

  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature / University of Kansas. Available at:[Link][1]

  • Pioglitazone Is a Mild Carrier-Dependent Uncoupler of Oxidative Phosphorylation and a Modulator of Mitochondrial Permeability Transition. MDPI. Available at: [Link][6]

  • Hepatotoxic constituents and toxicological mechanism of Xanthium strumarium L. fruits. ResearchGate. Available at:[Link][4]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Taylor & Francis. Available at:[Link][3]

  • Major concerns with the integrity of the mitochondrial ADP/ATP carrier in dodecyl-phosphocholine used for solution NMR studies. bioRxiv. Available at:[Link][5]

  • Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. PubMed Central (PMC). Available at:[Link][7]

Sources

Optimization

Application Support Center: Optimizing pH for Potassium Carboxyatractyloside Stability

From the Desk of the Senior Application Scientist Welcome to the technical support hub for mitochondrial pharmacology. One of the most frequent issues researchers face in bioenergetics is the silent, progressive loss of...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for mitochondrial pharmacology. One of the most frequent issues researchers face in bioenergetics is the silent, progressive loss of potassium carboxyatractyloside (CATR) potency. CATR is an indispensable, highly toxic diterpene glycoside used to inhibit the mitochondrial ADP/ATP carrier (AAC)[1]. However, its complex molecular structure makes it exceptionally vulnerable to environmental degradation. This guide provides the mechanistic reasoning and self-validating protocols required to maintain CATR stability in vitro.

The Chemistry of Instability: FAQs on pH Causality

Q: Why does my CATR stock lose its inhibitory potency over time? A: The primary cause of CATR degradation is pH drift. CATR features two sulfate groups, an isovalerate ester, and two carboxylic acids. Under acidic conditions (pH < 6.0), CATR undergoes spontaneous decarboxylation at the C-4 position, converting it into atractyloside (ATR)[2]. While ATR is also an AAC inhibitor, it is approximately 10 times less potent than CATR[1]. Furthermore, extreme pH environments can trigger the hydrolysis of the critical isovalerate ester or sulfate groups, completely abolishing its binding affinity to the AAC[2].

Q: What is the optimal pH and buffer system for potassium carboxyatractyloside? A: For maximum stability, potassium CATR must be reconstituted in a weakly buffered solution at a strictly neutral to slightly alkaline pH (pH 7.2 – 7.4). We recommend using 10 mM HEPES. Avoid using unbuffered ultrapure water (Milli-Q); dissolved atmospheric CO₂ rapidly drops the pH of unbuffered water to ~5.5, accelerating decarboxylation[2].

Q: Does the potassium salt form affect pH requirements? A: Yes. Potassium carboxyatractyloside is typically supplied as a di- or tri-potassium salt to enhance aqueous solubility. However, dissolving high concentrations (e.g., 10 mM) can still induce localized pH shifts. Always verify the final pH of your stock solution using a micro-pH probe.

Quantitative Stability Kinetics

To illustrate the critical nature of pH, the following table summarizes the degradation kinetics of CATR/ATR under various environmental conditions based on mass spectral degradation studies[2].

Environmental ConditionpH LevelTemperaturePrimary Degradation MechanismEstimated Stability / Half-Life
Unbuffered Ultrapure Water~5.522°CSlow decarboxylation to ATRDays to Weeks
Acidic Buffer (PBS/HCl)2.398°CRapid hydrolysis & decarboxylation< 2 Hours (40% loss)[2]
Basic Buffer (NaOH)> 8.522°CSaponification of isovalerate esterHours
Buffered HEPES7.2 - 7.4-80°CNone (Cryopreserved)> 6 Months[3]

Diagnostic Troubleshooting Guide

Issue: Incomplete inhibition of State 3 mitochondrial respiration. Mechanistic Cause: The CATR has degraded into ATR or fully hydrolyzed inactive metabolites. Because CATR binds the AAC with a 1:1 stoichiometry and extremely high affinity[4], incomplete inhibition at standard working concentrations (1-5 µM) indicates a significant loss of the active compound[5]. Resolution: Discard the current stock. Reconstitute a fresh vial using the buffered protocol below. Ensure the assay buffer itself is maintained at pH 7.2-7.4.

Issue: Precipitation observed upon adding CATR to the assay buffer. Mechanistic Cause: The assay buffer is too acidic, causing the protonation of the sulfate and carboxylate groups on the CATR molecule, which drastically reduces its aqueous solubility. Resolution: Verify the pH of your mitochondrial respiration buffer (e.g., MiR05 or KCl-based buffers). Adjust to pH 7.2 using KOH before introducing the CATR.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every reagent preparation must be treated as a self-validating system. Follow these step-by-step methodologies to guarantee CATR integrity.

Protocol A: Preparation of a Stable 10 mM Potassium CATR Stock

Objective: Prevent pH-induced decarboxylation during long-term storage.

  • Buffer Preparation: Prepare a 10 mM HEPES solution in LC-MS grade water.

  • pH Adjustment: Adjust the pH to exactly 7.4 using 1 M KOH. Do not over-titrate. Filter-sterilize the buffer through a 0.22 µm PTFE membrane.

  • Equilibration: Allow the lyophilized potassium CATR vial to reach room temperature in a desiccator for 30 minutes to prevent condensation.

  • Reconstitution: Add the appropriate volume of the pH 7.4 HEPES buffer to achieve a 10 mM concentration. Vortex gently for 10 seconds until completely clear.

  • Cryopreservation: Aliquot the solution into pre-chilled, sterile low-bind microcentrifuge tubes (e.g., 10 µL per tube to avoid freeze-thaw cycles). Flash-freeze in liquid nitrogen and store at -80°C[3].

Protocol B: Biological Validation Assay

Objective: Confirm the pharmacological potency of the CATR stock via high-resolution respirometry.

  • Mitochondrial Isolation: Isolate fresh mitochondria (e.g., from murine heart) and suspend in a standard respiration buffer (pH 7.2).

  • State 3 Induction: Add complex I substrates (5 mM Glutamate / 2 mM Malate) and 1 mM ADP to induce maximal State 3 oxidative phosphorylation.

  • Inhibition Titration: Inject the newly prepared CATR stock in 0.5 µM increments.

  • Validation: A structurally intact stock will rapidly and completely collapse State 3 respiration to State 4 (leak) levels, confirming the AAC is fully blocked and locked in the cytosolic-open (c-state) conformation[6].

Mechanistic Workflow Visualization

The following diagram illustrates the critical decision points in CATR preparation and the biochemical consequences of pH mismanagement.

CATR_Workflow Start Potassium Carboxyatractyloside (Lyophilized Powder) Buffer Reconstitute in 10 mM HEPES Adjust to pH 7.2 - 7.4 Start->Buffer Acidic Acidic pH (< 6.0) Risk: Decarboxylation to ATR Buffer->Acidic pH drift Basic Basic pH (> 8.0) Risk: Ester Saponification Buffer->Basic pH drift Aliquots Aliquot into single-use vials (Concentration: 1-10 mM) Buffer->Aliquots Optimal pH maintained Storage Cryopreservation (-80°C) Stable for >6 months Aliquots->Storage Usage Thaw on ice immediately prior to in vitro assay Storage->Usage

Workflow for Potassium CATR preparation, highlighting pH-dependent degradation pathways.

References

  • Carboxyatractyloside - Wikipedia | wikipedia.org | 1

  • Theranostics Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition | thno.org | 5

  • Isolation of the ADP, ATP carrier as the carboxyatractylate . protein complex from mitochondria | nih.gov | 4

  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside | researchgate.net | 6

  • Carboxyatractyloside - Safety Data Sheet - ChemicalBook | chemicalbook.com | 3

  • The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction | mdpi.com | 2

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Toxins: A Comparative Guide to the Mechanisms of Potassium Carboxyatractyloside and Bongkrekic Acid

A Deep Dive into the Conformational Warfare at the Mitochondrial ADP/ATP Translocase For researchers in mitochondrial biology and drug development, the intricate dance of nucleotide transport across the inner mitochondri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into the Conformational Warfare at the Mitochondrial ADP/ATP Translocase

For researchers in mitochondrial biology and drug development, the intricate dance of nucleotide transport across the inner mitochondrial membrane is a critical focal point. At the heart of this process lies the Adenine Nucleotide Translocase (ANT), an abundant inner membrane protein responsible for the vital exchange of cytosolic ADP for matrix-synthesized ATP. The exquisite regulation of this process is paramount for cellular energy homeostasis. Nature, in its complexity, has provided two potent toxins, potassium carboxyatractyloside and bongkrekic acid, that have become indispensable tools for dissecting the function of the ANT. This guide provides a comprehensive comparison of their distinct mechanisms of action, supported by experimental data and detailed protocols for their study.

The Central Target: Adenine Nucleotide Translocase

The ANT is a dynamic protein that cycles between two principal conformational states to facilitate nucleotide exchange. The "c-state" is open to the mitochondrial intermembrane space (cytosolic side), allowing for ADP binding. Following a conformational change, the carrier transitions to the "m-state," opening towards the mitochondrial matrix to release ADP and bind ATP. It is the precise and opposing manner in which potassium carboxyatractyloside and bongkrekic acid interact with these conformational states that underpins their utility and toxicity.

Potassium Carboxyatractyloside: The Cytosolic Gatekeeper

Potassium carboxyatractyloside (CATR), a highly toxic diterpene glycoside, exerts its inhibitory effect by binding to the ANT from the cytosolic side of the inner mitochondrial membrane.[1][2] This binding event locks the translocase in the "c-state," with its nucleotide-binding site oriented towards the cytosol.[1] This conformational arrest effectively prevents the translocation of ADP into the mitochondrial matrix, thereby starving ATP synthase of its substrate and halting oxidative phosphorylation.[2] The inhibition by CATR is potent and, unlike its analog atractyloside, is not readily reversed by increasing concentrations of adenine nucleotides.[2]

Bongkrekic Acid: The Matrix Interloper

In stark contrast, bongkrekic acid (BKA), a respiratory toxin produced by the bacterium Burkholderia gladioli, binds to the ANT from the mitochondrial matrix side.[1] This interaction stabilizes the "m-state," where the nucleotide-binding site is exposed to the matrix.[1] By locking the ANT in this conformation, BKA prevents the export of newly synthesized ATP from the matrix to the cytosol, leading to a catastrophic energy deficit in the cell.

A Duality of Action: Opposing Effects on the Mitochondrial Permeability Transition Pore

The differential conformational locks imposed by CATR and BKA have profound and opposing consequences for the mitochondrial permeability transition pore (mPTP), a key player in regulated cell death. The ANT is considered a component of the mPTP, and its conformation influences the pore's propensity to open.

  • Carboxyatractyloside is a potent inducer of the mPTP.[1][3] By stabilizing the "c-state," CATR is thought to promote the conformational changes within the ANT that lead to the formation of the open pore.

  • Bongkrekic acid , conversely, is a powerful inhibitor of the mPTP.[1][3] Its stabilization of the "m-state" is believed to prevent the necessary conformational shifts in the ANT required for pore opening, thus protecting against mPTP-mediated cell death in certain contexts.[3]

This opposing influence on the mPTP is a critical distinction between the two toxins and a key reason for their widespread use in studying mitochondrial-mediated apoptosis.

Visualizing the Mechanisms

To better illustrate these distinct inhibitory actions, the following diagrams depict the interaction of each toxin with the ADP/ATP translocase.

cluster_CATR Potassium Carboxyatractyloside (CATR) Mechanism IMS Intermembrane Space (Cytosolic Side) ANT_c_state ANT (c-state) IMS->ANT_c_state Matrix Mitochondrial Matrix ANT_c_state->Matrix ATP_out ATP CATR CATR CATR->ANT_c_state Binds & Locks ADP ADP ADP->ANT_c_state Binding Blocked

Figure 1: Mechanism of Potassium Carboxyatractyloside (CATR).

cluster_BKA Bongkrekic Acid (BKA) Mechanism IMS Intermembrane Space (Cytosolic Side) ANT_m_state ANT (m-state) IMS->ANT_m_state Matrix Mitochondrial Matrix ANT_m_state->Matrix BKA BKA BKA->ANT_m_state Binds & Locks ATP ATP ATP->ANT_m_state Export Blocked ADP_in ADP

Figure 2: Mechanism of Bongkrekic Acid (BKA).

Comparative Experimental Data

The distinct affinities and inhibitory actions of CATR and BKA have been quantified in various studies. The following table summarizes key comparative data.

FeaturePotassium Carboxyatractyloside (CATR)Bongkrekic Acid (BKA)Reference
Binding Site on ANT Cytosolic SideMatrix Side[1]
Conformational State Locked "c-state" (cytosol-facing)"m-state" (matrix-facing)[1]
Effect on mPTP Inducer/OpenerPotent Inhibitor[1][3]
Inhibition Constant (Ki) 4 nM (Human Recombinant AAC2)2.0 µM (Human Recombinant AAC2)[1]
Effect on Ca2+-induced Swelling PromotesInhibits[1]
Membrane Permeability ImpermeablePermeable[4]

Experimental Protocols for Studying CATR and BKA

To aid researchers in the practical application of these toxins, we provide detailed step-by-step methodologies for key experiments.

Mitochondrial Swelling Assay via Spectrophotometry

This assay directly assesses the opening of the mPTP by measuring changes in light scattering as mitochondria swell.

cluster_workflow Mitochondrial Swelling Assay Workflow prep Prepare Mitochondria (Isolation by differential centrifugation) buffer Resuspend in Swelling Buffer (e.g., KCl, HEPES, substrates) prep->buffer spectro Place in Spectrophotometer Cuvette (Monitor Absorbance at 520 nm) buffer->spectro treat Add Test Compound (CATR or BKA) spectro->treat induce Add Inducing Agent (e.g., CaCl2) record Record Absorbance Change Over Time (Decrease indicates swelling) induce->record treat->induce

Figure 3: Workflow for Mitochondrial Swelling Assay.

Protocol:

  • Isolate Mitochondria: Isolate mitochondria from cells or tissue using standard differential centrifugation techniques.[5]

  • Prepare Swelling Buffer: Prepare a swelling assay buffer (e.g., 100 mM KCl, 20 mM HEPES, 1 mM MgCl2, 2 mM Pi, 5 mM succinate, pH 7.2).[5]

  • Spectrophotometer Setup: Set a spectrophotometer to read absorbance at 520 nm.

  • Assay Initiation: Suspend isolated mitochondria (e.g., 0.25 mg) in the swelling buffer within a cuvette and place it in the spectrophotometer.[5]

  • Baseline Reading: Record a stable baseline absorbance for 1-2 minutes.

  • Treatment: Add the test compound (CATR or BKA) at the desired concentration and incubate for a short period. For a control, use an equivalent volume of the vehicle.

  • Induction of Swelling: Induce mPTP opening by adding a bolus of CaCl2.[1]

  • Data Acquisition: Record the change in absorbance over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[1][5]

Measurement of Mitochondrial Oxygen Consumption

This assay determines the effect of the inhibitors on cellular respiration using an extracellular flux analyzer.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[6]

  • Medium Exchange: One hour before the assay, replace the culture medium with an unbuffered assay medium (e.g., DMEM, pH 7.4) supplemented with substrates like glucose and pyruvate.[6]

  • Instrument Calibration: Calibrate the Seahorse XF analyzer according to the manufacturer's instructions.

  • Compound Loading: Load the Seahorse cartridge with the inhibitors (CATR or BKA) and other mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the designated ports.[6]

  • Assay Execution: Place the cell plate in the analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the subsequent changes in OCR.[7]

  • Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the data to determine the effects of CATR and BKA on basal respiration, ATP-linked respiration, and maximal respiration.

ADP/ATP Exchange Assay in Permeabilized Cells

This fluorometric assay measures the rate of ADP/ATP exchange by detecting changes in extramitochondrial free Mg2+ concentration.

Protocol:

  • Cell Permeabilization: Permeabilize cells with a mild detergent like digitonin in a buffer containing inhibitors of ATP- and ADP-utilizing enzymes (e.g., BeF3- and Na3VO4).[8][9]

  • Fluorometer Setup: Use a fluorometer equipped to measure the fluorescence of a Mg2+-sensitive dye like Magnesium Green.[8]

  • Assay Initiation: Add the permeabilized cells to the assay buffer containing Magnesium Green.

  • Addition of Inhibitor: Add CATR or BKA to the cell suspension.

  • Initiation of Exchange: Initiate ADP/ATP exchange by adding a known concentration of ADP to the energized mitochondria.[8]

  • Fluorescence Measurement: Record the change in fluorescence over time. The rate of change in fluorescence corresponds to the change in free extramitochondrial Mg2+ concentration, which can be used to calculate the rate of ATP appearance in the medium.[8]

Conclusion

Potassium carboxyatractyloside and bongkrekic acid, despite both targeting the mitochondrial ADP/ATP translocase, represent a fascinating example of yin and yang in molecular toxicology. Their opposing mechanisms of action, stabilizing distinct conformational states of the ANT and consequently having opposite effects on the mPTP, have made them invaluable tools for mitochondrial research. A thorough understanding of their differential effects, supported by the robust experimental protocols outlined in this guide, is essential for any scientist seeking to unravel the complexities of mitochondrial function and dysfunction.

References

  • Uoselis, L. (2023). Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. protocols.io. [Link]

  • Bio-protocol. (2025). Seahorse Assay to Measure Mitochondrial Respiration. Bio-protocol, 4(4). [Link]

  • PMC. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. PMC. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. [Link]

  • Agilent. (n.d.). Measuring Mitochondrial Respiration in Intact Skeletal Muscle Fibers with an Agilent Seahorse XF24/XFe24 Analyzer. [Link]

  • PubMed. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. PubMed. [Link]

  • Bio-protocol. (n.d.). Mitochondrial isolation, proteinase K protection and swelling assays. [Link]

  • PMC. (n.d.). Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption. PMC. [Link]

  • PubMed. (n.d.). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. PubMed. [Link]

  • PubMed. (n.d.). Measurement of ADP-ATP exchange in relation to mitochondrial transmembrane potential and oxygen consumption. PubMed. [Link]

  • MDPI. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. [Link]

  • ResearchGate. (n.d.). Inhibitory effect of carboxyatractyloside (CATR), bongkrekic acid (BKA)... [Link]

  • Department of Biochemistry. (n.d.). ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase. [Link]

  • PMC. (n.d.). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. PMC. [Link]

  • MDPI. (2020). A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. MDPI. [Link]

  • Public Library of Science. (2016). Effect of bongkrekic acid (BKA) and carboxyatractyloside (CAT) on oxygen consumption due to oxidative phosphorylation in intact and digitonin-permeabilized T98G cells. [Link]

  • Wikipedia. (n.d.). Carboxyatractyloside. [Link]

  • Taylor & Francis. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. [Link]

  • ResearchGate. (n.d.). Detection of the swelling of mitochondria by a spectrophotometer. As a... [Link]

  • Theranostics. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. [Link]

  • Protocols.io. (2023). Isolated Mitochondria Characterization. [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

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Comparative

Comparing potassium carboxyatractyloside and atractyloside efficacy in mitochondria

An In-Depth Comparative Guide to Potassium Carboxyatractyloside and Atractyloside Efficacy in Mitochondria A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Potassium Carboxyatractyloside and Atractyloside Efficacy in Mitochondria

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of mitochondrial research, the adenine nucleotide translocator (ANT) stands as a pivotal control point for cellular energy metabolism and a key component in the regulation of cell death pathways. Precisely modulating its function is crucial for dissecting these fundamental processes. Among the arsenal of tools available, the diterpene glycosides Atractyloside (ATR) and its potent analogue, Potassium Carboxyatractyloside (CATR), are indispensable inhibitors. While both target the ANT, their distinct biochemical properties and potencies dictate their suitability for different experimental paradigms. This guide provides an in-depth, objective comparison of their efficacy, grounded in experimental data, to empower researchers in making informed decisions for their studies.

The Central Target: Adenine Nucleotide Translocator (ANT)

The ANT is an integral protein of the inner mitochondrial membrane, responsible for the vital 1:1 exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This process is the final step of oxidative phosphorylation (OXPHOS), directly supplying the cell with its primary energy currency. By inhibiting the ANT, both ATR and CATR effectively halt this exchange, leading to a rapid depletion of cytosolic ATP and cessation of cellular processes dependent on mitochondrial energy.[1][3]

Mechanism of Inhibition: A Tale of Two Affinities

Both ATR and CATR function by binding to the ANT on the cytosolic side of the inner mitochondrial membrane.[4] This interaction locks the translocator in a specific "c-state" conformation, where its nucleotide-binding site is oriented towards the intermembrane space, thereby preventing the translocation of ADP into the matrix and ATP out.[4]

The fundamental difference between the two inhibitors lies in their binding kinetics and affinity, a distinction originating from a single chemical group. CATR possesses an additional carboxyl group compared to ATR.[5][6] This seemingly minor structural modification has profound functional consequences. The extra carboxyl group in CATR forms an additional interaction with the ANT, significantly strengthening its binding affinity.[6][7]

  • Atractyloside (ATR): Acts as a competitive inhibitor with respect to ADP.[3][8] Its inhibitory effects can be overcome by high concentrations of ADP (typically >200 μM).[9][10] This makes ATR useful for studies where a reversible or competitive inhibition is desired.

  • Potassium Carboxyatractyloside (CATR): Is considered a non-competitive or pseudo-irreversible inhibitor.[3][8][11] Its binding is significantly tighter, and its effects are not reversed by increasing the concentration of adenine nucleotides.[11] This makes CATR the inhibitor of choice for achieving a complete and sustained blockade of ANT activity.

This difference in binding affinity is also reflected in their potency; CATR is approximately 10 times more potent than ATR.[11]

At a Glance: Quantitative Efficacy Comparison

The following table summarizes the key differences in performance between CATR and ATR, providing a clear reference for experimental design.

FeaturePotassium Carboxyatractyloside (CATR)Atractyloside (ATR)Rationale & Significance
Primary Target Adenine Nucleotide Translocator (ANT)[7][11]Adenine Nucleotide Translocator (ANT)[3][7]Both are highly specific inhibitors for the same mitochondrial protein.
Binding Site Cytosolic side of the inner mitochondrial membrane[4]Cytosolic side of the inner mitochondrial membrane[4]Locks the ANT in the "c-state," preventing nucleotide exchange.
Inhibition Type Non-competitive / Tightly Bound[3][8][11]Competitive (with ADP)[3][8]CATR provides a more complete and sustained inhibition, while ATR's effect is modifiable.
Potency ~10x more potent than ATR[11]Lower potency than CATR[12]Lower concentrations of CATR are required to achieve the same level of inhibition.
Binding Affinity (Kd) Nanomolar (nM) range[6]Approximately 10-fold higher than CATR[6]The additional carboxyl group on CATR enhances its binding affinity significantly.[6][7]
Reversibility Not reversed by high ADP concentrations[11]Reversible by high ADP concentrations[9][10]Critical for choosing the right tool for "rescue" experiments or studying competitive dynamics.
Effect on mPTP Inducer / Opener[4][13]Inducer / Opener[4][9]Both compounds can sensitize the mitochondrial permeability transition pore to opening, especially in the presence of Ca2+.

Visualizing the Mechanism of Action

The following diagram illustrates how both inhibitors interact with the Adenine Nucleotide Translocator from the cytosolic side, arresting it in the "c-state" conformation.

cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ANT c-state (Cytosol Facing) Adenine Nucleotide Translocator (ANT) m-state (Matrix Facing) ATP_matrix ATP ANT:m->ATP_matrix Normal Exchange ADP_cyto ADP ADP_cyto->ANT:c Normal Exchange ATR Atractyloside ATR->ANT:c Competitive Inhibition CATR Carboxyatractyloside CATR->ANT:c Non-competitive Inhibition

Caption: ATR and CATR bind to the cytosolic face of ANT, preventing ADP entry and locking it in the "c-state".

Experimental Protocols for Efficacy Comparison

To empirically validate the differential efficacy of CATR and ATR, high-resolution respirometry is the gold standard. This technique measures oxygen consumption rates (OCR) in isolated mitochondria, providing a real-time readout of oxidative phosphorylation.

Protocol: Comparing Inhibition of ADP-Stimulated Respiration

Objective: To quantify and compare the inhibitory potency of ATR and CATR on State 3 (ADP-stimulated) respiration in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • High-resolution respirometer (e.g., Oroboros O2k) or a Seahorse XF Analyzer

  • Respiration Buffer (e.g., MiR05)[14][15]

  • Respiratory Substrates: Pyruvate, Malate, Succinate

  • Adenosine Diphosphate (ADP)

  • Atractyloside (ATR) and Potassium Carboxyatractyloside (CATR) stock solutions

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone & Antimycin A (Complex I & III inhibitors)

Methodology:

  • Preparation: Calibrate the respirometer and equilibrate 2 mL of MiR05 buffer in the chambers at 37°C.

  • Mitochondrial Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL protein) to the chamber and allow the signal to stabilize. This measures ROUTINE or LEAK respiration (State 2) with endogenous substrates.

  • Substrate Addition: Add saturating concentrations of Complex I-linked substrates (e.g., 5 mM pyruvate & 2 mM malate). The oxygen consumption rate will increase slightly.

  • State 3 Respiration: Add a saturating pulse of ADP (e.g., 2.5 mM) to stimulate maximal oxidative phosphorylation (State 3 respiration). This is the key state for measuring inhibitor efficacy.

  • Inhibitor Titration: In separate experiments, after substrate addition but before adding ADP, add a specific concentration of either ATR or CATR. Allow 2-3 minutes for incubation. Then, add ADP and measure the resulting (inhibited) State 3 respiration. Perform a dose-response curve for each inhibitor (e.g., from nanomolar to micromolar concentrations).

  • Controls:

    • Positive Inhibition Control: After achieving State 3, add Oligomycin (e.g., 2.5 µM) to inhibit ATP synthase, which should reduce OCR to a level similar to the LEAK state, confirming coupling.

    • Maximal Respiration: Subsequently, add an uncoupler like FCCP in titrations (e.g., 0.5 µM steps) to measure the maximal capacity of the electron transport system (ETS). This demonstrates that the inhibitors specifically target ANT-mediated phosphorylation and not the ETS itself.

    • Residual Oxygen Consumption: Finally, add Rotenone (0.5 µM) and Antimycin A (2.5 µM) to block the respiratory chain and measure non-mitochondrial oxygen consumption.

Data Analysis: Calculate the percentage inhibition of State 3 respiration for each inhibitor concentration relative to the uninhibited control. Plot these values to determine the IC50 (the concentration of inhibitor required to achieve 50% inhibition) for both ATR and CATR. The lower IC50 value for CATR will quantitatively confirm its higher potency.

Experimental Workflow Diagram

Caption: Workflow for comparing ATR and CATR potency using high-resolution respirometry.

Conclusion and Recommendations

The choice between potassium carboxyatractyloside and atractyloside is not a matter of one being superior, but rather of selecting the right tool for the specific scientific question.

  • Choose Atractyloside (ATR) when your experimental design requires a competitive and reversible inhibition of the ANT. It is ideal for studies aiming to understand the dynamics of ADP transport or for protocols that involve a "wash-out" or "rescue" step with high concentrations of ADP.

  • Choose Potassium Carboxyatractyloside (CATR) for applications demanding a potent, complete, and sustained blockade of ANT function.[11] Its non-competitive nature and high affinity make it the definitive choice for ensuring that observed effects are due to a near-total shutdown of mitochondrial ATP/ADP exchange.[8][11]

By understanding their distinct mechanisms and potencies, researchers can leverage these powerful inhibitors to precisely dissect the role of mitochondrial bioenergetics in health and disease, advancing the fields of cell metabolism, pharmacology, and therapeutic development.

References

  • Vaia. (n.d.). The compounds atractyloside and bongkrekic acid both bind tightly to and inhibit the adenine nucleotide translocase. How do these compounds affect ATP synthesis? Electron transport?
  • Wikipedia. (2023, December 1). Carboxyatractyloside. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, October 21). Atractyloside. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Atractyloside – Knowledge and References. Retrieved from [Link]

  • PubMed. (1999). Carboxyatractyloside increases the effect of oleate on mitochondrial permeability transition. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Retrieved from [Link]

  • ResearchGate. (n.d.). The extended effect of carboxyatractyloside (CATR) on mitochondria. Retrieved from [Link]

  • PubMed. (2024). Mitochondrial uncoupling caused by a wide variety of protonophores is differently sensitive to carboxyatractyloside in rat heart and liver mitochondria. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of mitochondrial ADP/ATP transport with specific inhibitors.... Retrieved from [Link]

  • PMC. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Retrieved from [Link]

  • CORE. (n.d.). DIFFERENCE BETWEEN ATRACTYLOSIDE AND CARBOXYATRACTYLOSIDE ON THE BINDING TO THE MITOCHONDRIAL MEMBRANE. Retrieved from [Link]

  • PubMed. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Retrieved from [Link]

  • PubMed. (1979). The effect of atractyloside and carboxyatractyloside on adenine nucleotide translocation in mitochondria of Vigna sinensis (L.) Savi cv. seridó. Retrieved from [Link]

  • PubMed. (1975). Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane. Retrieved from [Link]

  • ResearchGate. (n.d.). Adenine nucleotide translocase (ANT) inhibitors. (A) Atractyloside.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) a. Retrieved from [Link]

  • PubMed. (n.d.). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxygraphy protocols This set of block diagrams details the measurements.... Retrieved from [Link]

  • Nature. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Retrieved from [Link]

  • PubMed. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Retrieved from [Link]

  • PMC. (n.d.). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Retrieved from [Link]

  • PMC. (n.d.). Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs. Retrieved from [Link]

  • Agilent. (n.d.). Measuring Mitochondrial Respiration in Intact Skeletal Muscle Fibers with an Agilent Seahorse XF24/XFe24 Analyzer. Retrieved from [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]

  • PMC. (2024). Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry. Retrieved from [Link]

Sources

Validation

Functional Validation of Adenine Nucleotide Translocase (ANT) Knockdown: A Comparative Guide to Potassium Carboxyatractyloside (CATR) Applications

Introduction: The Challenge of ANT Validation Adenine Nucleotide Translocase (ANT) is the primary mitochondrial carrier protein responsible for the stoichiometric exchange of matrix-generated ATP for cytosolic ADP across...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of ANT Validation

Adenine Nucleotide Translocase (ANT) is the primary mitochondrial carrier protein responsible for the stoichiometric exchange of matrix-generated ATP for cytosolic ADP across the inner mitochondrial membrane (IMM)[1]. For drug development professionals and bioenergetics researchers, validating the genetic knockdown (KD) of ANT (via siRNA, shRNA, or CRISPR) presents a unique challenge.

While standard molecular techniques like qPCR and Western blotting can confirm transcript and protein reduction, they fail to capture residual transport activity or compensatory metabolic shifts. To definitively validate ANT KD, researchers must employ functional respirometry assays. This guide provides an objective comparison of ANT validation methodologies, focusing on the mechanistic deployment of Potassium Carboxyatractyloside (CATR) as the gold-standard functional probe.

Mechanistic Grounding: CATR vs. Alternative Inhibitors

To functionally validate the absence of ANT, researchers typically challenge the cells with a highly specific pharmacological inhibitor. If the genetic knockdown is successful, the cells should become functionally insensitive to the drug. The two canonical inhibitors used for this purpose are CATR and Bongkrekic Acid (BKA), but their mechanisms and experimental requirements differ drastically.

  • Potassium Carboxyatractyloside (CATR): CATR binds to ANT exclusively from the cytosolic side of the IMM. This interaction locks the translocase in the "c-state" (cytosol-facing conformation) with extreme affinity ( Ki​≈4 nM)[2]. Crucially, CATR is membrane-impermeable [3]. Applying CATR to intact cells will yield false-negative results, necessitating the use of permeabilized cells or isolated mitochondria[4].

  • Bongkrekic Acid (BKA): BKA binds to ANT from the mitochondrial matrix side, locking it in the "m-state" (matrix-facing conformation)[2]. Unlike CATR, BKA is membrane-permeable and can be used directly on intact cells[3], though it has a lower binding affinity ( Ki​≈2.0 μ M)[2].

Table 1: Comparative Profiling of ANT Modulators for Knockdown Validation
FeatureGenetic Knockdown (siRNA/CRISPR)Potassium Carboxyatractyloside (CATR)Bongkrekic Acid (BKA)
Mechanism of Action Transcript/Protein depletionLocks ANT in cytosolic "c-state"Locks ANT in matrix "m-state"
Membrane Permeability N/AImpermeable (Requires permeabilization)Permeable (Usable in intact cells)
Effect on mPTP VariableInducer / OpenerPotent Inhibitor
Target Affinity ( Ki​ ) N/A ∼4 nM (High Affinity) ∼2.0 μ M (Moderate Affinity)
Primary Assay Utility Long-term metabolic reprogrammingAcute functional validation of KD in vitroIntact cell functional validation

Experimental Protocol: Self-Validating Seahorse XF Assay for ANT KD

To establish a self-validating system, researchers must use a 2x2 experimental matrix: Wild-Type (WT) vs. Knockdown (KD) cells, crossed with Vehicle vs. CATR treatments. The following protocol utilizes an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).

Step 1: Cell Permeabilization and Substrate Loading

  • Action: Resuspend WT and ANT KD cells in Mitochondrial Assay Solution (MAS) containing a plasma membrane permeabilizer (e.g., 1 nM saponin or recombinant PMP) alongside 1-5 mM ADP and 10 mM succinate + 1 μ M rotenone.

  • Causality: Because CATR is highly polar and membrane-impermeable[3], permeabilization is strictly required to grant the drug access to the cytosolic face of the IMM. Rotenone is added to block Complex I, ensuring that respiration is driven purely by Complex II (succinate), which isolates the ADP/ATP exchange rate without upstream NADH-related bottlenecks.

Step 2: Baseline State 3 Respiration Measurement

  • Action: Record basal OCR for 3 cycles.

  • Causality: In the presence of excess ADP and oxidizable substrates, mitochondria operate at maximal coupled respiration (State 3). Successful ANT KD cells will inherently exhibit a lower baseline State 3 OCR compared to WT cells because the physical absence of the transporter limits ADP import, thereby bottlenecking ATP synthase activity[3].

Step 3: Pharmacological Target Validation (CATR Injection)

  • Action: Inject 3–10 μ M CATR from Port A into the permeabilized cell suspension[4].

  • Causality: In WT cells, this injection will cause an immediate, severe drop in OCR (transitioning from State 3 to State 4 respiration) as the ADP/ATP exchange is rapidly halted. In successfully validated ANT KD cells, the OCR will remain unchanged post-injection. This specific lack of response serves as the definitive functional proof that the genetic knockdown eliminated the functional protein, acting as an internal control against off-target metabolic compensation[5].

Logical Workflow of Functional Validation

G WT Wild-Type Cells (Normal ANT Expression) PermWT Permeabilize Plasma Membrane (Exposes Cytosolic IMM) WT->PermWT KD ANT Knockdown Cells (siRNA / shRNA / CRISPR) PermKD Permeabilize Plasma Membrane (Exposes Cytosolic IMM) KD->PermKD CATR_WT Inject CATR (Binds c-state ANT) PermWT->CATR_WT CATR_KD Inject CATR (No Target Available) PermKD->CATR_KD ResultWT Severe Drop in OCR (Functional Inhibition) CATR_WT->ResultWT ANT Active ResultKD No Change in OCR (Functional Validation of KD) CATR_KD->ResultKD ANT Depleted

Logical workflow of functional ANT knockdown validation using CATR in respirometry assays.

References

  • DNA-PKcs and ATM modulate mitochondrial ADP-ATP exchange as an oxidative stress checkpoint mechanism - NIH / EMBO Reports.[1]

  • A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors - BenchChem.[2]

  • Adenine nucleotide translocase regulates airway epithelial metabolism, surface hydration and ciliary function - NIH / Journal of Cell Science.[3]

  • Mitochondria supply ATP to the ER through a mechanism antagonized by cytosolic Ca2+ - NIH / eLife.[4]

  • A Syntenic Cross Species Aneuploidy Genetic Screen Links RCAN1 Expression to β-Cell Mitochondrial Dysfunction in Type 2 Diabetes - PLOS Genetics.[5]

  • The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - MDPI.[6]

Sources

Comparative

A Researcher's Guide to Mitochondrial Inhibition: Potassium Carboxyatractyloside vs. Oligomycin in Respiration Assays

An In-Depth Technical Comparison for Advanced Bioenergetic Profiling For researchers, scientists, and drug development professionals investigating cellular metabolism, mitochondrial inhibitors are indispensable tools. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Comparison for Advanced Bioenergetic Profiling

For researchers, scientists, and drug development professionals investigating cellular metabolism, mitochondrial inhibitors are indispensable tools. They allow for the precise dissection of the intricate processes of oxidative phosphorylation (OXPHOS). Among the most utilized inhibitors are Potassium Carboxyatractyloside (CATR) and Oligomycin. While both suppress mitochondrial respiration, they do so via fundamentally different mechanisms, making them suitable for distinct experimental questions. This guide provides a detailed comparison of their mechanisms, applications, and practical considerations in mitochondrial respiration assays, empowering researchers to make informed decisions for robust experimental design.

The Crossroads of Respiration: Understanding the Targets

Mitochondrial ATP production is a tightly coupled process involving the electron transport chain (ETC) and ATP synthase (Complex V). The choice between CATR and Oligomycin hinges on which part of this process you aim to interrogate.

Potassium Carboxyatractyloside (CATR): The Gatekeeper's Blockade

Potassium Carboxyatractyloside is a potent and highly specific inhibitor of the Adenine Nucleotide Translocator (ANT) .[1][2] ANT is the most abundant protein on the inner mitochondrial membrane, acting as a critical gatekeeper that exchanges cytosolic ADP for matrix-synthesized ATP.[3]

Mechanism of Inhibition: CATR binds with high affinity to the outward-facing (cytosolic) side of the ANT protein.[1][3] This action locks the translocator in a fixed state, physically preventing it from transporting ADP from the cytosol into the mitochondrial matrix.[1][3] The consequence is indirect but profound: without a fresh supply of its primary substrate (ADP), the ATP synthase cannot phosphorylate it to ATP. This starves the ATP synthase of substrate, thereby halting ADP-stimulated respiration (known as State 3 respiration).[1][4]

CATR_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ANT Adenine Nucleotide Translocator (ANT) ADP_m ADP ANT->ADP_m ADP_c ADP ADP_c->ANT Normal Transport CATR Carboxyatractyloside (CATR) CATR->ANT INHIBITS ATPSynthase ATP Synthase ADP_m->ATPSynthase Substrate ATP_m ATP ATP_m->ANT Normal Transport ATPSynthase->ATP_m Synthesis Oligomycin_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_matrix Mitochondrial Matrix ATPSynthase ATP Synthase (F₀F₁ Subunits) ATP_m ATP ATPSynthase->ATP_m Drives Synthesis H1 H+ H1->ATPSynthase Normal Proton Flow H2 H+ H2->ATPSynthase H3 H+ H3->ATPSynthase ADP_m ADP + Pi ADP_m->ATPSynthase Oligo Oligomycin Oligo->ATPSynthase INHIBITS (blocks F₀ channel)

Caption: Mechanism of Oligomycin Inhibition.

Head-to-Head Comparison: Performance in Respiration Assays

The distinct mechanisms of CATR and Oligomycin dictate their effects on key bioenergetic parameters and their ideal experimental applications.

ParameterOligomycinPotassium Carboxyatractyloside (CATR)
Primary Target F₁F₀-ATP Synthase (Complex V) [5][6]Adenine Nucleotide Translocator (ANT) [1][3]
Mode of Action Directly blocks the F₀ proton channel, halting ATP synthesis. [5][7]Prevents ADP entry into the matrix, starving ATP synthase of its substrate. [1]
Effect on OCR Causes a sharp decrease. The magnitude of this drop is the standard measure of ATP-linked respiration . [8][9]Causes a decrease in ADP-stimulated respiration. [4]
Effect on Proton Leak The residual OCR after Oligomycin addition is used to quantify proton leak respiration . [9][10]Used to investigate the specific contribution of ANT to basal or induced proton leak. [11][12][13]
Membrane Potential Causes hyperpolarization due to proton backup. [5]Can induce depolarization and collapse of membrane potential, potentially via the permeability transition pore. [1][14]
Primary Application Standard inhibitor in the Agilent Seahorse XF Cell Mito Stress Test to profile cellular bioenergetics. [15][16]Specialized studies on ANT function, ANT-mediated proton leak, and mitochondrial permeability transition. [2][17]
Cell Permeability Readily permeable to intact cells.Generally considered impermeable to intact cells; primarily used with isolated mitochondria or permeabilized cells. [18][19]
Experimental Protocols & Workflows
Protocol 1: Standard Bioenergetic Profiling with Oligomycin

The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function in live cells. Oligomycin is a cornerstone of this assay. [15] Objective: To determine key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to attach. [15][16]2. Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant. [20]3. Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 45-60 minutes. [15][21]4. Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors:

    • Port A: Oligomycin (Typical final concentration: 1.0 - 1.5 µM) [5][15] * Port B: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - an uncoupler (Typical final concentration: 0.5 - 2.0 µM, requires optimization) [15] * Port C: Rotenone/Antimycin A - Complex I and III inhibitors (Typical final concentration: 0.5 µM) [5][15]5. Assay Execution: Place the cell plate and cartridge into the Seahorse XF Analyzer and initiate the run. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after each injection.

Seahorse_Workflow cluster_OCR Expected OCR Trace cluster_Injections Sequential Injections p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 Basal ATP_Linked Proton_Leak Maximal Non_Mito Spare_Capacity a1 a2 a1->a2 b1 b2 b1->b2 Inj1 Oligomycin Inj1->p3 Inj2 FCCP Inj2->p5 Inj3 Rot/AA Inj3->p7

Caption: Workflow and Idealized Data from a Seahorse Mito Stress Test.

Protocol 2: Investigating ANT Function with CATR

This protocol is designed for studies using isolated mitochondria or permeabilized cells to specifically probe the role of the Adenine Nucleotide Translocator.

Objective: To measure the effect of CATR on ADP-stimulated (State 3) respiration and assess ANT's contribution to proton leak.

Step-by-Step Methodology:

  • Mitochondrial Isolation/Cell Permeabilization: Isolate mitochondria from tissue or permeabilize cultured cells (e.g., with digitonin) to ensure CATR access to the inner mitochondrial membrane.

  • Respirometry Setup: Add isolated mitochondria or permeabilized cells to a chamber with respiration buffer (e.g., in a Seahorse XF analyzer or a Clark-type electrode system).

  • Initiate Respiration (State 2): Add a respiratory substrate (e.g., pyruvate/malate for Complex I or succinate for Complex II). A slow, steady rate of oxygen consumption will be observed.

  • Stimulate ATP Synthesis (State 3): Add a limited amount of ADP to the chamber. This will stimulate a rapid increase in OCR as ATP synthase is activated.

  • Inhibit ANT: Once State 3 respiration is established, inject CATR (Typical final concentration: 0.2 - 1.0 µM). [4][22]Observe the subsequent inhibition of ADP-stimulated OCR. This demonstrates the dependence of respiration on ADP transport via ANT.

  • Assess ETC Integrity: Optionally, inject an uncoupler like FCCP after CATR. A robust increase in OCR confirms that the electron transport chain itself is still functional and that the inhibition was specific to the lack of ADP transport. [4]

Expert Insights: Causality and Trustworthiness

Choosing the Right Tool for the Job: The choice is not about which inhibitor is "better," but which is appropriate for the hypothesis being tested.

  • Use Oligomycin for comprehensive cellular bioenergetic phenotyping. It is the validated standard for quantifying ATP production and proton leak in intact cells, providing a systemic view of mitochondrial health. [5][8]* Use CATR when your research question is specifically about the Adenine Nucleotide Translocator. It is the ideal tool to determine if an observed metabolic effect is mediated by changes in ADP/ATP transport or to investigate the role of ANT in processes like UCP1-independent uncoupling. [11][22] Critical Caveats and Self-Validating Systems:

  • Trustworthiness through Sequential Injections: The Mito Stress Test protocol is a self-validating system. The initial response to Oligomycin confirms ATP-linked respiration. The subsequent response to FCCP validates the maximal capacity of the ETC. The final injection of Rotenone/Antimycin A provides a crucial baseline, confirming that the observed respiration is mitochondrial in origin. [8][15]Any deviation from the expected pattern provides diagnostic information about mitochondrial dysfunction.

  • Oligomycin's Limitations: Using Oligomycin before an uncoupler can sometimes lead to an underestimation of the true maximal respiratory capacity. [23]This is because the hyperpolarization caused by Oligomycin can impose a backpressure on the ETC that is not fully relieved by the uncoupler.

  • CATR's Limitations: The primary limitation of CATR is its poor permeability across the plasma membrane of intact cells, restricting its use largely to isolated mitochondria or permeabilized cell models. [18][19]Furthermore, researchers should be aware that CATR can have complex downstream effects, including the potential to induce mitochondrial swelling and the permeability transition pore, and may have off-target effects on other nucleotide-binding enzymes at higher concentrations. [14][24][25]

Conclusion

Potassium carboxyatractyloside and Oligomycin are powerful but distinct inhibitors that probe different critical junctures of mitochondrial oxidative phosphorylation. Oligomycin directly blocks the ATP synthase proton channel and is the industry standard for determining ATP-linked respiration and proton leak in whole-cell assays. CATR, in contrast, blocks the ANT gatekeeper, preventing ADP from reaching the ATP synthase, making it an essential tool for specific investigations into adenine nucleotide transport and its role in bioenergetics. Understanding their unique mechanisms of action and experimental contexts is paramount for designing rigorous experiments, ensuring accurate data interpretation, and advancing our knowledge of mitochondrial biology in health and disease.

References
  • Oligomycin – Knowledge and References - Taylor & Francis. (Taylor & Francis Online) [Link]

  • Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension - ResearchGate. (ResearchGate) [Link]

  • a Schematic illustration of mechanism of oligomycin (OMC) action in... - ResearchGate. (ResearchGate) [Link]

  • On the mechanism of oligomycin inhibition of Ca(2+)-induced mitochondrial respiration. (PubMed) [Link]

  • Oligomycin - Wikipedia. (Wikipedia) [Link]

  • 4.4. Seahorse Assay to Measure Mitochondrial Respiration - Bio-protocol. (Bio-protocol) [Link]

  • Oligomycin frames a common drug-binding site in the ATP synthase - PNAS. (PNAS) [Link]

  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC. (NIH National Library of Medicine) [Link]

  • Oligomycin, an F1Fo-ATPase inhibitor, protects against ischemic acute kidney injury in male but not in female rats - PubMed. (PubMed) [Link]

  • Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system - PubMed. (PubMed) [Link]

  • The F1F0-ATP synthase inhibitor oligomycin inhibits InATP synthesis and... - ResearchGate. (ResearchGate) [Link]

  • Adenine nucleotide translocator - Wikipedia. (Wikipedia) [Link]

  • Oligomycin A-induced inhibition of mitochondrial ATP-synthase activity suppresses boar sperm motility and in vitro capacitation achievement without modifying overall sperm energy levels - PubMed. (PubMed) [Link]

  • Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC. (NIH National Library of Medicine) [Link]

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - PubMed. (PubMed) [Link]

  • Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively - Portland Press. (Portland Press) [Link]

  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs - MDPI. (MDPI) [Link]

  • Integration of cellular bioenergetics with mitochondrial quality control and autophagy - PMC. (NIH National Library of Medicine) [Link]

  • Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia–Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors - ACS Publications. (ACS Publications) [Link]

  • Intramitochondrial K+ as activator of carboxyatractyloside-induced Ca2+ release - PubMed. (PubMed) [Link]

  • Seahorse XF Cell Mito Stress Test - Protocols.io. (Protocols.io) [Link]

  • Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells | PLOS One - Research journals. (PLOS One) [Link]

  • Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition - PMC. (NIH National Library of Medicine) [Link]

  • Reduction of elevated proton leak rejuvenates mitochondria in the aged cardiomyocyte. (eLife) [Link]

  • The extended effect of carboxyatractyloside (CATR) on mitochondria. (a)... - ResearchGate. (ResearchGate) [Link]

  • Assessing mitochondrial dysfunction in primary cardiomyocytes Application Note - Agilent. (Agilent) [Link]

  • The Bioenergetic Health Index: a new concept in mitochondrial translational research. (Clinical Science) [Link]

  • Full article: Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - Taylor & Francis. (Taylor & Francis Online) [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) a - Semantic Scholar. (Semantic Scholar) [Link]

  • The Regulation and Physiology of Mitochondrial Proton Leak. (Physiology.org) [Link]

  • Mitochondrial uncouplers induce proton leak by activating AAC and UCP1 - PMC - NIH. (NIH National Library of Medicine) [Link]

  • Control of mitochondrial respiration - PubMed. (PubMed) [Link]

  • Carboxyatractyloside - Wikipedia. (Wikipedia) [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PubMed. (PubMed) [Link]

  • Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC. (NIH National Library of Medicine) [Link]

  • (PDF) Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H leak - ResearchGate. (ResearchGate) [Link]

  • THE EFFECT OF ATRACTYLATE AND OLIGOMYCIN ON THE BEHAVIOUR OF MITOCHONDRIA TOWARDS ADENINE NUCLEOTIDES - PubMed. (PubMed) [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide - Agilent. (Agilent) [Link]

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Validation

A Researcher's Guide to ADP/ATP Carrier Inhibitors: A Comparative Analysis Featuring Potassium Carboxyatractyloside

Introduction: The Central Gatekeeper of Cellular Energy In the intricate bioenergetic network of eukaryotic cells, the ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase (ANT), stands as a critical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Gatekeeper of Cellular Energy

In the intricate bioenergetic network of eukaryotic cells, the ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase (ANT), stands as a critical gatekeeper.[1][2][3] Residing in the inner mitochondrial membrane, this protein facilitates the vital one-for-one exchange of cytosolic adenosine diphosphate (ADP) for matrix-synthesized adenosine triphosphate (ATP).[1][3][4] This process directly fuels countless cellular activities, making the AAC a cornerstone of metabolic homeostasis. Consequently, molecules that inhibit the AAC are both powerful tools for dissecting mitochondrial function and, in some cases, potent toxins or potential therapeutic agents.[2][5]

This guide provides a comparative analysis of prominent AAC inhibitors, with a special focus on the highly potent potassium carboxyatractyloside (CATR). We will delve into their distinct mechanisms of action, compare their inhibitory potencies using experimental data, and provide detailed protocols for their evaluation in a research setting.

The ADP/ATP Carrier: An Alternating Access Mechanism

The AAC operates via a sophisticated "alternating access" mechanism, cycling between two principal conformational states to transport its substrates across the membrane.[6] These states are:

  • Cytoplasmic-open state (c-state): The carrier's central binding site is open towards the intermembrane space (cytosolic side), ready to bind ADP.

  • Matrix-open state (m-state): Following a conformational change, the binding site opens towards the mitochondrial matrix, releasing ADP and binding ATP for export.

This dynamic process is precisely what is targeted by the two main classes of classical AAC inhibitors.

cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix c_state Cytoplasmic-open (c-state) m_state Matrix-open (m-state) c_state->m_state 1. Binds ADP from IMS 2. Conformational Change m_state->c_state 3. Releases ADP into Matrix 4. Binds ATP from Matrix 5. Conformational Change 6. Releases ATP into IMS

Caption: The alternating access mechanism of the ADP/ATP carrier.

A Tale of Two Conformations: Major Classes of AAC Inhibitors

The classical AAC inhibitors derive their potency from their ability to bind with high affinity to one of the two conformational states, effectively locking the carrier and halting the transport cycle.

The Atractylosides: Locking the Cytoplasmic Gate

Atractyloside (ATR) and its more potent analogue, carboxyatractyloside (CATR), are diterpene glycosides found in plants like the gummifer thistle (Atractylis gummifera) and cockleburs (Xanthium species).[7][8] They are canonical inhibitors that bind to the AAC from the cytosolic side, stabilizing the c-state.[1][6][9]

  • Mechanism: By binding to a deep cavity in the c-state conformation, CATR and ATR physically obstruct the nucleotide binding site, preventing both ADP import and ATP export.[1][4]

  • Potassium Carboxyatractyloside (CATR): CATR is considered one of the most selective and powerful inhibitors of the AAC.[7][10] It is approximately 10 times more potent than ATR.[7] Its binding is extremely tight, and its inhibitory effects are not readily reversed by increasing concentrations of adenine nucleotides, unlike those of ATR.[7]

  • Toxicity: The high affinity and quasi-irreversible binding of CATR make it a highly toxic compound, with ingestion leading to severe cellular energy depletion, liver failure, and potentially death.[7]

Bongkrekic Acid: Securing the Matrix Door

Bongkrekic acid (BKA) is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans in contaminated fermented coconut or corn.[11] It represents the other major class of AAC inhibitors.

  • Mechanism: In contrast to the atractylosides, BKA must first cross the inner mitochondrial membrane to exert its effect.[12] It then binds to the AAC from the matrix side, locking the carrier in the m-state conformation.[6][9][11] This prevents the carrier from reorienting to the c-state to accept cytosolic ADP.

  • Toxicity: BKA is also highly toxic, and its binding is considered irreversible, leading to a complete shutdown of mitochondrial ATP export.[11]

cluster_AAC ADP/ATP Carrier (AAC) cluster_Inhibitors Inhibitors c_state Cytoplasmic-open (c-state) m_state Matrix-open (m-state) c_state->m_state Transport Cycle m_state->c_state CATR Carboxyatractyloside (CATR) CATR->c_state Binds & Locks (Inhibits) BKA Bongkrekic Acid (BKA) BKA->m_state Binds & Locks (Inhibits)

Caption: Conformational state-specific binding of AAC inhibitors.

Novel and Synthetic Inhibitors

Research into the therapeutic potential of AAC inhibition, particularly for cancer metabolism, has led to the identification of new inhibitors.[2][5]

  • Suramin and Chebulinic Acid: These compounds have been identified as competitive inhibitors of the human AAC2 isoform.[3] They are considered "highly selective" as they show poor inhibition of other mitochondrial carriers.[3][5]

  • CD-437: This synthetic retinoid has also been shown to be a potent inhibitor of AAC-mediated transport.[2]

  • A Word of Caution: It is crucial to note that a recent comprehensive study re-evaluated 18 previously published AAC inhibitors and found that half did not show significant direct inhibition, suggesting they were either false positives or exerted their effects indirectly.[2][13] This underscores the necessity of using direct, validated assays for inhibitor characterization.

Performance Metrics: A Quantitative Comparison

The efficacy of an inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency.

InhibitorTypeTarget ConformationTarget Isoform (in study)Kᵢ or IC₅₀Source
Potassium Carboxyatractyloside (CATR) Natural (Plant)c-stateHuman AAC2Kᵢ = 4 nM[3][5]
Bongkrekic Acid (BKA) Natural (Bacterial)m-stateHuman AAC2Kᵢ = 2.0 µM[3][5]
Atractyloside (ATR) Natural (Plant)c-statePotato mitochondria~30-60x less potent than CATR[14]
Suramin Syntheticc-state (Competitive)Human AAC1IC₅₀ = 2.4 µM[2]
Chebulinic Acid Natural (Plant)c-state (Competitive)Human AAC1IC₅₀ = 6.5 µM[2]
CD-437 SyntheticNot specifiedHuman AAC1Potent (IC₅₀ in low µM range)[2][13]

Note: Kᵢ and IC₅₀ values can vary depending on the specific isoform, reconstitution method, and assay conditions.

Experimental Validation: Protocols for Assessing AAC Inhibition

Rigorous experimental validation is paramount. Here, we detail three core methodologies to assess the impact and mechanism of potential AAC inhibitors.

Protocol 1: High-Resolution Respirometry (Mitochondrial Oxygen Consumption)

This technique assesses the functional consequence of AAC inhibition on the entire oxidative phosphorylation (OXPHOS) system. Inhibiting the ADP/ATP exchange starves the ATP synthase of its substrate (ADP), which in turn slows down the electron transport chain and reduces oxygen consumption.

Methodology (using isolated mitochondria):

  • Isolate Mitochondria: Prepare fresh, high-quality mitochondria from cells or tissue of interest using differential centrifugation.

  • Prepare Respirometer: Calibrate an oxygen-sensing instrument (e.g., Oroboros O2k, Seahorse XF Analyzer). Add respiration buffer to the chamber.

  • Energize Mitochondria: Add the mitochondrial preparation to the chamber along with substrates for Complex I (e.g., glutamate + malate) or Complex II (e.g., succinate, in the presence of a Complex I inhibitor like rotenone). This establishes "State 2" respiration (substrate-dependent, but ADP-limited).

  • Induce State 3 Respiration: Add a saturating amount of ADP to the chamber. This stimulates ATP synthesis and triggers a rapid increase in oxygen consumption, known as "State 3" respiration.

  • Introduce Inhibitor: Once a stable State 3 rate is achieved, inject the AAC inhibitor (e.g., CATR) into the chamber.

  • Measure Inhibition: Observe the subsequent decrease in oxygen consumption rate. The degree of inhibition reflects the inhibitor's potency in blocking ADP translocation.

  • Controls: Use a vehicle control (e.g., DMSO). The experiment can be concluded by adding oligomycin (ATP synthase inhibitor) to measure proton leak ("State 4o") and FCCP (an uncoupler) to determine the electron transport system's maximum capacity.[15][16]

start Start: Isolated Mitochondria + Respiration Buffer sub Add Substrates (e.g., Glutamate/Malate) Measure State 2 OCR start->sub adp Add ADP Measure State 3 OCR sub->adp inhib Add AAC Inhibitor (e.g., CATR) Measure Inhibited OCR adp->inhib ctrl Add Controls (e.g., Oligomycin) Measure State 4o OCR inhib->ctrl end End: Data Analysis ctrl->end

Caption: Workflow for assessing AAC inhibition via respirometry.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

AAC inhibition disrupts the proton motive force. Without ADP influx and ATP efflux, the proton gradient generated by the electron transport chain cannot be efficiently utilized by ATP synthase, leading to hyperpolarization followed by eventual depolarization and mitochondrial dysfunction. This change can be monitored using fluorescent dyes.

Methodology (using cultured cells):

  • Cell Culture: Plate adherent cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Incubate cells with a ΔΨm-sensitive dye such as Tetramethylrhodamine, Methyl Ester (TMRM) in non-quenching mode (e.g., 10-20 nM).[17] TMRM is a cationic dye that accumulates in the negatively-charged mitochondrial matrix. The fluorescence intensity is proportional to ΔΨm.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells using a fluorescence microscope.

  • Inhibitor Treatment: Add the AAC inhibitor to the cells and acquire images over time to monitor changes in TMRM fluorescence. A decrease in fluorescence indicates mitochondrial depolarization.

  • Positive Control: At the end of the experiment, add an uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to induce complete depolarization, providing a positive control and establishing the dynamic range of the signal.[17]

  • Analysis: Quantify the fluorescence intensity per cell or per mitochondrion over time to compare the effects of different inhibitors or concentrations.

Protocol 3: Direct Transport Assay in Reconstituted Proteoliposomes

This is the most direct and definitive method for confirming AAC inhibition, as it removes confounding variables from the complex cellular environment.[2] It measures the inhibitor's effect on the transport activity of the purified AAC protein reconstituted into artificial membranes.

Methodology:

  • Protein Expression and Purification: Express and purify the human AAC isoform of interest (e.g., hAAC1) from a suitable system (e.g., E. coli, yeast).

  • Reconstitution: Reconstitute the purified AAC protein into liposomes (artificial lipid vesicles) to form proteoliposomes. The liposomes should be pre-loaded with a high concentration of ADP.

  • Transport Assay:

    • Initiate the transport reaction by adding a radiolabeled substrate, such as [³³P]-ATP, to the external buffer containing the proteoliposomes.

    • The reaction mixture should contain the test inhibitor at various concentrations or a vehicle control.

    • The reconstituted AAC will exchange the internal ADP for the external radiolabeled ATP.

  • Stop Reaction: After a defined time (e.g., 2 minutes), stop the transport by adding a high concentration of a potent inhibitor like CATR or by passing the mixture through an ion-exchange column to separate the proteoliposomes from the external buffer.[18]

  • Quantification: Measure the amount of radioactivity incorporated into the proteoliposomes using liquid scintillation counting.

  • Data Analysis: Calculate the rate of transport and determine the IC₅₀ value for the inhibitor by plotting the percent inhibition against the inhibitor concentration.[2]

Conclusion and Outlook

The ADP/ATP carrier is a central hub of cellular metabolism, and its inhibitors are invaluable tools for research. The classical inhibitors, potassium carboxyatractyloside and bongkrekic acid, remain the gold standards for potent and conformation-specific inhibition, albeit with significant toxicity. They serve as benchmarks against which novel inhibitors must be compared.

Our analysis highlights critical differences in potency and mechanism, with CATR demonstrating exceptionally high affinity for the c-state of the carrier.[5] The emergence of new inhibitors like suramin and chebulinic acid offers promise for more selective tools, but the field must remain vigilant against false positives, emphasizing the need for direct validation assays like the proteoliposome transport system.[2][13] As research continues to explore the role of mitochondrial metabolism in diseases such as cancer and neurodegeneration, the development and rigorous characterization of specific AAC isoform inhibitors will undoubtedly open new avenues for therapeutic intervention.

References

  • Carboxyatractyloside - Wikipedia. Wikipedia. [Link]

  • Bongkrek acid - Wikipedia. Wikipedia. [Link]

  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature. [Link]

  • Structures of mitochondrial ADP/ATP carriers inhibited by specific... ResearchGate. [Link]

  • Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. eLife. [Link]

  • Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays. PubMed. [Link]

  • Isobongkrekic acid, a new inhibitor of mitochondrial ADP-ATP transport: radioactive labeling and chemical and biological properties. ACS Publications. [Link]

  • Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. PubMed. [Link]

  • Protocols for the assessment of mitochondrial respiration and membrane... ResearchGate. [Link]

  • Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. PMC. [Link]

  • Structures of yeast mitochondrial ADP/ATP carriers support a domain-based alternating-access transport mechanism. PNAS. [Link]

  • Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays. ResearchGate. [Link]

  • Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane. PubMed. [Link]

  • The Secondary Structure of the Inhibited Mitochondrial ADP/ATP Transporter from Yeast Analyzed by FTIR Spectroscopy. ACS Publications. [Link]

  • Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. Radboud Repository. [Link]

  • Intramitochondrial K+ as activator of carboxyatractyloside-induced Ca2+ release. PubMed. [Link]

  • Differential Expression of ADP/ATP Carriers as a Biomarker of Metabolic Remodeling and Survival in Kidney Cancers. MDPI. [Link]

  • Mitochondrial Membrane Potential Assay. Springer Nature Experiments. [Link]

  • Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. [Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK). Semantic Scholar. [Link]

  • Suramin Inhibits Mitochondrial ADP/ATP Carrier, Not Only from the Cytosolic Side But Also from the Matrix Side, of the Mitochondrial Inner Membrane. J-Stage. [Link]

  • ADP/ATP carrier inhibitor characteristics identified. Radboudumc. [Link]

  • Structures of atractyloside (1), carboxyatractyloside (2), and atractyligenin (3). ResearchGate. [Link]

  • Yeast ADP/ATP Carrier Isoform 2: CONFORMATIONAL DYNAMICS AND ROLE OF THE RRRMMM SIGNATURE SEQUENCE METHIONINES. PMC. [Link]

  • Measuring mitochondrial respiration in intact skeletal muscle fibers. Agilent. [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers. [Link]

  • ADP/ATP exchange assays with human ANT isoforms expressed in isolated... ResearchGate. [Link]

  • The mitochondrial ADP/ATP carrier exists and functions as a monomer. Portland Press. [Link]

  • Inhibitory effect of carboxyatractyloside (CATR), bongkrekic acid (BKA)... ResearchGate. [Link]

  • Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition. PMC. [Link]

  • Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Apollo. [Link]

  • Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. PubMed. [Link]

Sources

Comparative

Validating Mitochondrial Respiration States: A Comparative Guide to Potassium Carboxyatractyloside (CAT)

Accurate quantification of mitochondrial respiration states is the bedrock of cellular bioenergetics, toxicology, and metabolic drug development. For decades, researchers have relied on Oligomycin to induce State 4 (LEAK...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of mitochondrial respiration states is the bedrock of cellular bioenergetics, toxicology, and metabolic drug development. For decades, researchers have relied on Oligomycin to induce State 4 (LEAK) respiration by inhibiting the F1​FO​ -ATP synthase. However, emerging respirometry data reveals that Oligomycin can introduce confounding variables, including the underestimation of maximal Electron Transport System (ETS) capacity[1].

As a Senior Application Scientist, I frequently guide researchers toward a more precise alternative for specific assays: Potassium Carboxyatractyloside (CAT) . By directly targeting the Adenine Nucleotide Translocase (ANT), CAT provides a highly specific, self-validating mechanism to isolate LEAK respiration and probe ANT-mediated uncoupling.

This guide provides an in-depth mechanistic comparison, structured experimental protocols, and the causal logic required to validate mitochondrial states using CAT.

Mechanistic Grounding: How CAT Isolates the LEAK State

Mitochondrial LEAK respiration (State 4) represents the oxygen consumption required to compensate for proton leak across the inner mitochondrial membrane (IMM) when ATP synthesis is inactive[2].

Potassium Carboxyatractyloside (CAT) is a highly potent, quasi-irreversible inhibitor of the Adenine Nucleotide Translocase (ANT)[3]. Unlike the reversible inhibitor Atractyloside (ATR), CAT locks the ANT in the c-state (cytoplasmic-open conformation), completely blocking the equimolar exchange of matrix ATP for cytosolic ADP[4].

By starving the matrix of ADP, CAT indirectly halts the F1​FO​ -ATP synthase. This isolates the proton leak without physically plugging the FO​ proton channel, a distinction that is critical when evaluating ANT-specific proton leak or interactions with uncoupling proteins like UCP2[5].

G Substrates Carbon Substrates (Pyruvate/Malate) ETC Electron Transport Chain (Complex I-IV) Substrates->ETC e- flow PMF Proton Motive Force (Δp) ETC->PMF H+ pumping ATPSynthase F1Fo-ATP Synthase (Complex V) PMF->ATPSynthase H+ influx ANT Adenine Nucleotide Translocase (ANT) ATPSynthase->ANT ATP (matrix) ANT->ATPSynthase ADP (matrix) CAT Potassium Carboxyatractyloside CAT->ANT Locks c-state Oligo Oligomycin Oligo->ATPSynthase Blocks Fo

Mechanistic targeting of Potassium Carboxyatractyloside (CAT) vs. Oligomycin in OXPHOS.

Comparative Analysis: CAT vs. Alternative Inhibitors

When designing a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol, the choice of inhibitor dictates the integrity of your downstream data. Below is an objective comparison of CAT against industry alternatives.

The "Oligomycin Problem"

While Oligomycin is the standard for inducing State 4o (LEAK_Omy), it has a critical flaw in intact and some permeabilized cell models: it can artificially suppress the subsequent measurement of maximal ETS capacity (State 3u) [1]. The direct blockade of the FO​ channel causes extreme IMM hyperpolarization, which can impair substrate transport, induce reactive oxygen species (ROS), and fundamentally alter mitochondrial metabolism before the uncoupler (e.g., FCCP) is added. CAT avoids this direct ATP synthase poisoning, often yielding a more accurate Spare Respiratory Capacity (SRC) calculation.

Product Comparison Matrix
Feature / InhibitorPotassium Carboxyatractyloside (CAT)Oligomycin ABongkrekic Acid (BKA)Atractyloside (ATR)
Primary Target ANT (Adenine Nucleotide Translocase) FO​ subunit of ATP SynthaseANTANT
Conformation Locked c-state (Cytoplasmic open)N/Am-state (Matrix open)c-state (Cytoplasmic open)
Binding Affinity Quasi-irreversible (Highly potent)IrreversibleHighly pH-dependentReversible (Less potent)
Impact on Max ETS Minimal interferenceCan underestimate ETS by 25-45%[1]Minimal interferenceMinimal interference
Best Application Permeabilized cells, isolated mitochondria, ANT-leak assays[5]Intact cell routine assays (e.g., standard Seahorse XF)Intact cells (permeates membrane better than CAT)Reversible kinetic studies

Experimental Protocol: High-Resolution Respirometry (HRR)

To leverage CAT effectively, researchers must use permeabilized cells or isolated mitochondria, as CAT is highly hydrophilic and cannot readily cross the intact plasma membrane[4].

The following SUIT protocol is optimized for High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k) to validate mitochondrial states.

The Self-Validating SUIT Workflow

Causality & Trustworthiness: A protocol is only as good as its internal controls. This workflow includes a "Validation Spike" (Step 4). If CAT has successfully and irreversibly blocked the ANT, a subsequent addition of ADP will cause zero increase in the Oxygen Consumption Rate (OCR). If OCR rises, your CAT is degraded, or your concentration is sub-optimal.

SUIT S1 Step 1: State 2 (Basal) Permeabilized Cells + Substrates (e.g., Pyr/Mal) S2 Step 2: State 3 (OXPHOS) Add Saturating ADP (2.5 - 5 mM) S1->S2 S3 Step 3: State 4c (LEAK) Add CAT (1 - 5 µM) S2->S3 S4 Step 4: Validation Spike Add ADP (1 mM) -> Expect NO Change S3->S4 S5 Step 5: State 3u (Max ETS) Titrate FCCP/CCCP (0.5 µM steps) S4->S5

Step-by-step SUIT protocol workflow for validating mitochondrial states using CAT.

Step-by-Step Methodology
  • Preparation (State 2):

    • Suspend cells in a mitochondrial respiration buffer (e.g., MiR05).

    • Permeabilize the plasma membrane using Digitonin (optimally titrated, typically 10-30 µg/10 6 cells).

    • Add Complex I substrates: Pyruvate (5 mM) and Malate (2 mM). OCR will rise slightly as electrons enter the ETC, limited by endogenous ADP.

  • Induce OXPHOS (State 3):

    • Add a saturating concentration of ADP (2.5 mM).

    • Causality: The ANT imports ADP, discharging the proton motive force (Δp) via ATP synthase. The ETC accelerates to rebuild Δp, resulting in maximal coupled respiration.

  • Induce LEAK Respiration (State 4c):

    • Titrate Potassium Carboxyatractyloside to a final concentration of 1 to 5 µM[5].

    • Causality: CAT binds the ANT c-state. ADP/ATP exchange ceases. The ATP synthase stops, Δp maximizes, and oxygen consumption drops to a baseline dictated solely by proton slip/leak across the IMM.

  • The Validation Spike:

    • Add an additional 1 mM ADP.

    • Observation: OCR must remain flat. This proves the LEAK state is purely a function of ANT blockade, validating the integrity of the system.

  • Determine Maximal ETS Capacity (State 3u):

    • Titrate the protonophore FCCP or CCCP in 0.5 µM increments until OCR peaks.

    • Causality: The uncoupler short-circuits the IMM, allowing protons to bypass the ATP synthase entirely. Because CAT does not directly poison the ATP synthase or induce the same degree of metabolic gridlock as Oligomycin, the resulting ETS capacity is a true reflection of respiratory chain limits[1].

Conclusion for Drug Development Professionals

For high-throughput screening in intact cells, Oligomycin remains a pragmatic choice due to its membrane permeability. However, for rigorous mechanistic studies—particularly those investigating mitochondrial toxicity, uncoupling proteins (UCPs), or precise ETS capacities—Potassium Carboxyatractyloside provides a superior, self-validating window into mitochondrial bioenergetics. By locking the ANT rather than the ATP synthase, CAT preserves the physiological integrity of the electron transport chain for downstream uncoupled analysis.

References

  • Control of oxidative phosphorylation in rat heart mitochondria. The role of the adenine nucleotide carrier. PubMed / National Institutes of Health (NIH).[Link]

  • Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells. PLOS One.[Link]

  • Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Taylor & Francis.[Link]

  • Mitochondrial Pathways and Respiratory Control: The Blue Book. Oroboros Instruments.[Link]

  • Mitochondrial Respiration-Dependent ANT2-UCP2 Interaction. Frontiers in Physiology.[Link]

Sources

Validation

Establishing Ground Truth: Potassium Carboxyatractyloside as the Definitive Positive Control in ANT Inhibition Assays

As a Senior Application Scientist, I frequently review experimental designs for mitochondrial toxicity and bioenergetic screening. A recurring point of failure in these workflows is the selection of inadequate positive c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently review experimental designs for mitochondrial toxicity and bioenergetic screening. A recurring point of failure in these workflows is the selection of inadequate positive controls. When investigating the Adenine Nucleotide Translocase (ANT)—the most abundant protein in the inner mitochondrial membrane (IMM)—precision is non-negotiable.

ANT orchestrates the stoichiometric exchange of cytosolic ADP for mitochondrial ATP, fundamentally driving cellular respiration. Furthermore, it acts as a critical regulatory node for the mitochondrial permeability transition pore (mPTP). To establish a self-validating assay system, researchers must utilize a control compound that delivers complete, irreversible, and mechanistically unambiguous inhibition.

Potassium carboxyatractyloside (K-CAT) remains the gold standard for this purpose. This guide objectively compares K-CAT with other ANT modulators, explains the causality behind its mechanism, and provides field-proven protocols to ensure your assays yield trustworthy, reproducible data.

Mechanistic Causality: The Conformational Dynamics of ANT

To understand why K-CAT is the superior positive control, we must examine the structural biology of ANT. The translocase operates via an alternating access mechanism, cycling between two distinct conformations:

  • The c-state (Cytosol-facing): The nucleotide-binding site is open to the intermembrane space/cytosol.

  • The m-state (Matrix-facing): The binding site is open to the mitochondrial matrix.

K-CAT binds exclusively and with exceptionally high affinity to the c-state of ANT[1]. By locking the translocase in this cytosol-facing conformation, K-CAT completely abolishes ADP/ATP exchange. Crucially, stabilizing the c-state also sensitizes the mPTP to opening, which can trigger mitochondrial depolarization and swelling[2][3].

In contrast, alternative inhibitors like Bongkrekic Acid (BKA) bind to the m-state [1]. While BKA also inhibits nucleotide transport, locking ANT in the matrix-facing conformation actively prevents mPTP opening[2][4]. This functional dichotomy means that K-CAT can serve as a dual-purpose positive control: it is an absolute inhibitor in transport assays and a potent sensitizer/inducer in mPTP swelling assays.

ANT_Mechanism Cytosol Cytosolic Space (High ADP) ANT_C ANT (c-state) Cytosol-Facing Cytosol->ANT_C ADP binds Matrix Mitochondrial Matrix (High ATP) Matrix->ANT_C ATP transport ANT_M ANT (m-state) Matrix-Facing ANT_C->ANT_M Conformational Shift mPTP mPTP Opening (Swelling / Depolarization) ANT_C->mPTP ANT_M->Matrix ADP released, ATP binds mPTP_closed mPTP Closed (Mitochondrial Integrity) ANT_M->mPTP_closed KCAT Potassium Carboxyatractyloside (K-CAT) KCAT->ANT_C Locks in c-state (Irreversible) BKA Bongkrekic Acid (BKA) BKA->ANT_M Locks in m-state (Irreversible)

ANT conformational states and the opposing effects of K-CAT and BKA on mPTP dynamics.

Quantitative Comparison: K-CAT vs. Alternative Modulators

When selecting a control, binding affinity and target state dictate the assay window. The table below summarizes the quantitative and functional differences between K-CAT, its precursor Atractyloside (ATR), and Bongkrekic Acid (BKA).

FeaturePotassium Carboxyatractyloside (K-CAT)Atractyloside (ATR)Bongkrekic Acid (BKA)
Primary Target State c-state (Cytosol-facing)[2]c-state (Cytosol-facing)[2]m-state (Matrix-facing)[2]
Binding Affinity (Ki / IC50) ~ 4 nM (Ki for AAC2)[2]; IC50 ~0.14 µM[5]~ 10-50 µM (Varies by isoform)~ 2.0 µM (Ki for AAC2)[2]
Reversibility Pseudo-irreversible (Highly stable)Reversible (Competitive)Irreversible (Highly lipophilic)
Effect on mPTP Potent Inducer / Sensitizer[4]Mild InducerPotent Inhibitor[4]
Best Use Case Gold Standard Positive Control Titration studiesmPTP Inhibition Control

Data Synthesis: K-CAT’s nanomolar affinity (Ki ~ 4 nM) ensures complete target saturation at low micromolar assay concentrations (typically 1-5 µM), creating a reliable baseline for 100% inhibition[2]. ATR, while cheaper, is reversible and requires much higher concentrations to achieve full blockade, risking off-target effects.

Experimental Protocols: Building a Self-Validating System

A well-designed protocol must be a self-validating system. If K-CAT fails to completely arrest ADP/ATP exchange or induce swelling, it immediately flags issues with mitochondrial integrity, buffer osmolarity, or reagent degradation.

Protocol 1: Mitochondrial ADP/ATP Exchange Assay (Fluorometric)

This assay measures the rate of ATP efflux from isolated mitochondria upon the addition of exogenous ADP.

Reagents & Preparation:

  • Assay Buffer: 250 mM Sucrose, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4. (Causality: Sucrose maintains osmotic balance to prevent spontaneous swelling; Mg2+ is required for nucleotide binding).

  • Mitochondria: Freshly isolated rat liver mitochondria (0.5 mg/mL final protein concentration).

  • Positive Control (K-CAT): Prepare a 1 mM stock in water or DMSO. Final assay concentration: 2.5 µM.

Step-by-Step Methodology:

  • Baseline Establishment: Add 100 µL of Assay Buffer containing the fluorescent ATP sensor (e.g., Magnesium Green or a luciferase/luciferin mix) to a 96-well plate.

  • Mitochondrial Addition: Add isolated mitochondria to all wells. Incubate at 30°C for 5 minutes to stabilize the baseline fluorescence.

  • Inhibitor Pre-incubation:

    • Vehicle Control Wells: Add 1 µL DMSO.

    • Positive Control Wells: Add K-CAT to a final concentration of 2.5 µM.

    • Test Wells: Add experimental compounds.

    • Causality: Pre-incubate for exactly 3 minutes. K-CAT requires this brief window to fully occupy the c-state binding pockets before substrate competition begins[1].

  • Initiation: Inject 50 µM ADP into all wells to trigger ATP efflux.

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes.

  • Validation Check: The K-CAT wells must show a flat line (zero ATP efflux). Any slope indicates compromised mitochondrial membranes (leakage) rather than active transport.

Protocol 2: Calcium-Induced mPTP Swelling Assay

Because K-CAT locks ANT in the c-state, it dramatically lowers the threshold of calcium required to trigger mPTP opening[1][4].

Step-by-Step Methodology:

  • Buffer Setup: Use a swelling buffer (150 mM KCl, 10 mM Tris-MOPS, 2 mM KH2PO4, 10 µM EGTA, pH 7.4).

  • Mitochondrial Suspension: Add mitochondria (0.5 mg/mL) to a clear 96-well plate. Monitor baseline absorbance at 540 nm (A540).

  • Sensitization: Add 2.5 µM K-CAT to the positive control wells.

  • Calcium Challenge: Inject a sub-maximal dose of CaCl2 (e.g., 20-50 µM).

  • Readout: Measure A540 kinetically.

  • Validation Check: Vehicle wells should show minimal absorbance drop. K-CAT wells should exhibit a rapid, steep decline in A540, confirming that the mitochondria are intact, functionally coupled, and capable of undergoing permeability transition.

Workflow Isolate 1. Isolate Mitochondria (e.g., Rat Liver) Buffer 2. Resuspend in Assay Buffer (Osmotically balanced) Isolate->Buffer Split 3. Aliquot into Assay Wells Buffer->Split Control Vehicle Control (DMSO/Water) Split->Control Test Test Compound (Variable Doses) Split->Test PosControl Positive Control (K-CAT, 2.5 µM) Split->PosControl Stimulate 4. Initiate Reaction (Add ADP or Ca2+) Control->Stimulate Test->Stimulate PosControl->Stimulate Measure 5. Kinetic Measurement (Absorbance/Fluorescence) Stimulate->Measure

Standardized workflow for ANT inhibition and mPTP swelling assays using K-CAT.

Conclusion

The integrity of mitochondrial screening assays relies entirely on the predictability of the controls. By leveraging Potassium Carboxyatractyloside (K-CAT), researchers utilize a molecule that not only binds with nanomolar affinity but also enforces a strict conformational lock on the Adenine Nucleotide Translocase. Whether you are screening novel ANT inhibitors or investigating mPTP dynamics, K-CAT provides the definitive, self-validating baseline required for rigorous scientific discovery.

References

  • Mechanisms of Berberine (Natural Yellow 18)
  • Coenzyme A enhances activity of the mitochondrial adenine nucleotide transloc
  • A Comparative Guide to Bongkrekic Acid and Atractyloside as Mitochondrial Permeability Transition Inhibitors. benchchem.com.
  • Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. nih.gov.
  • ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. nih.gov.

Sources

Comparative

A Comparative Guide to c-State and m-State ANT Conformation Locking with Potassium Carboxyatractyloside

For researchers, scientists, and drug development professionals, understanding the dynamic conformational changes of the Adenine Nucleotide Translocase (ANT) is critical for dissecting cellular bioenergetics and apoptosi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the dynamic conformational changes of the Adenine Nucleotide Translocase (ANT) is critical for dissecting cellular bioenergetics and apoptosis. This guide provides an in-depth comparison of the two primary conformational states of ANT—the cytosolic-facing 'c-state' and the matrix-facing 'm-state'—and the distinct mechanisms by which they are locked by specific inhibitors. We will focus on potassium carboxyatractyloside (CATR) as the archetypal c-state locker and draw comparisons with m-state locking agents like bongkrekic acid (BKA). This analysis is supported by experimental data and detailed protocols to empower your research.

The Adenine Nucleotide Translocase: A Gatekeeper of Mitochondrial Bioenergetics

The adenine nucleotide translocase (ANT) is the most abundant protein in the inner mitochondrial membrane, responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized in the mitochondrial matrix.[1] This 1:1 exchange is fundamental for providing the cell with its primary energy currency. The transport mechanism of ANT involves a significant conformational change, cycling between two principal states:

  • c-state (cytosolic-state): The nucleotide-binding site is open to the mitochondrial intermembrane space (and thus the cytosol), favoring the binding of ADP.

  • m-state (matrix-state): The binding site is oriented towards the mitochondrial matrix, facilitating the release of ADP and the binding of ATP.

The transition between these states is central to ANT's function and is a key target for pharmacological intervention.

Locking the Gates: A Comparative Analysis of CATR and BKA

Two classes of potent and specific inhibitors have been instrumental in elucidating the structure and function of ANT: the atractylosides, which lock the c-state, and bongkrekic acid, which stabilizes the m-state.

Potassium Carboxyatractyloside (CATR): The C-State Clamp

CATR is a highly toxic diterpene glycoside that binds with high affinity to the c-state of ANT, effectively locking the transporter in a conformation where the nucleotide-binding site faces the cytosol.[2][3] This binding is practically irreversible and non-competitive with respect to ADP, meaning that even high concentrations of the natural substrate cannot displace the inhibitor.[4]

Bongkrekic Acid (BKA): The M-State Stabilizer

In contrast, BKA, a respiratory toxin produced by certain bacteria, binds to and stabilizes the m-state of ANT.[2][3] This prevents the conformational change required to expose the binding site to the cytosol, thereby inhibiting ADP/ATP exchange.

The opposing effects of these two inhibitors extend beyond simple transport inhibition, most notably in their modulation of the mitochondrial permeability transition pore (mPTP).

Structural Insights into Conformational Locking

X-ray crystallography has provided atomic-level snapshots of ANT locked in both the c-state and m-state, revealing the profound structural rearrangements that occur during the transport cycle.

When CATR binds, it induces and stabilizes a conformation where the central substrate-binding cavity is open towards the cytoplasm. In this state, the matrix salt bridge network is formed, while the cytoplasmic network is disrupted, allowing access to the binding site from the intermembrane space.[5]

Conversely, the BKA-bound structure shows the opposite arrangement. The cytoplasmic salt bridge network is intact, sealing the cavity from the cytosol, while the matrix network is broken, opening the binding site to the mitochondrial matrix.[5]

Diagram of ANT c-state and m-state locking by CATR and BKA.

Quantitative Comparison of Inhibitor Affinity

The potency of these inhibitors is reflected in their high binding affinities for ANT.

InhibitorTarget ConformationDissociation Constant (Kd)Reference(s)
Potassium Carboxyatractyloside (CATR)c-state10 - 20 nM[6]
Bongkrekic Acid (BKA)m-state10 - 40 nM[6]

These nanomolar affinities underscore the specificity and potency of CATR and BKA, making them invaluable tools for studying ANT.

Differential Effects on the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane, and its prolonged opening is a key event in some forms of cell death. ANT is considered a key regulator of the mPTP. The conformational state of ANT, as dictated by ligands like CATR and BKA, has profound and opposing effects on the pore's propensity to open.

  • CATR (c-state lock): Promotes the opening of the mPTP. By locking ANT in the c-state, CATR is thought to expose a Ca²⁺-binding site that sensitizes the pore to opening in response to matrix Ca²⁺ accumulation and oxidative stress.[2][7]

  • BKA (m-state lock): Inhibits the opening of the mPTP. Stabilizing the m-state conformation is thought to shield the pore-forming components or prevent the necessary conformational changes required for pore activation.[2][7]

This differential regulation highlights a critical link between cellular energy status, as reflected by ANT conformation, and the initiation of cell death pathways.

mPTP_Regulation cluster_main mPTP Regulation by ANT Conformation cluster_c c-state Pathway cluster_m m-state Pathway Ca_Stress ↑ Matrix Ca²⁺ + Oxidative Stress ANT_c ANT (c-state) Ca_Stress->ANT_c ANT_m ANT (m-state) Ca_Stress->ANT_m mPTP_Open mPTP Opening (Cell Death) ANT_c->mPTP_Open Promotes Opening CATR CATR CATR->ANT_c Locks in c-state ANT_m->mPTP_Open Inhibits Opening BKA BKA BKA->ANT_m Locks in m-state

Sources

Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Potassium Carboxyatractyloside

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, this pursuit carries the profound responsibility of ensuring safety, not only for oneself but for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, this pursuit carries the profound responsibility of ensuring safety, not only for oneself but for the wider community and environment. Potassium carboxyatractyloside, a potent inhibitor of the mitochondrial ADP/ATP translocase, is a valuable tool in apoptosis research. However, its high acute toxicity demands a meticulous and scientifically grounded approach to its handling and disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of potassium carboxyatractyloside, moving beyond generic protocols to offer a system rooted in chemical principles and validated safety practices.

Understanding the Hazard: The Chemical and Toxicological Profile of Potassium Carboxyatractyloside

Potassium carboxyatractyloside is classified as a highly toxic substance, falling into Acute Toxicity Category 3 for oral, dermal, and inhalation routes of exposure.[1][2] The signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) underscore the critical need for stringent safety measures.[1] Its toxicity stems from its ability to irreversibly inhibit the adenine nucleotide translocase, a key protein in cellular energy metabolism, leading to rapid cell death.[3][4]

Parameter Information Source(s)
Chemical Name Potassium carboxyatractyloside[1]
CAS Number 35988-42-2[5]
Molecular Formula C31H44K2O18S2[6]
Hazard Class Acute Toxicity 3 (Oral, Dermal, Inhalation)[1]
Signal Word Danger[1]
Hazard Codes H301, H311, H331[1]
Mechanism of Action Inhibitor of mitochondrial ADP/ATP translocase[3][4]

The Hierarchy of Control: A Logic-Based Approach to Safety

Before addressing disposal, it is imperative to establish a safe handling environment. The hierarchy of controls, a fundamental principle of laboratory safety, provides a framework for minimizing risk.

HierarchyOfControls Elimination Elimination/Substitution (Not always feasible in research) Engineering Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Safe Handling.

Procedural Guide to the Disposal of Potassium Carboxyatractyloside

The disposal of potassium carboxyatractyloside must be approached with the understanding that it is a hazardous waste. The procedures outlined below are based on the principles of chemical degradation and are designed to neutralize the active molecule before final disposal.

Immediate Safety and Spill Management

In the event of a spill, immediate and decisive action is crucial.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before re-entering the area, don the following minimum PPE:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • A lab coat

    • A P2 (or N95) respirator for solid spills to prevent inhalation of airborne particles.[1]

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Neutralize and Collect:

    • Prepare a 1 M solution of hydrochloric acid (HCl).

    • Carefully apply the 1 M HCl solution to the spilled material, ensuring complete saturation. The acidic environment will begin to hydrolyze the glycosidic bonds.

    • Allow a contact time of at least one hour.

  • Collect Waste: Using a scoop or other appropriate tools, carefully collect the absorbent material and neutralized compound into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a 10% bleach solution, followed by a water rinse.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disposal of Empty Containers

Empty containers that once held potassium carboxyatractyloside are considered hazardous waste and must be decontaminated before disposal.

Protocol for Container Decontamination:

  • Triple Rinse: Rinse the container three times with a suitable solvent in which carboxyatractyloside is soluble, such as water.[1] The rinsate from these washes must be collected and treated as hazardous waste.

  • Acid Wash: After the solvent rinse, wash the container with a 1 M HCl solution. This will help to hydrolyze any residual compound. Collect this acidic wash as hazardous waste.

  • Final Rinse: Rinse the container with water. This final rinsate should also be collected as hazardous waste.

  • Deface the Label: Before disposing of the decontaminated container in the appropriate laboratory glass or plastic waste stream, completely deface the original label to prevent any confusion.

Chemical Inactivation of Bulk Quantities

For the disposal of unused or expired potassium carboxyatractyloside, a chemical inactivation step is strongly recommended to reduce its toxicity. The following protocol is based on the principle of acid-catalyzed hydrolysis, a method shown to be effective in degrading the analogous compound, atractyloside.[3][7]

Materials:

  • Potassium carboxyatractyloside waste

  • 1 M Hydrochloric Acid (HCl)

  • A suitable reaction vessel (e.g., a round-bottom flask with a condenser)

  • Heating mantle

  • Stir plate and stir bar

  • pH paper or a pH meter

  • Sodium bicarbonate (NaHCO₃) or another suitable base for neutralization

Step-by-Step Inactivation Protocol:

  • Dissolve the Waste: In a well-ventilated fume hood, dissolve the potassium carboxyatractyloside waste in water to a concentration of no more than 10 mg/mL.[1]

  • Acidify the Solution: Slowly add 1 M HCl to the solution while stirring until the pH is approximately 2.3.[3]

  • Heat the Solution: Heat the acidified solution to 98°C with constant stirring.[3] Use a condenser to prevent the loss of volume due to evaporation.

  • Maintain Reaction Conditions: Maintain the temperature and stirring for a minimum of 2 hours. This process of hydrothermal treatment with acid facilitates the hydrolysis of the glycosidic and ester linkages, degrading the toxic molecule.[7]

  • Cool and Neutralize: Allow the solution to cool to room temperature. Slowly add sodium bicarbonate to neutralize the solution to a pH between 6 and 8. Be cautious as this will generate carbon dioxide gas.

  • Dispose as Hazardous Waste: Although this procedure is designed to significantly reduce the toxicity of the compound, the resulting solution should still be considered hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.

DisposalWorkflow Start Potassium Carboxyatractyloside Waste Decision Type of Waste? Start->Decision Spill Spill Decision->Spill Spill Container Empty Container Decision->Container Empty Container Bulk Bulk Quantity Decision->Bulk Bulk Quantity SpillProc Spill Management Protocol Spill->SpillProc ContainerProc Container Decontamination Protocol Container->ContainerProc BulkProc Chemical Inactivation Protocol Bulk->BulkProc HazardousWaste Dispose as Hazardous Waste SpillProc->HazardousWaste ContainerProc->HazardousWaste BulkProc->HazardousWaste

Caption: Decision workflow for disposal.

Regulatory Compliance and Final Disposal

All waste generated from the handling and disposal of potassium carboxyatractyloside must be managed in accordance with local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]

  • Waste Characterization: The waste must be characterized as hazardous due to its acute toxicity.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.

  • Accumulation: Follow your institution's guidelines for the accumulation and storage of hazardous waste.

  • Disposal: The final disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company. Never dispose of potassium carboxyatractyloside or its treated waste down the drain or in the regular trash.[11]

Conclusion: A Culture of Safety

The responsible disposal of potassium carboxyatractyloside is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the inherent hazards, implementing a logical hierarchy of controls, and adhering to scientifically sound disposal protocols, researchers can continue their vital work while upholding their ethical and professional obligations to protect themselves, their colleagues, and the environment.

References

  • Carboxyatractyloside potassium salt Safety Data Sheet. Sigma-Aldrich.

  • Acid and Alkaline Hydrolysis Studies of Stevioside and Rebaudioside A. Journal of Applied Pharmaceutical Science.

  • The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction. Molecules.

  • The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction - PMC. National Center for Biotechnology Information.

  • Carboxyatractyloside (potassium salt) Safety Data Sheet. Cayman Chemical.

  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University.

  • Carboxyatractyloside potassium. MedKoo.

  • EPA and OSHA to Strengthen Efforts on Chemical Safety to Better Protect Workers. United States Environmental Protection Agency.

  • Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. ResearchGate.

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto Department of Chemistry.

  • Atractyloside (potassium salt) SAFETY DATA SHEET. Cayman Chemical.

  • Section Two: An Overview of Federal Laws Governing Toxic Chemicals. Center for Progressive Reform.

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University.

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.

  • SOP 10. The Ohio State University Department of Chemistry.

  • Acutely Toxic Chemicals SOP. University of California, Irvine Environmental Health & Safety.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Carboxyatractyloside - Wikipedia.

Sources

Handling

Personal protective equipment for handling Potassium carboxyatractyloside

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the critical safety and logistical requirements for handling Potassium carboxyatractyloside (CATR) . Because of its extre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the critical safety and logistical requirements for handling Potassium carboxyatractyloside (CATR) . Because of its extreme potency and specific mechanism of action, standard laboratory safety protocols are insufficient. This guide provides the mechanistic rationale, precise personal protective equipment (PPE) specifications, and self-validating operational workflows required to ensure absolute safety during handling and disposal.

Mechanistic Rationale for Stringent Safety Controls

Potassium carboxyatractyloside is a highly toxic diterpenoid glycoside derived from plants such as Xanthium strumarium and Atractylis gummifera[1]. To understand why stringent PPE and engineering controls are non-negotiable, we must examine its mechanism of toxicity.

CATR acts as a potent, non-competitive inhibitor of the adenine nucleotide translocator (ANT) located on the inner mitochondrial membrane[1]. By permanently locking the translocase, CATR completely halts the exchange of cytosolic ADP for mitochondrial ATP[1]. This causes an immediate collapse of cellular energy homeostasis, leading to tissue hypoxia, acute tubular necrosis, and rapid hepatic and renal failure[1].

Because the mean lethal dose (LD50) of CATR in rats is exceptionally low (2.9 mg/kg i.p.), even microscopic exposure via inhalation or dermal absorption can trigger severe systemic toxicity[1].

CATR_Toxicity CATR Potassium Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocator (ANT) CATR->ANT Non-competitive binding Blockade Inhibition of ADP/ATP Exchange ANT->Blockade Halts transport ATP_Depletion Cytosolic ATP Depletion Blockade->ATP_Depletion Necrosis Cellular Energy Failure (Renal/Hepatic Necrosis) ATP_Depletion->Necrosis Triggers cell death

Figure 1: Mechanism of CATR-induced cellular energy failure via ANT inhibition.

Quantitative Hazard Data and PPE Specifications

To mitigate the risks associated with CATR's toxicity, all handling must align with its Globally Harmonized System (GHS) classifications. The compound is classified as Acute Toxicity Category 3 across all primary exposure routes (Oral, Dermal, Inhalation)[2].

Table 1: Toxicological Profile & Regulatory Classifications

ParameterValue / ClassificationCausality / Implication
LD50 (Rat, i.p.) 2.9 mg/kg[1]Extreme acute toxicity; requires microgram-level containment.
GHS Hazard Codes H301, H311, H331[2]Toxic if swallowed, in contact with skin, or inhaled[2].
Physical State Hygroscopic solid powder[3]Prone to clumping, but mechanical disruption generates highly toxic aerosols.
Transport Code UN 2811 (Class 6.1)[3]Regulated as "Toxic solid, organic, n.o.s."[3]; strict shipping/disposal rules apply.

Table 2: Mandatory PPE Matrix

PPE CategorySpecification StandardOperational Rationale
Respiratory N99 (US) or P2 (EN 143) full-face respirator[3]Acts as a critical backup to engineering controls against toxic dust formation[3].
Eye/Face Face shield AND safety glasses (NIOSH/EN 166)[3]Prevents mucosal absorption of aerosolized particles during weighing[3].
Hands Double-layered Nitrile/Neoprene glovesPrevents dermal absorption (H311)[2]. Outer glove can be discarded if contaminated.
Body Complete chemical-protective suit[3]Prevents accumulation of invisible toxic dust on standard laboratory coats[3].

Self-Validating Operational Protocol: Weighing & Reconstitution

Handling dry CATR powder is the most hazardous phase of any experiment due to the risk of aerosolization[3]. The following protocol is designed as a self-validating system: each step contains a verification check to ensure the preceding safety measure is functioning.

Phase 1: Preparation and Environmental Verification

  • Verify Engineering Controls: Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood is operational. Validation: Check the digital airflow monitor to confirm a minimum face velocity of 100 fpm.

  • Don PPE: Equip the chemical-protective suit, double gloves, safety glasses, face shield, and N99/P2 respirator[3]. Validation: Perform a positive/negative pressure seal check on the respirator.

  • Prepare the Workspace: Line the hood working surface with disposable, absorbent, plastic-backed bench paper. Place an anti-static weighing boat and a static-free micro-spatula inside. Rationale: CATR is hygroscopic[3]; static electricity can cause the powder to unpredictably disperse.

Phase 2: Handling and Reconstitution

  • Equilibrate the Vial: Allow the sealed CATR vial (stored at -20 °C[3]) to reach room temperature inside a desiccator before opening. Rationale: Prevents condensation from forming on the hygroscopic powder, which would degrade the compound and complicate accurate weighing.

  • Weighing: Carefully transfer the required mass using the anti-static spatula. Do not forcefully break up clumps, as this generates dust[3].

  • In-Hood Reconstitution (Critical Step): Do not remove the dry powder from the hood. Immediately add your chosen assay buffer or solvent directly to the weighing boat or transfer vial.

  • Validation of Containment: Visually inspect the solution. Validation: The protocol proceeds only when the powder is 100% dissolved, eliminating the inhalation hazard before the material is moved to the benchtop.

Phase 3: Decontamination and Doffing

  • Surface Decontamination: Wipe down the balance and hood surfaces with a solvent appropriate for degrading organic glycosides (e.g., 10% bleach followed by 70% ethanol), wiping inward to contain any invisible spill.

  • Doffing Sequence: Remove the outer gloves using the "beak method" (without touching the glove's outer surface)[3] and dispose of them in a designated biohazard/chemical waste bin. Remove the face shield, suit, and finally the inner gloves. Wash and dry hands immediately[3].

Waste Disposal and Logistical Management

Because CATR is highly stable and environmentally toxic, standard laboratory waste streams are strictly prohibited. The compound must not be allowed to enter drains or the general water supply[3].

  • Solid Waste (Gloves, Bench Paper, Empty Vials): Collect all contaminated consumables in a highly visible, leak-proof container labeled with "UN 2811: Toxic Solid, Organic"[3].

  • Liquid Waste (Spent Media, Excess Reagents): Dissolve or mix the liquid material with a combustible solvent[3].

  • Final Destruction: Contact a licensed professional waste disposal service[3]. The mandatory disposal method for CATR is incineration in a chemical incinerator equipped with an afterburner and scrubber[3]. Rationale: High-temperature incineration is required to completely cleave the complex glycoside and sulfate bonds of the molecule, preventing environmental contamination.

References

  • SCBT Safety Data Sheet: Carboxyatractyloside potassium salt. Santa Cruz Biotechnology, Inc.
  • Wikipedia Contributors: Atractyloside (Mechanism of Action and Toxicity). Wikipedia, The Free Encyclopedia.
  • PubChem Database: Carboxyatractyloside (Safety and Hazards). National Institutes of Health (NIH).

Sources

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